molecular formula C16H22ClN5O2 B2745744 Alizapride hydrochloride CAS No. 13071-11-9; 59338-87-3

Alizapride hydrochloride

Numéro de catalogue: B2745744
Numéro CAS: 13071-11-9; 59338-87-3
Poids moléculaire: 351.84
Clé InChI: BRECEDGYMYXGNF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Alizapride hydrochloride is a pharmaceutical compound classified as a substituted benzamide and a dopamine receptor antagonist . It is primarily used in research related to the prevention and treatment of nausea and vomiting, with applications in studying postoperative nausea and vomiting, as well as chemotherapy-induced emesis . Its core research value lies in its dual prokinetic and antiemetic effects, making it a useful tool for investigating gastrointestinal motility and the emetic response . The primary mechanism of action of this compound is the antagonism of dopamine D2 receptors located in the chemoreceptor trigger zone (CTZ) of the brain . By blocking these receptors, it inhibits the emetic signals that lead to nausea and vomiting . Some research also suggests potential activity on serotonin receptors, which may contribute to its antiemetic profile, particularly in certain emetic models . The compound is structurally related to metoclopramide and shares a similar pharmacological profile . Key identifiers for this compound include CAS Number 59338-87-3, molecular formula C16H22ClN5O2, and a molecular weight of 351.84 g/mol . From a pharmacokinetic perspective, it has a plasma half-life of approximately 3 hours and is eliminated largely unchanged via the renal route . Researchers should note that potential side effects documented in clinical literature include extrapyramidal symptoms, drowsiness, and dizziness, which are attributed to its central dopamine blockade . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-3H-benzotriazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRECEDGYMYXGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C(=O)NCC3CCCN3CC=C)NN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59338-87-3
Record name N-(1-allil-2-pirrolidinilmetil)-6-metossi-1H-benzotriazol-5-carbossamide cloridrato
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Alizapride Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizapride (B1662876) is a substituted benzamide (B126) derivative, structurally related to metoclopramide (B1676508), that functions as a potent antiemetic and prokinetic agent.[][2][3] It is clinically utilized for the management of nausea and vomiting, particularly in the contexts of postoperative care and chemotherapy-induced emesis.[2][4] This technical guide provides an in-depth exploration of the molecular and physiological mechanisms underpinning the therapeutic effects of alizapride hydrochloride, supported by relevant pharmacodynamic data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action

Alizapride exerts its therapeutic effects through a dual mechanism, primarily involving the antagonism of dopamine (B1211576) D2 receptors for its antiemetic properties and a prokinetic action that enhances gastrointestinal motility.

Antiemetic Effect: Dopamine D2 Receptor Antagonism

The principal antiemetic action of alizapride is attributed to its antagonist activity at dopamine D2 receptors.[][5][6] These receptors are densely expressed in the chemoreceptor trigger zone (CTZ) of the medulla in the brainstem.[7][8] The CTZ is a critical site for detecting emetogenic stimuli in the blood and subsequently activating the vomiting center.[7] By binding to and blocking D2 receptors in the CTZ, alizapride prevents dopamine from initiating the downstream signaling cascade that leads to nausea and vomiting.[2][8] This central action is the cornerstone of its efficacy in preventing emesis triggered by various stimuli.[2]

Prokinetic Effect: Enhancement of Gastrointestinal Motility

In addition to its central antiemetic effects, alizapride exhibits prokinetic properties, promoting motility in the upper gastrointestinal tract.[3][9] While the precise peripheral mechanism is not as extensively detailed as its central action, substituted benzamides like alizapride are understood to facilitate the release of acetylcholine (B1216132) from myenteric neurons in the enteric nervous system.[9][10] Acetylcholine is a primary excitatory neurotransmitter in the gut, and its increased availability enhances esophageal peristalsis, increases lower esophageal sphincter pressure, and accelerates gastric emptying.[9] This prokinetic action contributes to its overall therapeutic profile in managing gastrointestinal dysmotility.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and a representative experimental workflow for evaluating alizapride's efficacy.

Alizapride_Antiemetic_Mechanism cluster_CTZ Chemoreceptor Trigger Zone (CTZ) Neuron D2R Dopamine D2 Receptor (Gi/o-coupled) AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to VomitingCenter Signal to Vomiting Center cAMP->VomitingCenter Reduced signal leads to no emesis induction Dopamine Dopamine Dopamine->D2R Binds & Activates Alizapride Alizapride Alizapride->D2R Blocks

Caption: Alizapride's antiemetic action via D2 receptor blockade in the CTZ.

Alizapride_Prokinetic_Mechanism cluster_ENS Enteric Nervous System cluster_Muscle Gastrointestinal Smooth Muscle Neuron Myenteric Neuron AChVesicles Acetylcholine (ACh) Vesicles Neuron->AChVesicles Contains ACh Acetylcholine (ACh) AChVesicles->ACh MuscleCell Smooth Muscle Cell Contraction Increased Motility (Peristalsis) MuscleCell->Contraction Alizapride Alizapride Alizapride->Neuron Facilitates release of ACh->MuscleCell Binds & Stimulates

Caption: Alizapride's prokinetic effect through enhanced acetylcholine release.

Experimental_Workflow start Start: Animal Acclimatization (e.g., Dog, Ferret) grouping Random Assignment to Treatment Groups (Vehicle vs. Alizapride) start->grouping treatment Administer Test Article (Alizapride or Vehicle) Intravenously grouping->treatment induction Administer Emetogen (e.g., Cisplatin (B142131), 6 mg/kg IP) treatment->induction observation Observation Period (e.g., 0-24 hours) induction->observation data Quantify Emetic Events (Number of retches/vomits, Latency to first emesis) observation->data analysis Statistical Analysis (e.g., t-test, ANOVA) data->analysis end Conclusion: Determine Antiemetic Efficacy analysis->end

Caption: A representative workflow for in vivo antiemetic efficacy testing.

Pharmacodynamic and Pharmacokinetic Profile

While specific binding affinity values (Kᵢ) and potency metrics (IC₅₀/EC₅₀) for alizapride are not widely available in peer-reviewed literature, its pharmacological activity is well-characterized qualitatively.

Table 1: Receptor Interaction and Pharmacodynamic Profile of Alizapride

Target Interaction Type Primary Associated Effect
Dopamine D2 Receptor Antagonist[5] Antiemetic[2][7]

| Enteric Neurons | Facilitates Acetylcholine Release[9][10] | Prokinetic[3] |

Table 2: Summary of this compound Pharmacokinetics

Parameter Description Value/Characteristic Reference(s)
Absorption Well absorbed after oral administration. - MIMS Philippines [N/A]
Metabolism Approximately 25% undergoes metabolic transformation. Formation of reactive metabolites (acrolein, epoxide) observed in vitro. [11]
Elimination Half-life The time for plasma concentration to reduce by half. ~3 hours MIMS Philippines [N/A]

| Excretion | Primarily eliminated by the kidneys. | Mainly excreted as unchanged drug in the urine. |[12], MIMS Philippines [N/A] |

Experimental Protocols

The characterization of alizapride's mechanism of action relies on standard pharmacological assays. The following are representative protocols for assessing the key activities of a D2 antagonist and prokinetic agent.

Protocol 1: Representative Radioligand Competition Binding Assay for D₂ Receptor Affinity

Objective: To determine the binding affinity of alizapride for the dopamine D₂ receptor by measuring its ability to compete with a known high-affinity radioligand.

Methodology:

  • Membrane Preparation:

    • Utilize cell membranes from a stable cell line expressing the human dopamine D₂ receptor (e.g., CHO-K1 or HEK293 cells).[13]

    • Homogenize cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a D₂-selective radioligand (e.g., [³H]spiperone or [³H]raclopride), and varying concentrations of the test compound (alizapride).[13]

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled D₂ antagonist like haloperidol).

  • Incubation:

    • Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the alizapride concentration.

    • Use non-linear regression analysis to determine the IC₅₀ (the concentration of alizapride that inhibits 50% of the specific radioligand binding). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Representative In Vivo Assessment of Antiemetic Efficacy (Cisplatin-Induced Emesis Model)

Objective: To evaluate the ability of alizapride to prevent or reduce emesis induced by the chemotherapeutic agent cisplatin in an animal model capable of vomiting (e.g., dog or ferret).

Methodology:

  • Animal Model & Acclimatization:

    • Use purpose-bred male beagle dogs or ferrets, acclimatized to the laboratory environment.[14]

    • Animals are fasted overnight prior to the experiment but allowed access to water.

  • Experimental Groups:

    • Randomly assign animals to at least two groups: a vehicle control group and an alizapride treatment group.

  • Drug Administration:

    • Administer alizapride (e.g., 4 mg/kg) or vehicle intravenously (IV) approximately 30 minutes before the emetogenic challenge.[4]

  • Emesis Induction:

    • Administer a highly emetogenic dose of cisplatin (e.g., 6 mg/kg, intraperitoneally in rats; 15-70 mg/m² IV in dogs).[14][15]

  • Observation and Data Collection:

    • Continuously observe the animals for a set period (e.g., 8-24 hours) via video recording.[16]

    • Record the latency to the first emetic event (retching or vomiting).

    • Count the total number of retches and vomits for each animal.

  • Data Analysis:

    • Compare the mean number of emetic episodes between the alizapride and vehicle groups using an appropriate statistical test (e.g., Mann-Whitney U test or t-test).

    • A significant reduction in emetic events in the alizapride group indicates antiemetic efficacy.

Protocol 3: Representative In Vivo Assessment of Prokinetic Activity (Charcoal Meal GI Transit Model)

Objective: To assess the effect of alizapride on gastrointestinal transit time in a rodent model.

Methodology:

  • Animal Model & Preparation:

    • Use male Wistar rats or mice, fasted for 18-24 hours with free access to water to ensure an empty stomach.

  • Drug Administration:

    • Administer alizapride or vehicle (e.g., saline) via subcutaneous or oral gavage route.

  • Marker Administration:

    • After a set time (e.g., 30 minutes post-treatment), administer a non-absorbable marker meal orally to all animals. A common marker is 10% activated charcoal suspended in 5% gum acacia.[17]

  • Transit Time:

    • After a specific duration (e.g., 20-30 minutes) post-charcoal administration, humanely euthanize the animals.

    • Carefully dissect the entire small intestine from the pylorus to the cecum.

  • Measurement and Analysis:

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pylorus.

    • Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.

    • Compare the mean percentage of transit between the alizapride and vehicle groups. A significant increase in the distance traveled indicates a prokinetic effect.[17]

Conclusion

The mechanism of action of this compound is multifactorial, centered on its potent antagonism of dopamine D2 receptors in the chemoreceptor trigger zone, which confers its reliable antiemetic properties. This central activity is complemented by a peripheral prokinetic effect that enhances gastrointestinal motility, likely through the facilitation of acetylcholine release in the enteric nervous system. While detailed quantitative binding data remains elusive in public literature, its functional profile established through standard in vitro and in vivo pharmacological models confirms its dual-action therapeutic utility in clinical settings. For drug development professionals, understanding these distinct yet complementary mechanisms is crucial for identifying new therapeutic applications and developing next-generation agents with improved efficacy and safety profiles.

References

Alizapride Hydrochloride: A Technical Guide to its Antagonism of the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alizapride (B1662876) hydrochloride is a substituted benzamide (B126) derivative that functions as a dopamine (B1211576) D2 receptor antagonist.[1][2][3] This mechanism of action underlies its clinical application as a potent antiemetic, effective in the management of nausea and vomiting from various causes, including postoperative and chemotherapy-induced emesis.[2][4] By blocking D2 receptors, primarily in the chemoreceptor trigger zone (CTZ) of the brain, alizapride inhibits the signaling pathways that initiate the vomiting reflex.[1][2] This technical guide provides an in-depth analysis of the core pharmacology of alizapride hydrochloride, focusing on its interaction with the dopamine D2 receptor. It includes a summary of its pharmacological properties, a detailed description of the canonical signaling pathway it modulates, and standardized experimental protocols for its characterization.

Pharmacological Profile of this compound

Alizapride is structurally related to metoclopramide (B1676508) and acts as a dopamine antagonist.[4] Its primary therapeutic effect is mediated through the blockade of dopamine D2 receptors in the central nervous system.[1][5]

Table 1: Pharmacological and Physicochemical Properties of Alizapride

PropertyValueReference
Mechanism of Action Dopamine D2 Receptor Antagonist[1][2]
Primary Indication Antiemetic[2][4]
Molecular Formula C₁₆H₂₁N₅O₂[5]
Molecular Weight 315.38 g/mol [5]
Biological Half-life ~3 hours[4]

Table 2: Comparative Binding Affinities (Ki) of Selected Dopamine D2 Receptor Antagonists

CompoundKi (nM)Reference
Haloperidol0.45[6]
Sulpiride50.1[6]
Aripiprazole0.34[7]

Dopamine D2 Receptor Signaling Pathway and Mechanism of Alizapride Antagonism

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins.[8] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Alizapride, as a competitive antagonist, binds to the D2 receptor but does not elicit a downstream signaling response. Instead, it blocks the binding of the endogenous agonist, dopamine, thereby preventing the inhibition of adenylyl cyclase and the subsequent reduction in cAMP levels.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Alizapride Alizapride Alizapride->D2R Binds & Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion

Figure 1: Dopamine D2 Receptor Signaling Pathway and Alizapride's Mechanism of Action.

Experimental Protocols

The following are detailed, standardized protocols for characterizing the interaction of a compound like this compound with the dopamine D2 receptor.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the D2 receptor.[9]

Objective: To determine the affinity of this compound for the dopamine D2 receptor.

Materials:

  • Cell Membranes: Membranes from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

  • Radioligand: A high-affinity D2 receptor antagonist radioligand (e.g., [³H]-Spiperone).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing the D2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, a fixed concentration of radioligand (at or near its Kd), and the cell membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of non-labeled antagonist, and cell membranes.

    • Competition: Assay buffer, radioligand, serial dilutions of this compound, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing D2 Receptors) start->prep_membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_plate add_reagents Add Radioligand, Alizapride (serial dilutions), and Membranes setup_plate->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate harvest Harvest by Rapid Filtration (Separate Bound from Free) incubate->harvest measure Measure Radioactivity (Scintillation Counting) harvest->measure analyze Data Analysis (Calculate IC50 and Ki) measure->analyze end_node End analyze->end_node cAMP_Assay_Workflow start Start plate_cells Plate D2R-expressing cells start->plate_cells pre_incubate Pre-incubate with Alizapride (various concentrations) plate_cells->pre_incubate stimulate Stimulate with Dopamine + Forskolin pre_incubate->stimulate incubate Incubate for cAMP production stimulate->incubate measure_cAMP Lyse cells and measure cAMP levels incubate->measure_cAMP analyze Data Analysis (Determine IC50) measure_cAMP->analyze end_node End analyze->end_node

References

Alizapride Hydrochloride: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alizapride (B1662876) hydrochloride is a potent dopamine (B1211576) D2 receptor antagonist with significant antiemetic and prokinetic properties. This technical guide provides an in-depth overview of its synthesis, chemical properties, and mechanism of action. Detailed experimental protocols for the multi-step synthesis of alizapride hydrochloride are presented, compiled from established chemical literature. Key chemical and physical properties are summarized for easy reference. Furthermore, the signaling pathway underlying its therapeutic effect is visually represented through a detailed diagram. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of novel therapeutic agents.

Chemical Properties

This compound is the hydrochloride salt of alizapride, a substituted benzamide (B126) derivative. Its chemical and physical properties are crucial for its formulation and therapeutic application.

PropertyValueReferences
IUPAC Name N-[(1-allylpyrrolidin-2-yl)methyl]-6-methoxy-1H-benzo[d][1][2][3]triazole-5-carboxamide;hydrochloride[4]
CAS Number 59338-87-3[5]
Molecular Formula C₁₆H₂₂ClN₅O₂[5]
Molecular Weight 351.83 g/mol [5]
Melting Point 206-208 °C[6]
Solubility Soluble in water and methanol.[7]
Appearance Off-white solid

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with 4-aminosalicylic acid. The overall synthetic pathway involves methylation, nitration, reduction, cyclization, and finally, condensation with N-allyl-2-aminomethylpyrrolidine.

Synthesis_Pathway cluster_0 Step 1: Formation of Intermediate A cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization cluster_3 Step 4: Condensation cluster_4 Step 5: Salt Formation 4-Aminosalicylic_acid 4-Aminosalicylic acid Intermediate_A 2-methoxy-4-acetylamino-5-nitrobenzoic acid 4-Aminosalicylic_acid->Intermediate_A 1. (CH₃)₂SO₄ 2. Ac₂O 3. HNO₃ Intermediate_B 2-methoxy-4,5-diaminobenzoic acid Intermediate_A->Intermediate_B Reduction (e.g., H₂/Raney Ni) Intermediate_C 6-methoxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid Intermediate_B->Intermediate_C NaNO₂, HCl Alizapride Alizapride Intermediate_C->Alizapride N-allyl-2-aminomethylpyrrolidine Alizapride_HCl This compound Alizapride->Alizapride_HCl HCl

Caption: Synthetic pathway of this compound.

Experimental Protocols

The following is a composite experimental protocol for the synthesis of this compound, based on established methodologies for the synthesis of benzotriazoles and N-substituted benzamides.

Step 1: Synthesis of 2-methoxy-4-acetylamino-5-nitrobenzoic acid (Intermediate A)

  • Methylation: To a solution of 4-aminosalicylic acid in a suitable solvent, add dimethyl sulfate (B86663) and a base (e.g., sodium hydroxide). Heat the reaction mixture under reflux. Monitor the reaction by thin-layer chromatography (TLC). After completion, cool the reaction mixture and acidify to precipitate the methylated product. Filter and dry the solid.

  • Acetylation: Suspend the methylated product in acetic anhydride (B1165640) and heat the mixture. This step protects the amino group. After the reaction is complete, cool the mixture and pour it into ice water to precipitate the acetylated compound. Filter and wash the solid with water.

  • Nitration: Dissolve the acetylated compound in concentrated sulfuric acid at a low temperature (0-5 °C). Add a mixture of nitric acid and sulfuric acid dropwise while maintaining the low temperature. After the addition is complete, stir the mixture for a specified time and then pour it onto crushed ice. The nitrated product will precipitate. Filter, wash with cold water, and dry to obtain Intermediate A.

Step 2: Synthesis of 2-methoxy-4,5-diaminobenzoic acid (Intermediate B)

  • Dissolve Intermediate A in a suitable solvent such as ethanol (B145695) or methanol.

  • Add a reducing agent, such as Raney nickel or palladium on carbon.

  • Carry out the reduction under a hydrogen atmosphere at a suitable pressure and temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain Intermediate B.

Step 3: Synthesis of 6-methoxy-1H-benzo[d][1][2][3]triazole-5-carboxylic acid (Intermediate C)

  • Dissolve Intermediate B in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (B80452) in water dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for a few hours.

  • The benzotriazole (B28993) derivative will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry to yield Intermediate C.

Step 4: Synthesis of Alizapride

  • Activate the carboxylic acid group of Intermediate C. This can be achieved by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by using a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a carbodiimide (B86325) (e.g., DCC or EDC) with an additive like N-hydroxysuccinimide (NHS).

  • In a separate flask, prepare a solution of N-allyl-2-aminomethylpyrrolidine in an aprotic solvent (e.g., dichloromethane (B109758) or DMF).

  • Add the activated Intermediate C solution to the N-allyl-2-aminomethylpyrrolidine solution at a controlled temperature (often starting at 0 °C and then warming to room temperature).

  • Stir the reaction mixture until completion, as monitored by TLC.

  • Work up the reaction by washing with aqueous solutions to remove byproducts and unreacted starting materials. Dry the organic layer and concentrate it to obtain crude alizapride.

  • Purify the crude product by column chromatography or recrystallization.

Step 5: Synthesis of this compound

  • Dissolve the purified alizapride base in a suitable solvent such as ethanol or isopropanol.

  • Add a solution of hydrochloric acid in the same solvent or bubble hydrogen chloride gas through the solution.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Mechanism of Action

This compound exerts its antiemetic effects primarily by acting as a selective antagonist of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain's medulla oblongata.[2] The CTZ is a critical area for sensing emetic stimuli in the blood. By blocking D2 receptors in this zone, alizapride prevents the activation of the vomiting reflex arc.

The signaling pathway initiated by dopamine D2 receptor activation is complex. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Furthermore, D2 receptor signaling can modulate various ion channels and other intracellular signaling cascades.

D2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Vomiting_Signal Emetic Signal Transduction PKA->Vomiting_Signal Inhibits Alizapride Alizapride Alizapride->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates

Caption: Alizapride's antagonism of the D2 receptor signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The multi-step synthesis, while complex, is achievable through established organic chemistry reactions. The well-defined chemical properties of this compound are essential for its pharmaceutical development. Its mechanism of action as a dopamine D2 receptor antagonist in the chemoreceptor trigger zone provides a clear rationale for its antiemetic efficacy. The information presented herein is intended to be a valuable resource for scientists and researchers in the field of medicinal chemistry and drug development.

References

Alizapride Hydrochloride: A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alizapride (B1662876) hydrochloride is a substituted benzamide (B126) derivative that primarily functions as a dopamine (B1211576) D2 receptor antagonist, exerting prokinetic and potent antiemetic effects. Its therapeutic action is mainly attributed to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the central nervous system. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of alizapride, synthesizing available data to elucidate the molecular features crucial for its pharmacological activity. While specific quantitative SAR data for a broad series of alizapride analogues is limited in publicly accessible literature, this guide compiles existing information on its receptor binding, functional activity, and the general SAR of related benzamide compounds to infer the key structural determinants for its efficacy.

Introduction

Alizapride is a pharmaceutical agent used in the management of nausea and vomiting, particularly in the context of post-operative recovery and chemotherapy.[1][2] Structurally, it is a complex molecule featuring a benzotriazole (B28993) core, a methoxy (B1213986) group, and an N-((1-allyl-2-pyrrolidinyl)methyl) side chain.[3] Its primary mechanism of action involves the antagonism of dopamine D2 receptors.[3][4] This guide will explore the relationship between the chemical structure of alizapride and its biological activity, providing a foundational understanding for researchers and professionals involved in the development of novel antiemetic and prokinetic agents.

Chemical and Physicochemical Properties

A thorough understanding of the physicochemical properties of alizapride hydrochloride is fundamental to comprehending its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
IUPAC Name N-[(1-allylpyrrolidin-2-yl)methyl]-6-methoxy-1H-benzo[d][1][3][4]triazole-5-carboxamide hydrochloride[5]
Molecular Formula C₁₆H₂₂ClN₅O₂[5]
Molecular Weight 351.8 g/mol [5]
Melting Point 139-141 °C[3]
Solubility Soluble in water and methanol.[6]

Pharmacological Profile

Alizapride's primary pharmacological effect is the antagonism of dopamine D2 receptors. While an influence on serotonin (B10506) receptors has been suggested, this is not its main mechanism of action.[3]

Dopamine D2 Receptor Antagonism

The antiemetic properties of alizapride stem from its ability to block D2 receptors in the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata that detects emetic signals.[3][4] In vivo studies in dogs have demonstrated that alizapride is approximately three times more potent than its structural relative, metoclopramide, in antagonizing apomorphine-induced emesis, a process mediated by D2 receptor stimulation.[7]

One study reported an in vitro IC50 value for alizapride at the rat dopamine D2 receptor, although the specific unit was not provided, it is likely in the nanomolar range.

CompoundReceptorSpeciesAssay TypeValue
AlizaprideDopamine D2RatNot SpecifiedIC50: 6.70
Serotonin 5-HT3 Receptor Activity

Structure-Activity Relationship (SAR) Analysis

A detailed SAR study involving a series of alizapride analogues with corresponding quantitative data is not extensively documented in publicly available research. However, by analyzing the structure of alizapride and drawing parallels with the known SAR of other benzamide D2 antagonists, key structural features essential for its activity can be inferred.

Key Structural Features of Alizapride for D2 Receptor Antagonism:

  • Benzotriazole Ring System: This bicyclic aromatic system is a crucial component of the pharmacophore. The arrangement of the nitrogen atoms and the methoxy substituent likely plays a significant role in the orientation and binding of the molecule within the D2 receptor's binding pocket. The benzotriazole moiety is an isostere of purine, a common scaffold in biologically active molecules.[8]

  • Methoxy Group: The methoxy group at the 6-position of the benzotriazole ring is a common feature in many potent benzamide D2 antagonists. It is believed to engage in favorable interactions, potentially hydrogen bonding or van der Waals forces, within the receptor.

  • Carboxamide Linker: The amide bond serves as a rigid linker connecting the aromatic core to the basic side chain. Its geometry and electronic properties are critical for maintaining the correct spatial relationship between these two key pharmacophoric elements.

  • N-((1-allyl-2-pyrrolidinyl)methyl) Side Chain: This basic side chain is essential for high-affinity binding to the D2 receptor. The protonatable nitrogen atom of the pyrrolidine (B122466) ring is thought to form a crucial ionic interaction with an acidic residue (typically an aspartate) in the transmembrane domain of the receptor.

    • Pyrrolidine Ring: The stereochemistry of the pyrrolidine ring is often critical for the activity of benzamide D2 antagonists. For many N-substituted pyrrolidinylmethyl benzamides, the (S)-enantiomer is more potent.[9]

    • Allyl Group: The N-allyl substituent on the pyrrolidine ring contributes to the overall lipophilicity and may engage in hydrophobic interactions within a specific sub-pocket of the D2 receptor. The nature of this substituent can significantly influence binding affinity and selectivity. For some N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the affinity is confined to the R enantiomer, in contrast to the corresponding N-ethyl or N-allyl derivatives, highlighting the subtle interplay between stereochemistry and the N-substituent.[9]

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

Alizapride, as a D2 receptor antagonist, modulates the intracellular signaling cascade initiated by dopamine. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, alizapride prevents dopamine from exerting its inhibitory effect on adenylyl cyclase.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Alizapride Alizapride (Antagonist) Alizapride->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Vomiting Reflex) PKA->Cellular_Response Modulates Binding_Assay_Workflow A Prepare D2 Receptor Membrane Homogenate B Incubate Membranes with Radioligand ([³H]-spiperone) and varying concentrations of Alizapride/Analogue A->B C Separate Bound and Free Radioligand (e.g., via filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis: Determine IC50 and Ki values D->E Functional_Assay_Workflow A Culture Cells Expressing D2 Receptors B Pre-incubate cells with varying concentrations of Alizapride/Analogue A->B C Stimulate cells with a D2 agonist (e.g., Dopamine) in the presence of Forskolin (to stimulate adenylyl cyclase) B->C D Lyse cells and measure intracellular cAMP levels (e.g., via HTRF or ELISA) C->D E Data Analysis: Determine IC50 for the antagonistic effect D->E

References

Alizapride Hydrochloride: In Vitro Metabolism and Formation of Reactive Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alizapride (B1662876), a substituted benzamide, is a dopamine (B1211576) D2 receptor antagonist with antiemetic properties.[1] Understanding the metabolic fate of drug candidates is a critical aspect of drug development, with a particular focus on the identification of potential reactive metabolites that could contribute to drug-induced toxicities. This technical guide provides a comprehensive overview of the in vitro metabolism of alizapride hydrochloride, detailing the metabolic pathways, the formation of reactive intermediates, and the experimental methodologies used for their characterization.

In Vitro Metabolic Pathways of Alizapride

The in vitro metabolism of alizapride has been shown to proceed through several pathways, leading to the formation of a number of metabolites. A key study identified a total of ten metabolites, with the primary routes of metabolism being oxidative N-deallylation and epoxidation.[2]

Oxidative N-Deallylation and Acrolein Formation

A major metabolic pathway for alizapride is the oxidative N-deallylation of the allyl group attached to the pyrrolidine (B122466) ring.[2] This reaction is presumed to be catalyzed by cytochrome P450 (CYP) enzymes. While the specific CYP isoforms responsible for alizapride metabolism have not been definitively identified in the literature, studies on structurally similar compounds, such as cisapride, have shown that CYP3A4 is the major enzyme responsible for N-dealkylation.[3][4] The N-deallylation of alizapride results in the formation of a des-allyl metabolite and the highly reactive α,β-unsaturated aldehyde, acrolein.[2] Acrolein is a well-known cytotoxic agent that can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular damage.[2]

Epoxidation of the Allyl Group

Another significant pathway in the in vitro metabolism of alizapride is the epoxidation of the allyl side chain.[2] This reaction, also likely mediated by CYP enzymes, leads to the formation of an epoxide metabolite. Epoxides are electrophilic intermediates that can react with nucleophilic functional groups on cellular macromolecules, a process known as covalent binding. This covalent modification of proteins can lead to the formation of haptens, which may trigger immune-mediated adverse drug reactions.

Other Metabolic Transformations

In addition to N-deallylation and epoxidation, other metabolic transformations of alizapride have been observed in vitro, leading to the formation of various other metabolites.[2] The detailed structures of all ten identified metabolites would require access to the full experimental data from the primary literature.

Reactive Metabolites and Bioactivation

The formation of acrolein and an epoxide metabolite are clear indicators of the bioactivation of alizapride in vitro.[2] The electrophilic nature of these metabolites makes them capable of covalently binding to cellular nucleophiles, which is a key initiating event in many forms of drug-induced toxicity.

Trapping of Reactive Metabolites

The formation of these reactive intermediates has been confirmed through in vitro trapping experiments. By including nucleophilic trapping agents, such as glutathione (B108866) (GSH), in the incubation mixtures, the reactive metabolites can be captured as stable adducts that can be detected and characterized by mass spectrometry.[2] The formation of glutathione conjugates of both acrolein and the epoxide of alizapride has been demonstrated, providing direct evidence for their formation and reactivity.[2]

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Incubation Time (min) % Parent Compound Remaining
0100
5Data not available
15Data not available
30Data not available
60Data not available
Calculated Parameters
Half-life (t½, min)Data not available
Intrinsic Clearance (CLint, µL/min/mg protein)Data not available

Table 2: Enzyme Kinetics of Alizapride Metabolite Formation in Human Liver Microsomes

MetaboliteEnzyme Kinetic ParameterValue
Des-allyl Alizapride Km (µM)Data not available
Vmax (pmol/min/mg protein)Data not available
CLint (Vmax/Km) (µL/min/mg protein)Data not available
Alizapride Epoxide Km (µM)Data not available
Vmax (pmol/min/mg protein)Data not available
CLint (Vmax/Km) (µL/min/mg protein)Data not available

Table 3: Covalent Binding of [¹⁴C]-Alizapride to Human Liver Microsomes

Incubation ConditionCovalent Binding (pmol equiv./mg protein)
Without NADPHData not available
With NADPHData not available
With NADPH + GlutathioneData not available

Experimental Protocols

The following are representative protocols for the in vitro investigation of drug metabolism and reactive metabolite formation, based on standard methodologies in the field.

In Vitro Metabolism in Human Liver Microsomes

Objective: To identify the metabolites of this compound formed by human liver microsomal enzymes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (B129727) (MeOH)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), pooled human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the this compound stock solution (final substrate concentration typically 1-10 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation should be performed without the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate the proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • Analyze the sample by LC-MS/MS to identify and characterize the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Reactive Metabolite Trapping with Glutathione (GSH)

Objective: To trap and identify reactive electrophilic metabolites of alizapride.

Materials:

  • All materials from the previous protocol.

  • Glutathione (GSH)

Procedure:

  • Follow steps 1 and 2 of the previous protocol.

  • Add glutathione to the incubation mixture at a final concentration of 1-5 mM.

  • Follow steps 3 through 10 of the previous protocol.

  • During LC-MS/MS analysis, specifically look for the mass of potential glutathione conjugates. This can be done using precursor ion scanning or neutral loss scanning methods to detect the characteristic fragmentation of the glutathione moiety.

Mandatory Visualization

Alizapride_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_trapping Trapping with Glutathione (GSH) Alizapride Alizapride N_Deallylation Oxidative N-Deallylation Alizapride->N_Deallylation Epoxidation Epoxidation Alizapride->Epoxidation Other_Metabolites Other Metabolites Alizapride->Other_Metabolites Des_allyl Des-allyl Alizapride N_Deallylation->Des_allyl Acrolein Acrolein (Reactive Metabolite) N_Deallylation->Acrolein Epoxide Alizapride Epoxide (Reactive Metabolite) Epoxidation->Epoxide Acrolein_GSH Acrolein-GSH Adduct Acrolein->Acrolein_GSH + GSH Epoxide_GSH Epoxide-GSH Adduct Epoxide->Epoxide_GSH + GSH

Caption: Metabolic bioactivation pathways of alizapride.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Alizapride + Human Liver Microsomes (+/- NADPH, +/- GSH) Incubation Incubate at 37°C Start->Incubation Termination Quench Reaction (Acetonitrile) Incubation->Termination Centrifugation Protein Precipitation & Centrifugation Termination->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Metabolite Identification & Characterization LC_MSMS->Data_Analysis

Caption: General workflow for in vitro metabolism studies.

Conclusion

The in vitro metabolism of this compound involves bioactivation pathways that lead to the formation of the reactive metabolites acrolein and an epoxide. The identification of these reactive intermediates is crucial for a comprehensive safety assessment of the drug. While the involvement of CYP3A4 is suggested by analogy to similar compounds, further studies are required to definitively identify the specific CYP isoforms responsible for alizapride metabolism. The lack of publicly available quantitative data highlights the need for further research to fully characterize the kinetics of metabolite formation and the extent of covalent binding. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations, which are essential for a thorough understanding of the metabolic fate and potential for toxicity of alizapride.

References

Alizapride Hydrochloride: An In-Depth Technical Guide on Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizapride (B1662876) hydrochloride is a substituted benzamide (B126) derivative primarily recognized for its antiemetic and prokinetic properties. Its therapeutic effects are largely attributed to its antagonist activity at dopamine (B1211576) D2 receptors. As with any pharmacologically active agent, a thorough understanding of its interaction with unintended biological targets is crucial for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth analysis of the potential off-target effects of alizapride hydrochloride, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key pathways to support further research and drug development efforts.

While comprehensive public data on a wide-ranging off-target screening panel for alizapride is limited, this guide synthesizes the available information from published literature and pharmacological databases to construct a profile of its potential off-target interactions.

Core Mechanism of Action

Alizapride's primary mechanism of action is the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata, which is a key area for integrating emetic signals.[1][2] By antagonizing these receptors, alizapride effectively suppresses nausea and vomiting.[1][2] Additionally, it exhibits prokinetic effects, enhancing gastrointestinal motility, which is thought to be mediated at least in part through its dopaminergic antagonism.[1]

Quantitative Analysis of Receptor Binding Profile

TargetReceptor SubtypeParameterValueSpeciesAssay TypeReference
Primary Target Dopamine D2Ki~70.8 nM-Radioligand Binding[3]
Potential Off-Target Alpha-2C AdrenergicKi~100 nM-Radioligand Binding[3]
Potential Off-Target Alpha-1 AdrenergicIC50>10 µMRatRadioligand Binding-
Potential Off-Target Alpha-2 AdrenergicIC50>10 µMRatRadioligand Binding-
Potential Off-Target Beta AdrenergicIC50>10 µMRatRadioligand Binding-

Note: Ki values were converted from -log[M] values reported in the source.

Potential Off-Target Effects

Based on the available data and the pharmacological class of substituted benzamides, the following are potential off-target effects of this compound.

Adrenergic Receptor Interaction

Limited data suggests that alizapride has a relatively low affinity for alpha-1, alpha-2, and beta-adrenergic receptors, with IC50 values greater than 10 µM. However, a reported Ki value of approximately 100 nM for the alpha-2C adrenergic receptor subtype indicates a potential for interaction at higher concentrations.[3] Blockade of adrenergic receptors can be associated with cardiovascular side effects such as hypotension.

Serotonergic System Modulation

Some substituted benzamides are known to interact with serotonin (B10506) (5-HT) receptors. Specifically, there are suggestions that alizapride may act as a 5-HT4 receptor agonist, which could contribute to its prokinetic effects. However, quantitative functional data to confirm the potency and efficacy of alizapride at 5-HT4 receptors is not currently available. Interaction with 5-HT3 receptors, another key target in antiemetic therapy, has not been well-characterized for alizapride.

Cardiac Ion Channel Effects (hERG)

A critical aspect of safety pharmacology is the assessment of a drug's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and life-threatening arrhythmias. While direct data for alizapride is lacking, other benzamides, such as cisapride (B12094), are known to be potent hERG channel blockers.[4][5] Given the structural similarities, the potential for alizapride to interact with the hERG channel warrants investigation.

Cytochrome P450 (CYP) Enzyme Inhibition

The potential for drug-drug interactions through the inhibition of cytochrome P450 enzymes is a significant consideration in drug development. There is a lack of specific IC50 data for alizapride against the major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Further studies are required to determine if alizapride has the potential to alter the metabolism of co-administered drugs.

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below to facilitate the replication and further investigation of alizapride's pharmacological profile.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of alizapride for a specific receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled alizapride.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of alizapride that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

hERG Channel Patch-Clamp Assay

Objective: To assess the inhibitory effect of alizapride on the hERG potassium channel current.

General Protocol:

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293) is used.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. This typically involves a depolarizing step to activate and inactivate the channels, followed by a repolarizing step to measure the tail current.

  • Drug Application: Alizapride at various concentrations is perfused onto the cells.

  • Current Measurement: The hERG current amplitude is measured before and after drug application.

  • Data Analysis: The concentration-response curve for the inhibition of the hERG tail current is plotted to determine the IC50 value.

Cytochrome P450 Inhibition Assay

Objective: To determine the potential of alizapride to inhibit major CYP450 isoforms.

General Protocol:

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used.

  • Probe Substrates: Each CYP isoform is assayed using a specific fluorescent or luminescent probe substrate.

  • Incubation: Alizapride at various concentrations is pre-incubated with the enzyme source and a NADPH-regenerating system.

  • Reaction Initiation: The probe substrate is added to initiate the metabolic reaction.

  • Detection: The formation of the metabolite is measured using a plate reader (fluorescence or luminescence).

  • Data Analysis: The IC50 value, representing the concentration of alizapride that causes 50% inhibition of the enzyme activity, is calculated from the concentration-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Alizapride_Mechanism_of_Action Alizapride Alizapride D2_Receptor Dopamine D2 Receptor (in CTZ) Alizapride->D2_Receptor Antagonism Vomiting_Reflex Vomiting Reflex D2_Receptor->Vomiting_Reflex Inhibition

Caption: Alizapride's primary mechanism of action.

Off_Target_Screening_Workflow cluster_invitro In Vitro Screening Compound Alizapride Receptor_Panel Receptor Binding Panel (Dopamine, Serotonin, Adrenergic, etc.) Compound->Receptor_Panel Ion_Channel_Panel Ion Channel Panel (hERG, etc.) Compound->Ion_Channel_Panel Enzyme_Panel Enzyme Panel (CYP450, etc.) Compound->Enzyme_Panel Data_Analysis Data Analysis (Ki, IC50 determination) Receptor_Panel->Data_Analysis Ion_Channel_Panel->Data_Analysis Enzyme_Panel->Data_Analysis Off_Target_Profile Off-Target Profile Data_Analysis->Off_Target_Profile

Caption: A generalized workflow for in vitro off-target screening.

Conclusion and Future Directions

The available data indicates that this compound is a potent dopamine D2 receptor antagonist with a degree of selectivity over adrenergic receptors. However, the potential for off-target effects, particularly at the alpha-2C adrenergic receptor, and hypothetically at serotonergic receptors and cardiac ion channels, cannot be disregarded and warrants further investigation. The lack of a comprehensive, publicly available safety pharmacology profile for alizapride underscores the need for further research to fully delineate its off-target interactions.

For drug development professionals, a thorough in-house evaluation of alizapride's off-target profile using a broad panel of receptor binding and functional assays is highly recommended. Specifically, functional characterization of its activity at 5-HT4 receptors, and a definitive assessment of its potential to inhibit hERG channels and key CYP450 enzymes would provide crucial data for a complete risk-benefit analysis and for guiding the development of safer, more selective antiemetic and prokinetic agents.

References

Alizapride Hydrochloride and the Blood-Brain Barrier: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizapride (B1662876) hydrochloride is a substituted benzamide (B126) with potent antiemetic and prokinetic properties. Its therapeutic effect is primarily mediated through the antagonism of dopamine (B1211576) D2 receptors within the chemoreceptor trigger zone (CTZ) of the central nervous system (CNS). The ability of alizapride to access these central targets necessitates its passage across the blood-brain barrier (BBB), a highly selective and protective interface that regulates the exchange of substances between the systemic circulation and the brain parenchyma. This technical guide provides a comprehensive overview of the known and inferred blood-brain barrier permeability of alizapride hydrochloride, drawing upon its physicochemical characteristics, established CNS activity, and experimental methodologies used for related compounds.

While direct quantitative studies on the BBB permeability of this compound are not extensively available in the public domain, this guide synthesizes available information to provide a robust understanding for research and development purposes.

Physicochemical Properties of Alizapride Relevant to BBB Penetration

The ability of a molecule to cross the blood-brain barrier is significantly influenced by its physicochemical properties. Key parameters for alizapride are summarized below.

PropertyValueImplication for BBB Permeability
Molecular Weight 351.83 g/mol Within the generally accepted range for passive diffusion across the BBB (< 400-500 Da).
LogP (Octanol/Water Partition Coefficient) 1.8 (estimated)Indicates moderate lipophilicity, which is favorable for traversing the lipid membranes of the BBB.
Topological Polar Surface Area (TPSA) 83.1 ŲBelow the typical threshold of 90 Ų, suggesting good potential for BBB penetration.
Hydrogen Bond Donors 2A low number of hydrogen bond donors is advantageous for crossing the BBB.
Hydrogen Bond Acceptors 5A moderate number of hydrogen bond acceptors.
pKa 8.8 (most basic)As a basic compound, its ionization state at physiological pH (7.4) will influence its ability to cross membranes. The uncharged species is more likely to diffuse across the BBB.

Evidence for CNS Penetration of Alizapride

The primary mechanism of action of alizapride provides indirect but strong evidence of its ability to cross the blood-brain barrier. Alizapride is a dopamine D2 receptor antagonist, and its antiemetic effects are attributed to its action on the CTZ, which is located in the area postrema at the floor of the fourth ventricle. While the CTZ is considered a circumventricular organ with a more permeable barrier than other brain regions, the therapeutic action of alizapride implies sufficient CNS penetration to engage its target receptors effectively.

Potential Mechanisms of Alizapride Transport Across the Blood-Brain Barrier

The transport of alizapride across the BBB likely involves one or a combination of the following mechanisms:

  • Passive Diffusion: Given its favorable physicochemical properties (molecular weight, LogP, and TPSA), passive transcellular diffusion is a probable primary mechanism for alizapride entry into the CNS. The molecule's lipophilicity would allow it to partition into and diffuse across the endothelial cell membranes of the BBB.

  • Carrier-Mediated Transport (CMT): It is possible that alizapride may be a substrate for specific influx transporters expressed on the BBB that facilitate the uptake of structurally similar endogenous or exogenous compounds. However, there is currently no direct evidence to support this for alizapride.

  • Active Efflux: Alizapride's structural characteristics raise the possibility of it being a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp, ABCB1). Many centrally acting drugs are subject to P-gp mediated efflux, which can limit their brain accumulation. The extent to which alizapride is a P-gp substrate would be a critical determinant of its net CNS penetration.

Experimental Protocols for Determining BBB Permeability

While specific experimental data for alizapride is lacking, the following established protocols would be employed to quantitatively assess its BBB permeability.

In Vitro Models

1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

  • Objective: To assess the passive permeability of a compound across an artificial lipid membrane mimicking the BBB.

  • Methodology:

    • A filter plate is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form an artificial membrane.

    • The donor compartment is filled with a solution of the test compound (this compound) in a buffer at a physiological pH.

    • The acceptor compartment is filled with a buffer solution.

    • The plate is incubated, allowing the compound to diffuse from the donor to the acceptor compartment.

    • Concentrations in both compartments are measured over time using a suitable analytical method (e.g., LC-MS/MS).

    • The permeability coefficient (Pe) is calculated.

2. Cell-Based Transwell Assays

  • Objective: To measure the permeability of a compound across a monolayer of brain endothelial cells, which provides a more biologically relevant model that includes the potential for active transport and efflux.

  • Methodology:

    • Brain capillary endothelial cells (e.g., hCMEC/D3, bEnd.3, or primary cells) are cultured on a microporous membrane of a Transwell insert, forming a monolayer that mimics the BBB.

    • The integrity of the monolayer is verified by measuring transendothelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow or sucrose).

    • The test compound is added to the apical (luminal) side of the Transwell insert.

    • Samples are taken from the basolateral (abluminal) side at various time points.

    • To assess active efflux, the experiment is repeated in the reverse direction (basolateral to apical). The efflux ratio (Papp, B-A / Papp, A-B) is calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp.

    • The apparent permeability coefficient (Papp) is calculated.

In Vivo Models

1. In Situ Brain Perfusion

  • Objective: To measure the rate of influx of a compound into the brain from the vasculature, independent of systemic disposition.

  • Methodology:

    • An anesthetized animal (typically a rat or mouse) is surgically prepared to isolate the carotid artery.

    • A perfusion fluid containing the radiolabeled or unlabeled test compound is infused at a constant rate into the carotid artery.

    • After a short perfusion period, the animal is euthanized, and the brain is removed.

    • The concentration of the compound in the brain tissue is determined.

    • The permeability-surface area (PS) product or the brain uptake clearance (Kin) is calculated.

2. Microdialysis

  • Objective: To measure the unbound concentration of a compound in the brain extracellular fluid (ECF) over time, providing a dynamic measure of BBB penetration.

  • Methodology:

    • A microdialysis probe is stereotactically implanted into a specific brain region of a freely moving animal.

    • The probe is perfused with an artificial cerebrospinal fluid (aCSF).

    • The test compound is administered systemically (e.g., intravenously or intraperitoneally).

    • Small molecules from the brain ECF, including the unbound drug, diffuse across the semipermeable membrane of the probe into the dialysate.

    • The dialysate is collected at regular intervals and analyzed for the drug concentration.

    • Simultaneously, blood samples are collected to determine the unbound plasma concentration.

    • The unbound brain-to-plasma concentration ratio (Kp,uu) can be calculated, which is a key indicator of the extent of net BBB penetration.

Visualizing Methodologies and Concepts

Experimental_Workflow_for_BBB_Permeability cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment PAMPA PAMPA-BBB P_passive P_passive PAMPA->P_passive Passive Permeability (Pe) Transwell Cell-Based Transwell Assay P_app P_app Transwell->P_app Apparent Permeability (Papp) Efflux_Ratio Efflux_Ratio Transwell->Efflux_Ratio Efflux Ratio Perfusion In Situ Brain Perfusion Transwell->Perfusion Inform Microdialysis Microdialysis Transwell->Microdialysis Inform PS_product PS_product Perfusion->PS_product Permeability-Surface Area (PS) Kp_uu Kp_uu Microdialysis->Kp_uu Unbound Brain-to-Plasma Ratio (Kp,uu) Start Compound of Interest (Alizapride HCl) Start->PAMPA Start->Transwell

Experimental workflow for assessing BBB permeability.

Alizapride_BBB_Transport_Factors cluster_BBB Blood-Brain Barrier Alizapride Alizapride in Blood Passive_Diffusion Passive Diffusion (Transcellular) Alizapride->Passive_Diffusion Favored by Physicochem. Properties Influx_Transport Influx Transporters (Potential) Alizapride->Influx_Transport Hypothetical Brain Alizapride in Brain ECF Passive_Diffusion->Brain Influx_Transport->Brain Efflux_Transport Efflux Transporters (e.g., P-gp, Potential) Efflux_Transport->Alizapride Brain->Efflux_Transport Limits Accumulation Physicochem Physicochemical Properties (MW, LogP, TPSA, pKa) Physicochem->Passive_Diffusion

Potential factors influencing alizapride's BBB transport.

Conclusion

Navigating the Neural Maze: A Technical Guide to Alizapride Hydrochloride's CNS Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for studying the central nervous system (CNS) distribution of Alizapride (B1662876) hydrochloride. While specific quantitative data for Alizapride's concentration in various brain regions remains proprietary or unpublished in publicly accessible literature, this guide outlines the established experimental protocols and data presentation formats used in preclinical and clinical research for similar substituted benzamide (B126) compounds. The information herein is designed to equip researchers with the necessary knowledge to design, execute, and interpret CNS distribution studies.

Introduction to Alizapride and CNS Distribution

Alizapride is a substituted benzamide with antiemetic properties, primarily acting as a dopamine (B1211576) D2 receptor antagonist.[1][2][3] Its therapeutic effect in preventing nausea and vomiting is mediated through its action on the chemoreceptor trigger zone (CTZ) located in the area postrema, a region of the brainstem that lies outside the blood-brain barrier (BBB).[4][5][6] However, for a comprehensive understanding of its pharmacological and potential off-target effects, it is crucial to characterize its ability to penetrate the BBB and distribute within various CNS compartments.

Studying the CNS distribution of a drug like Alizapride hydrochloride is critical for:

  • Efficacy Assessment: Determining if therapeutic concentrations are reached at the target site (e.g., specific brain nuclei).

  • Safety and Toxicology: Identifying potential accumulation in non-target brain regions, which could lead to adverse effects such as extrapyramidal symptoms.[1]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a relationship between drug concentration in the CNS and the observed pharmacological response.

Key Methodologies for CNS Distribution Studies

Several advanced techniques are employed to quantify the distribution of drugs within the CNS. The choice of method depends on the specific research question, the required resolution (regional vs. cellular), and whether the study is conducted in a preclinical or clinical setting.

In Vivo Microdialysis

Principle: In vivo microdialysis is a minimally invasive sampling technique used to measure the unbound, pharmacologically active concentration of a drug in the extracellular fluid of a specific brain region in freely moving animals.[7] A small, semi-permeable probe is implanted into the target brain area (e.g., striatum, prefrontal cortex). The probe is continuously perfused with a physiological solution, and substances from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.

Experimental Protocol:

  • Probe Implantation: Stereotaxic surgery is performed on anesthetized rodents (e.g., rats) to implant a microdialysis guide cannula targeted to the brain region of interest. Animals are allowed to recover for a sufficient period.

  • Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a low, constant flow rate (e.g., 0.5-2 µL/min).

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline.

  • Drug Administration: this compound is administered systemically (e.g., intravenously or intraperitoneally).

  • Sample Collection: Dialysate samples are continuously collected for several hours post-administration.

  • Sample Analysis: The concentration of Alizapride in the dialysate is quantified using a highly sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Probe Calibration: At the end of the experiment, the in vivo recovery of the probe is determined using a retrodialysis method to calculate the absolute unbound concentration of the drug in the brain extracellular fluid.

Quantitative Autoradiography (QWBA)

Principle: Quantitative whole-body autoradiography provides a high-resolution visual and quantitative assessment of the distribution of a radiolabeled drug throughout the entire body, including the brain.[8] This technique is particularly useful for identifying specific brain structures where the drug or its metabolites accumulate.

Experimental Protocol:

  • Radiolabeling: Alizapride is synthesized with a radioactive isotope, typically Carbon-14 (¹⁴C) or Tritium (³H).

  • Drug Administration: The radiolabeled Alizapride is administered to animals (usually rodents).

  • Tissue Collection: At various time points after administration, animals are euthanized, and their bodies are rapidly frozen in a cryo-embedding medium.

  • Cryosectioning: The frozen bodies are sectioned into thin slices (e.g., 20-40 µm) using a large-format cryomicrotome.

  • Imaging: The sections are exposed to a phosphor imaging plate or X-ray film. The radioactivity in the tissue creates a latent image.

  • Image Analysis: The imaging plate is scanned, and the resulting digital image shows the distribution of radioactivity. The intensity of the signal in different brain regions is quantified by comparison to co-exposed radioactive standards of known concentration.[9]

Positron Emission Tomography (PET) Imaging

Principle: PET is a non-invasive imaging technique that allows for the real-time, three-dimensional visualization and quantification of a radiolabeled drug in the living brain of both animals and humans.[4][10][11] It is a powerful tool for translational research.

Experimental Protocol:

  • Radiolabeling: Alizapride is labeled with a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).

  • Radiotracer Administration: The resulting radiotracer is administered intravenously to the subject (animal or human).

  • PET Scanning: The subject is placed in a PET scanner. As the radioisotope decays, it emits positrons that annihilate with electrons, producing two gamma rays that are detected by the scanner.

  • Image Reconstruction: The detected gamma rays are used to reconstruct a 3D image of the radiotracer's distribution in the brain over time.

  • Kinetic Modeling: Dynamic PET data are analyzed using mathematical models to quantify various parameters, such as the rate of transport across the BBB and the volume of distribution in different brain regions.

Data Presentation

Quantitative data from CNS distribution studies are typically summarized in tables to facilitate comparison across different brain regions, time points, and experimental conditions.

Table 1: Hypothetical Brain Distribution of [¹⁴C]-Alizapride in Rats as Determined by Quantitative Autoradiography

Brain RegionConcentration (ng-equivalents/g tissue)
1 hour post-dose
Cortex150.5 ± 25.3
Striatum210.8 ± 35.1
Hippocampus135.2 ± 22.7
Thalamus180.4 ± 30.2
Cerebellum95.7 ± 16.0
Brainstem (inc. Area Postrema)350.1 ± 58.4
4 hours post-dose
Cortex80.3 ± 13.5
Striatum115.6 ± 19.3
Hippocampus70.1 ± 11.8
Thalamus95.9 ± 16.0
Cerebellum50.2 ± 8.4
Brainstem (inc. Area Postrema)180.7 ± 30.2

Data are presented as mean ± standard deviation and are illustrative.

Table 2: Hypothetical Unbound Alizapride Concentrations in Rat Striatum as Determined by In Vivo Microdialysis

Time Post-Dose (min)Unbound Concentration in Striatal ECF (ng/mL)
0 (Baseline)< LLOQ*
2015.2 ± 3.1
4035.8 ± 7.2
6048.5 ± 9.7
9042.1 ± 8.5
12030.7 ± 6.2
18018.4 ± 3.7
2409.9 ± 2.0

LLOQ: Lower Limit of Quantification. Data are presented as mean ± standard deviation and are illustrative.

Visualization of Experimental Workflows and Concepts

Diagrams are essential for visualizing complex experimental processes and theoretical models.

Experimental_Workflow_Microdialysis cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Animal Rodent Model Surgery Stereotaxic Surgery Animal->Surgery Recovery Recovery Period Surgery->Recovery Probe_Insertion Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion Probe_Insertion->Perfusion Baseline Baseline Collection Perfusion->Baseline Drug_Admin Alizapride Admin Baseline->Drug_Admin Sampling Dialysate Sampling Drug_Admin->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Calibration Probe Calibration LCMS->Calibration Data_Analysis Data Interpretation Calibration->Data_Analysis CNS_Distribution_Factors cluster_drug Drug Properties cluster_bbb Blood-Brain Barrier cluster_brain Brain Tissue Lipophilicity Lipophilicity Passive Passive Diffusion Lipophilicity->Passive Active Active Transport Lipophilicity->Active Efflux Efflux Pumps (e.g., P-gp) Lipophilicity->Efflux MW Molecular Weight MW->Passive MW->Active MW->Efflux pKa pKa pKa->Passive pKa->Active pKa->Efflux Charge Molecular Charge Charge->Passive Charge->Active Charge->Efflux CNS_Conc Unbound CNS Concentration Passive->CNS_Conc Active->CNS_Conc Efflux->CNS_Conc Binding Tissue Binding Metabolism Local Metabolism Receptor Receptor Binding (D2) CNS_Conc->Binding CNS_Conc->Metabolism CNS_Conc->Receptor

References

Alizapride Hydrochloride: An In-Depth Technical Guide on its Effects on Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alizapride (B1662876), a substituted benzamide, is primarily recognized for its antiemetic and prokinetic properties. Its therapeutic effects are rooted in its interaction with key cell signaling pathways, predominantly through the antagonism of dopamine (B1211576) D2 receptors and to a lesser extent, serotonin (B10506) 5-HT3 receptors.[1] This technical guide provides a comprehensive overview of the molecular mechanisms of alizapride hydrochloride, detailing its impact on downstream signaling cascades, including the modulation of cyclic adenosine (B11128) monophosphate (cAMP), the extracellular signal-regulated kinase (ERK) pathway, and intracellular calcium levels. This document synthesizes available data, presents detailed experimental protocols for investigating these effects, and utilizes visualizations to elucidate the complex signaling networks involved.

Core Mechanism of Action

Alizapride's primary mechanism of action is the antagonism of dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory Gαi/o proteins.[2][3] By blocking these receptors, particularly in the chemoreceptor trigger zone (CTZ) of the brain, alizapride inhibits the signaling cascades that lead to nausea and vomiting.[1][4] Additionally, alizapride is suggested to have an influence on serotonin 5-HT3 receptors, which are ligand-gated ion channels.[1] Antagonism of 5-HT3 receptors in the gastrointestinal tract and the central nervous system also contributes to its antiemetic effects.[5]

Quantitative Data Presentation

Quantitative data on the binding affinity and functional potency of this compound are not extensively available in publicly accessible literature. However, some data for alizapride and the structurally similar compound metoclopramide (B1676508) are presented below for context.

Table 1: Alizapride Functional Activity

Receptor SubtypeAssay TypeSpeciesPotency (IC50)
Dopamine D2 ReceptorFunctional AssayRat6.70
Data for alizapride is limited. This value is from a single database entry and should be considered in that context.

Table 2: Metoclopramide Binding Affinity and Functional Potency (for comparative context)

Receptor SubtypeAssay TypeSpeciesBinding Affinity (Ki)Potency (IC50)
Dopamine D2 ReceptorRadioligand Binding-28.8 nM[6][7]483 nM[8]
5-HT3 ReceptorRadioligand BindingHuman-308 nM[8]
5-HT3A ReceptorPatch-clampHuman-0.064 µM[9]

Effects on Key Cell Signaling Pathways

Dopamine D2 Receptor Signaling and cAMP Pathway

Antagonism of the D2 receptor by alizapride is expected to block the dopamine-induced inhibition of adenylyl cyclase. This leads to a relative increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[10]

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Alizapride Alizapride D2R Dopamine D2 Receptor Alizapride->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates G_alpha_i Gαi D2R->G_alpha_i Activates G_beta_gamma Gβγ D2R->G_beta_gamma Releases AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates

Dopamine D2 receptor signaling pathway antagonized by alizapride.
Serotonin 5-HT3 Receptor Signaling and Intracellular Calcium

The 5-HT3 receptor is a ligand-gated ion channel permeable to cations, including Na+, K+, and Ca2+.[5] Its antagonism by alizapride would block the influx of these ions, thereby preventing the depolarization of neurons involved in the emetic reflex. This action also prevents the rise in intracellular calcium that would normally follow receptor activation.

HT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Alizapride Alizapride HT3R 5-HT3 Receptor (Ligand-gated ion channel) Alizapride->HT3R Blocks Serotonin Serotonin Serotonin->HT3R Opens Ca2_ext Ca²⁺ Ca2_ext->HT3R Influx Na_ext Na⁺ Na_ext->HT3R Influx Ca2_int [Ca²⁺]i ↑ Depolarization Membrane Depolarization Downstream_Effects Downstream Cellular Effects Ca2_int->Downstream_Effects Triggers Depolarization->Downstream_Effects Triggers

5-HT3 receptor signaling pathway antagonized by alizapride.
Extracellular Signal-Regulated Kinase (ERK) Pathway

The ERK/MAPK signaling cascade is a downstream effector of many GPCRs and receptor tyrosine kinases. While direct studies on alizapride's effect on ERK are scarce, antagonism of D2 receptors could indirectly modulate ERK activity. D2 receptor signaling can influence the ERK pathway, and therefore, alizapride may have a modulatory role.

Detailed Experimental Protocols

Radioligand Binding Assay for D2/5-HT3 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and serotonin 5-HT3 receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [3H]Spiperone for D2, [3H]Granisetron for 5-HT3)

  • This compound

  • Non-specific binding control (e.g., Haloperidol for D2, Ondansetron for 5-HT3)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

  • Scintillation vials and cocktail

  • Filtration apparatus with glass fiber filters

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of alizapride.

  • For total binding wells, add buffer instead of alizapride. For non-specific binding wells, add a high concentration of the non-labeled antagonist.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of alizapride from the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Assay for D2 Receptor Functional Activity

Objective: To measure the effect of this compound on cAMP levels in cells expressing D2 receptors.

Materials:

  • Cells expressing the D2 receptor (e.g., CHO-K1 or HEK293-T)

  • This compound

  • Dopamine (agonist)

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture reagents

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Pre-incubate the cells with varying concentrations of this compound for a specified time.

  • Stimulate the cells with a combination of forskolin and dopamine. Forskolin is used to induce a measurable level of cAMP, which is then inhibited by the D2 receptor agonist, dopamine.

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the cAMP concentration in the cell lysates using the chosen assay kit and a plate reader.

  • Generate dose-response curves to determine the IC50 of alizapride in antagonizing the dopamine-induced inhibition of forskolin-stimulated cAMP production.

Western Blot for ERK Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of ERK1/2.

Materials:

  • Cell line of interest

  • This compound

  • Agonist (e.g., dopamine for D2-expressing cells)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cultured cells with this compound for various times and at different concentrations, followed by stimulation with an appropriate agonist.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

  • Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Materials:

  • Cells expressing the 5-HT3 receptor

  • This compound

  • Serotonin (agonist)

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • HEPES-buffered salt solution (HBSS)

  • Fluorescence microscope with dual-excitation wavelength capabilities (340 nm and 380 nm)

Procedure:

  • Culture cells on glass coverslips.

  • Load the cells with Fura-2 AM (typically in HBSS containing Pluronic F-127) for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

  • Mount the coverslip on the stage of the fluorescence microscope.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm, with emission collected at ~510 nm.

  • Perfuse the cells with a solution containing this compound.

  • After a short incubation, stimulate the cells with serotonin.

  • Continuously record the fluorescence intensity at both excitation wavelengths.

  • Calculate the ratio of the fluorescence intensities (F340/F380) over time. An increase in this ratio indicates an increase in intracellular calcium.

Experimental Workflow Visualization

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Culture cells expressing D2 or 5-HT3 receptors Plating Plate cells for specific assays (e.g., 96-well plates, coverslips) Cell_Culture->Plating Alizapride_Inc Pre-incubate with This compound Plating->Alizapride_Inc Agonist_Stim Stimulate with agonist (Dopamine or Serotonin) Alizapride_Inc->Agonist_Stim cAMP_Assay cAMP Assay Agonist_Stim->cAMP_Assay Western_Blot Western Blot for p-ERK Agonist_Stim->Western_Blot Ca_Imaging Calcium Imaging Agonist_Stim->Ca_Imaging Data_Quant Quantify Signals (Fluorescence, Luminescence, Band Intensity) cAMP_Assay->Data_Quant Western_Blot->Data_Quant Ca_Imaging->Data_Quant Dose_Response Generate Dose-Response Curves Data_Quant->Dose_Response Calc_Potency Calculate IC50/EC50 Values Dose_Response->Calc_Potency

A logical workflow for investigating alizapride's cellular effects.

Conclusion

This compound exerts its primary therapeutic effects by antagonizing dopamine D2 receptors, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels. It also likely interacts with 5-HT3 receptors, blocking cation influx and preventing neuronal depolarization. These actions at the receptor level are presumed to modulate downstream signaling pathways such as the ERK cascade and intracellular calcium signaling, although direct and quantitative evidence for alizapride's effects on these latter pathways is limited in the current literature. The experimental protocols detailed in this guide provide a robust framework for further investigation into the precise molecular pharmacology of alizapride and similar compounds, which is crucial for the development of novel therapeutics with improved efficacy and safety profiles.

References

Alizapride Hydrochloride: An In-Depth Technical Review of its Cardiovascular and Antiarrhythmic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alizapride (B1662876), a substituted benzamide (B126) derivative, is primarily recognized for its antiemetic properties, which are attributed to its potent dopamine (B1211576) D2 receptor antagonism. While its clinical application has been focused on the management of nausea and vomiting, there is a recognized, albeit less extensively documented, profile of cardiovascular and potential antiarrhythmic effects. This technical guide synthesizes the available preclinical data on the hemodynamic and electrophysiological actions of alizapride hydrochloride. The information presented herein is intended to provide a comprehensive resource for researchers and drug development professionals investigating the cardiovascular safety and potential therapeutic applications of alizapride and related compounds.

Introduction

This compound is a dopamine D2 receptor antagonist used clinically as an antiemetic agent.[1][2] Structurally related to metoclopramide, it exerts its primary effects on the chemoreceptor trigger zone in the brain.[1][3] However, like many psychoactive compounds, its pharmacological actions are not confined to the central nervous system. Reports of cardiovascular side effects, such as orthostatic hypotension, in clinical settings have prompted a closer examination of its direct and indirect effects on the cardiovascular system.[4] A pivotal preclinical study by Cheymol and Mouillé in 1982 investigated the cardiovascular and antiarrhythmic properties of alizapride in an animal model, providing the foundational data in this area.[5] This guide will delve into the quantitative data and experimental methodologies from this key study and other relevant literature to provide a detailed understanding of alizapride's cardiovascular profile.

Hemodynamic Effects

Preclinical studies in canine models have demonstrated that this compound exerts notable effects on key hemodynamic parameters. The primary findings indicate a dose-dependent influence on blood pressure and cardiac output.

Table 1: Hemodynamic Effects of Alizapride in Anesthetized Dogs
ParameterDose of AlizaprideObservation
Blood PressureLow to moderate dosesTransient hypotension
High dosesMore pronounced and sustained hypotension
Cardiac OutputNot specifiedLikely contributes to hypotensive effect
Heart RateNot specifiedVariable effects, potentially reflex tachycardia in response to hypotension

Data synthesized from the findings of Cheymol G, Mouillé P. 1982.[5]

Antiarrhythmic Properties

The investigation into the antiarrhythmic potential of alizapride has been a key area of preclinical research. These studies have primarily focused on its efficacy in models of chemically-induced arrhythmias.

Table 2: Antiarrhythmic Effects of Alizapride in Experimental Models
Arrhythmia ModelExperimental AnimalEfficacy of Alizapride
Aconitine-induced arrhythmiaNot specifiedDemonstrated protective effects
Ouabain-induced arrhythmiaNot specifiedShowed antiarrhythmic activity

Data synthesized from the findings of Cheymol G, Mouillé P. 1982.[5]

Experimental Protocols

The following sections detail the methodologies employed in the seminal preclinical investigations of alizapride's cardiovascular effects.

Animal Model for Hemodynamic and Antiarrhythmic Studies

The primary animal model utilized was the anesthetized dog. This model is frequently chosen for cardiovascular research due to its physiological similarities to humans, allowing for the reliable measurement of hemodynamic and electrocardiographic parameters.[5]

Induction of Experimental Arrhythmias

To assess the antiarrhythmic properties of alizapride, various chemical agents were used to induce cardiac arrhythmias. These methods are standard in preclinical pharmacology for creating reproducible models of cardiac dysrhythmia.

  • Aconitine-induced Arrhythmia: Aconitine is an alkaloid that activates sodium channels, leading to a state of hyperexcitability and subsequent arrhythmias.

  • Ouabain-induced Arrhythmia: Ouabain, a cardiac glycoside, inhibits the Na+/K+-ATPase pump, leading to an increase in intracellular calcium and the development of ventricular arrhythmias.

Electrophysiological Measurements

Standard electrocardiogram (ECG) monitoring was employed to assess the effects of alizapride on cardiac electrical activity. This would have allowed for the measurement of key intervals such as the PR interval, QRS duration, and QT interval, although specific quantitative data on these parameters from the primary literature is limited.

Potential Mechanisms of Cardiovascular Action

The observed cardiovascular effects of alizapride are likely multifactorial, stemming from its primary pharmacological action and potential off-target effects.

Dopamine D2 Receptor Antagonism

The primary mechanism of action of alizapride is the blockade of dopamine D2 receptors.[1][3] While the central antagonism of these receptors mediates its antiemetic effects, peripheral dopamine receptors are also present in the cardiovascular system, including blood vessels and the sympathetic nervous system. Blockade of these receptors could contribute to the observed hemodynamic changes.

Vasodilatory Effects

The hypotensive effects of alizapride suggest a potential direct or indirect vasodilatory action.[5] This could be mediated through the blockade of dopamine receptors on vascular smooth muscle or through interactions with other signaling pathways that regulate vascular tone.

Interaction with Cardiac Ion Channels

While direct evidence is lacking, the antiarrhythmic properties of alizapride suggest a possible interaction with cardiac ion channels. Antiarrhythmic drugs typically exert their effects by modulating sodium, potassium, or calcium channels to alter the cardiac action potential.[6][7][8] Further investigation into the effects of alizapride on these channels is warranted to elucidate its precise antiarrhythmic mechanism.

Visualizing the Potential Mechanisms

The following diagrams illustrate the potential signaling pathways and experimental workflows related to the cardiovascular effects of alizapride.

cluster_0 Alizapride's Primary Mechanism cluster_1 Potential Cardiovascular Effects Alizapride Alizapride Dopamine_D2_Receptor Dopamine D2 Receptor Alizapride->Dopamine_D2_Receptor Antagonism Cardiac_Ion_Channels Cardiac Ion Channels (Na+, K+, Ca2+) Alizapride->Cardiac_Ion_Channels Postulated Interaction Vasodilation Vasodilation Dopamine_D2_Receptor->Vasodilation Hypotension Hypotension Vasodilation->Hypotension Antiarrhythmic_Effect Antiarrhythmic Effect Cardiac_Ion_Channels->Antiarrhythmic_Effect

Caption: Postulated mechanism of alizapride's cardiovascular effects.

Animal_Model Anesthetized Dog Model Hemodynamic_Monitoring Hemodynamic Monitoring (Blood Pressure, Heart Rate) Animal_Model->Hemodynamic_Monitoring Arrhythmia_Induction Arrhythmia Induction (Aconitine or Ouabain) Animal_Model->Arrhythmia_Induction Data_Analysis Data Analysis and Comparison Hemodynamic_Monitoring->Data_Analysis Alizapride_Administration Alizapride Administration Arrhythmia_Induction->Alizapride_Administration Alizapride_Administration->Hemodynamic_Monitoring

Caption: Experimental workflow for assessing alizapride's cardiovascular effects.

Conclusion and Future Directions

The available preclinical evidence indicates that this compound possesses significant cardiovascular and antiarrhythmic properties. Its hemodynamic effects, characterized primarily by hypotension, are likely linked to its dopamine D2 receptor antagonism and potential vasodilatory actions. The demonstrated efficacy against chemically-induced arrhythmias suggests a direct or indirect modulation of cardiac electrophysiology.

For drug development professionals, these findings underscore the importance of thorough cardiovascular safety profiling for compounds with dopamine receptor activity. For researchers, the antiarrhythmic potential of alizapride warrants further investigation. Future studies should aim to:

  • Elucidate the precise molecular mechanisms underlying alizapride's antiarrhythmic effects, with a focus on its interactions with specific cardiac ion channels.

  • Quantify the effects of alizapride on ECG intervals and action potential duration in various cardiac tissues.

  • Explore the structure-activity relationships of benzamide derivatives to identify compounds with optimized antiarrhythmic efficacy and minimal hemodynamic side effects.

A deeper understanding of the cardiovascular pharmacology of alizapride will be crucial for both ensuring its safe clinical use and for potentially uncovering novel therapeutic applications for this class of compounds.

References

Methodological & Application

Alizapride Hydrochloride In Vivo Microdialysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo microdialysis studies with alizapride (B1662876) hydrochloride. Alizapride is a dopamine (B1211576) D2 receptor antagonist used as a prokinetic and antiemetic agent.[1][2][3][4] In vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in awake, freely moving animals, offering critical insights into the pharmacodynamic effects of centrally acting drugs.[5][6]

Application Notes

Alizapride hydrochloride acts primarily by blocking D2 dopamine receptors in the central nervous system, particularly in the chemoreceptor trigger zone (CTZ), which is involved in the vomiting reflex.[2][4][7] By antagonizing these receptors, alizapride modulates dopaminergic neurotransmission. In vivo microdialysis can be employed to directly measure the effects of alizapride on extracellular dopamine levels and the concentrations of its metabolites, providing valuable information on its mechanism of action, dose-response relationships, and pharmacokinetic/pharmacodynamic (PK/PD) modeling.[8][9]

The primary application of in vivo microdialysis in the context of alizapride research is to investigate its impact on dopamine homeostasis in various brain regions, such as the striatum and nucleus accumbens, which are rich in D2 receptors. This technique allows for the continuous sampling of the brain's extracellular environment, enabling researchers to monitor real-time changes in neurotransmitter concentrations following systemic or local administration of alizapride.[10][11]

Signaling Pathway of Alizapride Action

Alizapride, as a D2 receptor antagonist, is expected to increase the firing rate of dopaminergic neurons and subsequent dopamine release through a feedback mechanism. The following diagram illustrates the proposed signaling pathway at a dopamine neuron terminal.

cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine_Cytosol Dopamine (Cytosol) L-DOPA->Dopamine_Cytosol DDC Dopamine_Vesicle Dopamine (Vesicle) Dopamine_Synapse Extracellular Dopamine Dopamine_Vesicle->Dopamine_Synapse Exocytosis Dopamine_Cytosol->Dopamine_Vesicle VMAT2 D2_Autoreceptor D2 Autoreceptor D2_Autoreceptor->Dopamine_Vesicle Inhibition of Dopamine Release Alizapride Alizapride Alizapride->D2_Autoreceptor Antagonism Dopamine_Synapse->D2_Autoreceptor Binding D2_Postsynaptic Postsynaptic D2 Receptor Dopamine_Synapse->D2_Postsynaptic Binding

Caption: Proposed mechanism of alizapride at a dopamine synapse.

Quantitative Data Summary

The following tables present hypothetical data that might be obtained from an in vivo microdialysis study investigating the effect of systemically administered this compound on extracellular dopamine levels in the rat striatum.

Table 1: Pharmacokinetic Parameters of Alizapride

ParameterValueUnit
Bioavailability (Oral)~84%
Half-life (t½)~3hours[1]
Volume of Distribution (Vd)~1.60L/kg[12]
Clearance (CL)~6.60mL/min/kg[12]

Table 2: Hypothetical Effect of Alizapride on Striatal Dopamine

Treatment GroupTime Point (min)Extracellular Dopamine (% of Baseline)
Vehicle (Saline)-20100 ± 8
0102 ± 7
2098 ± 9
40105 ± 11
6099 ± 10
Alizapride (1 mg/kg, i.p.)-20100 ± 9
099 ± 12
20135 ± 15
40160 ± 18
60145 ± 16
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle.

Experimental Protocols

The following protocols provide a general framework for conducting in vivo microdialysis studies with alizapride. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Systemic Administration of Alizapride

This protocol is designed to assess the effects of systemically administered alizapride on neurotransmitter levels in a specific brain region.

1. Animal and Surgical Preparation:

  • Animals: Adult male Sprague-Dawley rats (250-300 g).

  • Anesthesia: Isoflurane or a ketamine/xylazine mixture.

  • Stereotaxic Surgery: Implant a guide cannula (e.g., CMA 12) targeting the desired brain region (e.g., striatum). Secure the cannula to the skull with dental cement.

  • Recovery: Allow the animal to recover for at least 5-7 days post-surgery.

2. In Vivo Microdialysis Procedure:

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula.

  • Perfusion Solution (aCSF): Artificial cerebrospinal fluid (aCSF) with a composition of: 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂, 1 mM MgCl₂, buffered to pH 7.4. The solution should be filtered and degassed.

  • Flow Rate: Perfuse the probe with aCSF at a constant rate of 1-2 µL/min using a microinfusion pump.

  • Equilibration: Allow the system to equilibrate for 1-2 hours to establish a stable baseline.

  • Baseline Sample Collection: Collect at least three consecutive baseline dialysate samples (e.g., every 20 minutes).

  • Alizapride Administration: Administer this compound (dissolved in saline) systemically (e.g., intraperitoneally, i.p., or subcutaneously, s.c.). Doses can range from 0.1 to 5 mg/kg.

  • Post-Administration Sample Collection: Continue collecting dialysate samples at regular intervals for 2-3 hours.

  • Sample Handling: Collect samples in vials containing an antioxidant (e.g., perchloric acid) and store at -80°C until analysis.

3. Sample Analysis:

  • Analyze dialysate samples for dopamine and its metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).

Protocol 2: Local Administration (Reverse Dialysis) of Alizapride

This protocol is used to study the local effects of alizapride within a specific brain region.

1. Animal and Surgical Preparation:

  • Follow the same surgical procedure as in Protocol 1.

2. Reverse Dialysis Procedure:

  • Probe Insertion and Equilibration: Insert the microdialysis probe and establish a stable baseline with standard aCSF as described in Protocol 1.

  • Preparation of Alizapride-Containing Perfusate: Dissolve this compound in aCSF to the desired concentration (e.g., 1-100 µM).

  • Switch to Alizapride Perfusion: After baseline collection, switch the perfusion medium from aCSF to the alizapride-containing aCSF.

  • Sample Collection: Continue to collect dialysate samples to measure the effect of local D2 receptor blockade.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for an in vivo microdialysis experiment.

A Stereotaxic Surgery: Implant Guide Cannula B Animal Recovery (5-7 days) A->B C Microdialysis Probe Insertion B->C D System Equilibration (1-2 hours) C->D E Baseline Sample Collection (3 x 20 min) D->E F Alizapride Administration (Systemic or Reverse Dialysis) E->F G Post-Administration Sample Collection (e.g., 2-3 hours) F->G H Sample Storage (-80°C) G->H I HPLC-EC Analysis H->I J Data Analysis I->J

Caption: General workflow for an in vivo microdialysis experiment.

References

Application Notes and Protocols: Alizapride Hydrochloride in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Alizapride (B1662876) Hydrochloride in primary neuronal cell culture experiments. This document outlines the compound's mechanism of action, offers detailed protocols for key experimental assays, and presents potential quantitative data to inform experimental design and interpretation.

Introduction

Alizapride is a substituted benzamide (B126) that primarily functions as a dopamine (B1211576) D2 receptor antagonist.[1] It is clinically used as an antiemetic.[1][2] Its action on dopamine receptors, which are crucial in neuronal signaling, suggests its potential for broader applications in neuroscience research, particularly in studying neuronal pathways and the effects of dopamine modulation.[3][4] Alizapride may also have some influence on serotonin (B10506) receptors, which could further contribute to its effects in neuronal systems.[1] Primary neuronal cultures offer a controlled environment to investigate the direct effects of compounds like alizapride on neuronal health, function, and signaling cascades.[5][6][7]

Mechanism of Action

Alizapride hydrochloride's primary mechanism of action is the antagonism of dopamine D2 receptors.[1] By blocking these receptors, alizapride inhibits the downstream signaling pathways normally activated by dopamine. This modulation of the dopaminergic system is the basis for its potential neuroactive properties. Understanding this mechanism is key to designing experiments and interpreting results in primary neuronal cultures.

Data Presentation

The following tables summarize potential quantitative data from hypothetical studies using this compound in primary neuronal cultures. These are intended to serve as a guide for expected outcomes.

Table 1: Effect of this compound on Neuronal Viability

Cell TypeAlizapride HCl ConcentrationTreatment Duration (hours)Neuronal Viability (% of Control)
Primary Cortical Neurons1 µM2498 ± 4%
10 µM2495 ± 5%
50 µM2488 ± 6%
100 µM2475 ± 8%
Primary Hippocampal Neurons1 µM4897 ± 3%
10 µM4893 ± 4%
50 µM4885 ± 7%
100 µM4870 ± 9%

Table 2: Effect of this compound on Neurite Outgrowth

Cell TypeAlizapride HCl ConcentrationTreatment Duration (hours)Average Neurite Length (% of Control)
Primary Cortical Neurons1 µM72102 ± 5%
10 µM72115 ± 8%
50 µM7290 ± 7%
Primary Hippocampal Neurons1 µM72105 ± 6%
10 µM72120 ± 9%
50 µM7295 ± 8%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, sterile dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in cell culture grade DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Primary Neuronal Culture and Drug Treatment

  • Cell Culture:

    • Plate primary neurons (e.g., cortical or hippocampal neurons) at the desired density onto pre-coated culture vessels (e.g., poly-L-lysine coated plates).

    • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.[5]

    • Perform half-media changes every 2-3 days.[5]

  • Drug Application:

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the final working concentrations.

    • Include a vehicle-only control (medium with the same final concentration of DMSO).

    • Replace the existing culture medium with the medium containing this compound or vehicle control.

    • Incubate the cultures for the desired treatment duration.

Protocol 3: Neuronal Viability Assay (MTT Assay)

  • Procedure:

    • Treat the primary neuronal cultures with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).

    • Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to each well and incubate until the formazan (B1609692) crystals are fully dissolved.

    • Measure the absorbance at 570 nm using a plate reader.

    • Express cell viability as a percentage of the vehicle-treated control.[8]

Protocol 4: Immunocytochemistry for Neurite Outgrowth Analysis

  • Procedure:

    • Culture primary neurons on coverslips and treat with this compound.

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

    • Block non-specific antibody binding with a blocking solution.

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently-conjugated secondary antibody and a nuclear counterstain (e.g., DAPI).

    • Mount the coverslips onto microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify neurite length using image analysis software.

Visualizations

Alizapride_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates Alizapride Alizapride Alizapride->D2_Receptor Antagonizes G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Response Downstream Neuronal Response PKA->Neuronal_Response Modulates Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_Neurons Primary Neuronal Culture (e.g., Cortical, Hippocampal) Treat_Cells Treat Neurons with Alizapride HCl Culture_Neurons->Treat_Cells Prepare_Alizapride Prepare Alizapride HCl Stock and Working Solutions Prepare_Alizapride->Treat_Cells Viability_Assay Neuronal Viability Assay (e.g., MTT) Treat_Cells->Viability_Assay Neurite_Outgrowth Neurite Outgrowth Analysis (Immunocytochemistry) Treat_Cells->Neurite_Outgrowth Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for p-CREB) Treat_Cells->Signaling_Assay

References

Alizapride Hydrochloride: Application Notes and Protocols for Rodent Models of Gastrointestinal Dysmotility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizapride (B1662876) hydrochloride is a substituted benzamide (B126) with prokinetic and antiemetic properties.[1][2] Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors, which plays a role in enhancing gastrointestinal motility.[2][3] Additionally, alizapride is thought to facilitate the release of acetylcholine (B1216132) in the enteric nervous system, further contributing to its prokinetic effects.[1] While its clinical use in some regions is for the management of nausea and vomiting, its potential in treating various forms of gastrointestinal dysmotility warrants further preclinical investigation.[1][3]

These application notes provide a comprehensive overview of protocols for evaluating the efficacy of alizapride hydrochloride in established rodent models of gastrointestinal dysmotility. Due to a lack of publicly available quantitative data specifically for alizapride in these models, the tables presented are illustrative examples based on expected outcomes for a prokinetic agent with its mechanism of action.

Mechanism of Action: Signaling Pathway

Alizapride's prokinetic effects are primarily mediated through its interaction with the enteric nervous system. The diagram below illustrates the proposed signaling pathway.

Alizapride Signaling Pathway cluster_0 Presynaptic Cholinergic Neuron cluster_1 Postsynaptic Smooth Muscle Cell D2R Dopamine D2 Receptor ACh_vesicle Acetylcholine (ACh) Vesicles D2R->ACh_vesicle ACh ACh ACh_vesicle->ACh Release M_receptor Muscarinic Receptor Contraction Increased Motility/ Contraction M_receptor->Contraction Stimulates Alizapride Alizapride Alizapride->D2R Antagonizes Dopamine Dopamine Dopamine->D2R Inhibits ACh Release ACh->M_receptor Binds

Caption: Proposed signaling pathway of alizapride's prokinetic action.

Rodent Models of Gastrointestinal Dysmotility

Several rodent models can be employed to investigate the prokinetic effects of this compound. The choice of model depends on the specific aspect of gastrointestinal dysmotility being studied.

Loperamide-Induced Constipation in Mice

This model is used to evaluate drugs that can counteract opioid-induced slowing of gastrointestinal transit. Loperamide (B1203769), a µ-opioid receptor agonist, inhibits peristalsis and increases intestinal transit time.[4][5]

Postoperative Ileus in Rats

Abdominal surgery can lead to a transient cessation of gastrointestinal motility, known as postoperative ileus (POI). This model is valuable for studying drugs that can accelerate recovery from POI.[1][2][6][7][8]

Diabetic Gastroparesis in Rats

Diabetes can lead to delayed gastric emptying, a condition known as gastroparesis. Rodent models of diabetes, often induced by streptozotocin, are used to study this complication.[9][10][11][12]

Experimental Protocols

The following are detailed protocols for the aforementioned rodent models.

Protocol 1: Loperamide-Induced Constipation in Mice

Loperamide-Induced Constipation Workflow acclimatization Acclimatization (7 days) grouping Randomly Group Animals (e.g., Vehicle, Loperamide, Loperamide + Alizapride) acclimatization->grouping induction Induce Constipation: Administer Loperamide (e.g., 5 mg/kg, s.c.) grouping->induction treatment Administer this compound or Vehicle (Specify dose and route, e.g., oral gavage) induction->treatment 30 min post-loperamide measurement Measure Gastrointestinal Transit (e.g., Charcoal Meal Assay) treatment->measurement 30 min post-treatment analysis Data Analysis measurement->analysis

Caption: Experimental workflow for the loperamide-induced constipation model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Loperamide hydrochloride solution (in saline)

  • This compound (dissolved in an appropriate vehicle, e.g., distilled water)

  • Charcoal meal (e.g., 10% charcoal in 5% gum acacia)

  • Oral gavage needles

  • Syringes and needles for subcutaneous injection

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least 7 days.

  • Fasting: Fast the mice for 12-18 hours before the experiment, with free access to water.

  • Grouping: Randomly divide the mice into experimental groups (n=8-10 per group):

    • Vehicle Control (saline)

    • Loperamide Control (loperamide + vehicle)

    • Alizapride Treatment (loperamide + this compound at various doses)

  • Induction of Constipation: Administer loperamide hydrochloride (e.g., 5 mg/kg) subcutaneously.[5]

  • Drug Administration: 30 minutes after loperamide administration, orally administer this compound or the vehicle.

  • Gastrointestinal Transit Measurement:

    • 30 minutes after drug administration, orally administer 0.2 mL of the charcoal meal to each mouse.

    • 20-30 minutes after the charcoal meal administration, euthanize the mice by cervical dislocation.

    • Carefully dissect the small intestine from the pylorus to the cecum.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

    • Calculate the intestinal transit (%) as: (distance traveled by charcoal / total length of small intestine) x 100.[13]

Protocol 2: Postoperative Ileus in Rats

Postoperative Ileus Workflow acclimatization Acclimatization (7 days) fasting Fast Rats for 24 hours (water ad libitum) acclimatization->fasting surgery Induce POI: Laparotomy and Intestinal Manipulation fasting->surgery recovery_treatment Postoperative Recovery and Treatment (Administer Alizapride or Vehicle) surgery->recovery_treatment measurement Measure Gastric Emptying and/or Intestinal Transit (e.g., Phenol (B47542) Red Assay) recovery_treatment->measurement 24 hours post-surgery analysis Data Analysis measurement->analysis

Caption: Experimental workflow for the postoperative ileus model in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Sterile saline

  • This compound

  • Phenol red solution (non-absorbable marker)

Procedure:

  • Acclimatization and Fasting: Acclimatize rats for 7 days, then fast for 24 hours with free access to water before surgery.[7]

  • Anesthesia: Anesthetize the rats using a suitable anesthetic agent.

  • Surgical Procedure (Induction of POI):

    • Perform a midline laparotomy.

    • Gently manipulate the small intestine and cecum for a standardized period (e.g., 1 minute).[7]

    • Close the abdominal wall in layers.

  • Postoperative Care and Treatment:

    • Allow the rats to recover from anesthesia.

    • Administer this compound or vehicle at predetermined time points post-surgery (e.g., immediately after and 12 hours post-op).

  • Gastric Emptying Measurement (24 hours post-surgery):

    • Administer a test meal containing a non-absorbable marker (e.g., 1.5 mL of 0.5 mg/mL phenol red in 5% glucose) via oral gavage.

    • After a set time (e.g., 20 minutes), euthanize the rats.

    • Clamp the pylorus and cardia, and remove the stomach.

    • Homogenize the stomach in a known volume of alkaline solution.

    • Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.

    • Calculate gastric emptying (%) as: [1 - (amount of phenol red recovered from the stomach / average amount recovered from stomachs at time 0)] x 100.

Protocol 3: Streptozotocin-Induced Diabetic Gastroparesis in Rats

Materials:

  • Male Wistar rats (180-200 g)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (pH 4.5)

  • Glucose meter and strips

  • This compound

  • Test meal (e.g., solid, non-nutrient)

Procedure:

  • Induction of Diabetes:

    • Fast rats overnight.

    • Administer a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate buffer.[10]

    • Provide 5% sucrose (B13894) solution for 24 hours to prevent initial hypoglycemia.

    • Confirm diabetes by measuring blood glucose levels 72 hours after STZ injection and then weekly (glucose > 250 mg/dL).

  • Development of Gastroparesis: Allow 4-8 weeks for the development of diabetic complications, including delayed gastric emptying.

  • Experimental Groups:

    • Non-diabetic Control

    • Diabetic Control (vehicle)

    • Diabetic + this compound (various doses)

  • Gastric Emptying Measurement:

    • Fast rats for 12-18 hours.

    • Administer this compound or vehicle.

    • 30 minutes later, provide a pre-weighed solid meal.

    • After a defined period (e.g., 2-4 hours), euthanize the rats.

    • Remove and weigh the stomach to determine the amount of meal remaining.

    • Calculate gastric emptying (%) as: [1 - (weight of remaining food / initial weight of food)] x 100.

Data Presentation

The following tables provide an illustrative representation of expected quantitative data from the described experiments. Note: These are hypothetical data for demonstration purposes.

Table 1: Effect of this compound on Intestinal Transit in a Loperamide-Induced Constipation Model in Mice

Treatment GroupDose (mg/kg, p.o.)Intestinal Transit (%)
Vehicle Control-75.2 ± 5.1
Loperamide (5 mg/kg, s.c.) + Vehicle-32.5 ± 4.3
Loperamide + Alizapride HCl145.8 ± 3.9#
Loperamide + Alizapride HCl358.1 ± 4.6#
Loperamide + Alizapride HCl1069.7 ± 5.2#
p < 0.05 compared to Vehicle Control; #p < 0.05 compared to Loperamide + Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Gastric Emptying in a Rat Model of Postoperative Ileus

Treatment GroupDose (mg/kg, i.p.)Gastric Emptying (%)
Sham Control-85.4 ± 6.2
POI Control + Vehicle-41.2 ± 5.5
POI + Alizapride HCl155.9 ± 4.8#
POI + Alizapride HCl368.3 ± 5.1#
POI + Alizapride HCl1079.6 ± 6.0#
p < 0.05 compared to Sham Control; #p < 0.05 compared to POI Control + Vehicle. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Gastric Emptying in a Rat Model of Diabetic Gastroparesis

Treatment GroupDose (mg/kg, p.o.)Gastric Emptying of a Solid Meal (%)
Non-diabetic Control-92.1 ± 4.7
Diabetic Control + Vehicle-53.8 ± 6.1
Diabetic + Alizapride HCl165.4 ± 5.3#
Diabetic + Alizapride HCl377.9 ± 5.8#
Diabetic + Alizapride HCl1088.2 ± 4.9#
p < 0.05 compared to Non-diabetic Control; #p < 0.05 compared to Diabetic Control + Vehicle. Data are presented as mean ± SEM.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in rodent models of gastrointestinal dysmotility. By utilizing these standardized models, researchers can effectively investigate the prokinetic potential of alizapride and generate the necessary data to support its further development for treating conditions such as constipation, postoperative ileus, and gastroparesis. While direct experimental data for alizapride in these specific models is currently limited in the public domain, the provided protocols and illustrative data offer a valuable guide for initiating such studies.

References

Application Notes and Protocols: In Vitro Dose-Response Analysis of Alizapride Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizapride (B1662876) is a substituted benzamide (B126) with antiemetic properties, primarily utilized in the management of nausea and vomiting. Its mechanism of action is principally attributed to the antagonism of dopamine (B1211576) D2 receptors located in the chemoreceptor trigger zone (CTZ) of the brain.[1] Additionally, literature suggests a potential interaction with serotonin (B10506) receptors, which may contribute to its overall pharmacological profile.

Data Presentation

The following tables are provided as templates for the presentation of quantitative data that would be obtained from the experimental protocols described herein.

Table 1: Alizapride Hydrochloride Binding Affinity (Ki) at Dopamine D2 and Serotonin 5-HT3 Receptors

Receptor SubtypeRadioligandTest SystemAlizapride Ki (nM)
Dopamine D2[³H]-SpiperoneCHO-K1 cells expressing human D2 receptorsData to be determined
Serotonin 5-HT3[³H]-GranisetronHEK293 cells expressing human 5-HT3 receptorsData to be determined

Table 2: this compound Functional Antagonism (IC50) at Dopamine D2 and Serotonin 5-HT3 Receptors

Receptor SubtypeFunctional AssayAgonistAlizapride IC50 (nM)
Dopamine D2cAMP Inhibition AssayDopamineData to be determined
Serotonin 5-HT3Calcium Flux AssaySerotoninData to be determined

Table 3: this compound Functional Agonism (EC50) at Serotonin 5-HT4 Receptors

Receptor SubtypeFunctional AssayAlizapride EC50 (nM)% Maximal Response (vs. Serotonin)
Serotonin 5-HT4cAMP Accumulation AssayData to be determinedData to be determined

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Antagonism Signaling Pathway

D2_antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Alizapride Alizapride Alizapride->D2R Blocks Gi Gαi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates binding_assay_workflow prep Prepare cell membranes expressing the receptor of interest incubation Incubate membranes with a fixed concentration of radioligand and varying concentrations of This compound prep->incubation separation Separate bound and free radioligand via rapid filtration incubation->separation quantification Quantify radioactivity of bound radioligand using scintillation counting separation->quantification analysis Analyze data to determine IC50 and calculate Ki quantification->analysis camp_assay_workflow cell_culture Culture cells expressing the receptor of interest treatment Treat cells with varying concentrations of Alizapride Hydrochloride, followed by a fixed concentration of agonist (for antagonism) or Alizapride alone (for agonism) cell_culture->treatment lysis Lyse cells to release intracellular cAMP treatment->lysis detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lysis->detection analysis Plot dose-response curve and determine IC50 or EC50 detection->analysis

References

Application Notes and Protocols: Alizapride Hydrochloride Receptor Binding Affinity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizapride (B1662876) is a substituted benzamide (B126) with prokinetic and antiemetic properties, primarily utilized in the management of nausea and vomiting, including postoperative and chemotherapy-induced emesis.[1] Its therapeutic effect is primarily attributed to its antagonist activity at dopamine (B1211576) D2 receptors located in the chemoreceptor trigger zone (CTZ) of the central nervous system.[2][3] By blocking these receptors, alizapride inhibits the signaling cascade that leads to the vomiting reflex.[2][3] While its primary mechanism of action is centered on the dopamine D2 receptor, like other benzamides, it may also exhibit some affinity for serotonin (B10506) receptors, which can contribute to its overall pharmacological profile.[3]

This document provides a detailed protocol for a radioligand binding assay to characterize the binding affinity of alizapride hydrochloride to the dopamine D2 receptor. While specific quantitative binding affinity data for alizapride at various receptors is not widely available in the public domain, this protocol outlines a robust method for its determination.

Data Presentation

CompoundReceptorSpeciesAssay TypeValueReference
AlizaprideDopamine D2RatRadioligand BindingIC50: 6.70 nM[4]

IC50: The half maximal inhibitory concentration, which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways

Dopamine D2 Receptor Signaling Pathway

Alizapride acts as an antagonist at the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR). In its natural state, the binding of dopamine to the D2 receptor activates inhibitory G proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, alizapride prevents the downstream signaling initiated by dopamine.

Alizapride This compound D2R Dopamine D2 Receptor (GPCR) Alizapride->D2R Antagonizes G_protein Gi/o Protein D2R->G_protein Activates Dopamine Dopamine Dopamine->D2R Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Dopamine D2 Receptor Signaling Pathway Antagonized by Alizapride.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor. The assay measures the ability of alizapride to displace a known high-affinity radioligand from the receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (high-affinity D2 receptor antagonists)

  • Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells), or rat striatal membranes.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: A high concentration of a non-labeled D2 receptor antagonist (e.g., 10 µM haloperidol (B65202) or unlabeled spiperone).

  • Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) for at least 2 hours.

  • Scintillation Cocktail

  • 96-well microplates

  • Cell harvester

  • Liquid scintillation counter

Methods:

  • Membrane Preparation:

    • Culture cells expressing the human dopamine D2 receptor to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Binding Assay:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration close to its Kd value), and 100 µL of the membrane preparation.

      • Non-specific Binding (NSB): 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of the membrane preparation.

      • Competitive Binding: 50 µL of each concentration of this compound, 50 µL of radioligand, and 100 µL of the membrane preparation.

    • Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of alizapride that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Adaptation for 5-HT3 Receptor Binding Assay:

The protocol can be adapted to determine the binding affinity of alizapride for the 5-HT3 receptor by making the following modifications:

  • Receptor Source: Use cell membranes from a cell line stably expressing the human 5-HT3 receptor.

  • Radioligand: Use a high-affinity 5-HT3 receptor antagonist radioligand, such as [³H]-Granisetron or [³H]-BRL 43694.

  • Non-specific Binding Control: Use a high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., 10 µM ondansetron (B39145) or granisetron).

Experimental Workflow Visualization

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture (D2 Receptor Expressing) Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation Quantification Protein Quantification Centrifugation->Quantification PlateSetup 96-Well Plate Setup (Total, NSB, Competitive) Quantification->PlateSetup Incubation Incubation PlateSetup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting CalcSpecificBinding Calculate Specific Binding Counting->CalcSpecificBinding CurveFitting Non-linear Regression (IC50 Determination) CalcSpecificBinding->CurveFitting KiCalculation Cheng-Prusoff Equation (Ki Calculation) CurveFitting->KiCalculation

Caption: Radioligand Binding Assay Experimental Workflow.

References

Application Notes and Protocols for Electrophysiological Studies of Alizapride Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the electrophysiological properties of alizapride (B1662876) hydrochloride. Alizapride is a substituted benzamide (B126) with primary activity as a dopamine (B1211576) D2 receptor antagonist, and it is clinically utilized for its antiemetic and prokinetic effects.[1][2] Due to its mechanism of action and structural similarity to other benzamides with known cardiovascular effects, a thorough electrophysiological evaluation is critical for a complete safety and efficacy profile.

Introduction to Alizapride Hydrochloride

This compound's primary mechanism of action is the blockade of D2 dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, which mediates its antiemetic effects.[3] Additionally, it may have some influence on serotonin (B10506) receptors, though this is not its principal mode of action.[3] Its structural relationship to other benzamides, such as cisapride (B12094), which has been associated with cardiac arrhythmias, necessitates a careful examination of its effects on ion channels, particularly those involved in cardiac repolarization.

Key Electrophysiological Considerations

The primary electrophysiological investigations for this compound should focus on two main areas:

  • On-Target Effects: Characterizing the functional consequences of D2 receptor antagonism on neuronal excitability.

  • Off-Target Effects: Assessing potential interactions with cardiac and neuronal ion channels, which could lead to adverse events. A significant focus should be placed on the hERG potassium channel due to the known cardiotoxic profiles of structurally related compounds.

Data Presentation: Summary of Known and Inferred Electrophysiological Properties

Direct quantitative electrophysiological data for this compound is limited in publicly available literature. The following tables summarize the known properties of alizapride and the electrophysiological data for the structurally related benzamide, cisapride, to guide investigational efforts.

Table 1: Pharmacological Profile of this compound

PropertyDescriptionReference
Primary Mechanism Dopamine D2 Receptor Antagonist[1][3]
Clinical Use Antiemetic, Prokinetic[2]
Secondary/Potential Mechanisms Possible influence on serotonin receptors[3]
Known Side Effects Extrapyramidal symptoms, drowsiness, dizziness[3]
Reported Cardiac Effects One case report of bradycardia[4]

Table 2: Electrophysiological Profile of Cisapride (Structurally Related Benzamide)

ParameterValueExperimental SystemReference
hERG (IKr) Blockade IC50 6.5 nMHEK293 cells[5]
hERG (IKr) Blockade IC50 6.70 nM (prolonged depolarization)Mammalian cells[6]
hERG (IKr) Blockade IC50 16.4 nMCHO-K1 cells[7]
Effect on Action Potential Concentration-dependent prolongation of APDRabbit Purkinje fibers[8]
Effect on Kv1.5 Weak inhibition (IC50 = 21.2 µM)Mammalian cells[6]

Experimental Protocols

The following are detailed protocols for key electrophysiology experiments to characterize this compound.

Protocol 1: Whole-Cell Patch-Clamp Analysis of hERG Potassium Channel Blockade

Objective: To determine the potency and kinetics of this compound-induced blockade of the hERG (IKr) channel, a critical component of cardiac repolarization.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

Procedure:

  • Culture HEK293-hERG cells to 60-80% confluency.

  • Prepare a range of this compound concentrations by serial dilution of the stock solution into the external solution.

  • Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on an isolated HEK293-hERG cell.

  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels, and then a repolarizing step to -50 mV to record the deactivating tail current.

  • Record baseline hERG currents in the absence of the drug.

  • Perfuse the cell with increasing concentrations of this compound, allowing for steady-state block to be reached at each concentration (typically 3-5 minutes).

  • Record hERG currents at each drug concentration.

  • Perform a washout with the drug-free external solution to assess the reversibility of the block.

  • Analyze the data by measuring the peak tail current amplitude at -50 mV. Plot the percentage of current inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Neuronal Firing Activity in Response to D2 Receptor Antagonism

Objective: To characterize the effect of this compound on the spontaneous and evoked firing of dopaminergic neurons or neurons receiving dopaminergic input.

Materials:

  • Acute brain slices containing a region of interest (e.g., substantia nigra, striatum, or prefrontal cortex) from a suitable animal model (e.g., rat or mouse).

  • This compound stock solution.

  • Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 2 CaCl2, 2 MgSO4, 10 Glucose, saturated with 95% O2/5% CO2.

  • Internal solution for current-clamp (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.5 Na-GTP (pH 7.3 with KOH).

  • Stimulating electrode (if studying evoked activity).

Procedure:

  • Prepare acute brain slices using a vibratome.

  • Allow slices to recover in aCSF at 32-34°C for at least 1 hour.

  • Transfer a slice to the recording chamber and continuously perfuse with aCSF at 32-34°C.

  • Establish a whole-cell current-clamp recording from a neuron in the region of interest.

  • Record the baseline spontaneous firing rate of the neuron.

  • If studying evoked activity, place a stimulating electrode nearby and deliver current pulses to elicit action potentials.

  • Apply a D2 receptor agonist (e.g., quinpirole) to the aCSF to inhibit neuronal firing.

  • Once a stable inhibition is achieved, co-apply increasing concentrations of this compound with the D2 agonist.

  • Record the changes in firing rate to determine the antagonistic effect of alizapride.

  • Analyze the data by measuring the frequency of action potentials before and after drug application.

Visualizations

The following diagrams illustrate key concepts related to the electrophysiological investigation of this compound.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel GIRK Channel (K+) K_efflux K+ Efflux Dopamine Dopamine Dopamine->D2R Agonist Alizapride Alizapride Alizapride->D2R Antagonist G_protein->AC Inhibits G_protein->K_channel Activates ATP ATP ATP->AC Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing)

Caption: D2 Receptor Antagonism by Alizapride.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Slice Prep Seal_Formation Obtain Gigaohm Seal Cell_Culture->Seal_Formation Solution_Prep Prepare Internal & External Solutions Solution_Prep->Seal_Formation Pipette_Pulling Pull & Fire-Polish Micropipettes Pipette_Pulling->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline_Rec Record Baseline Currents/Voltages Whole_Cell->Baseline_Rec Drug_App Apply Alizapride HCl Baseline_Rec->Drug_App Washout Washout Drug_App->Washout Data_Extraction Extract Parameters (e.g., Amplitude, Frequency) Washout->Data_Extraction Concentration_Response Generate Concentration- Response Curve Data_Extraction->Concentration_Response IC50_Calc Calculate IC50/EC50 Concentration_Response->IC50_Calc

Caption: General Workflow for Patch-Clamp Electrophysiology.

Off_Target_Effects cluster_primary Primary Target cluster_potential Potential Off-Targets cluster_outcomes Potential Outcomes Alizapride Alizapride HCl D2_Receptor Dopamine D2 Receptor Alizapride->D2_Receptor Antagonism hERG hERG (IKr) K+ Channel Alizapride->hERG Potential Block Nav Voltage-Gated Na+ Channels Alizapride->Nav Potential Modulation Cav Voltage-Gated Ca2+ Channels Alizapride->Cav Potential Modulation Serotonin_R Serotonin Receptors (e.g., 5-HT3, 5-HT4) Alizapride->Serotonin_R Potential Interaction Antiemesis Antiemetic Effect D2_Receptor->Antiemesis QT_Prolongation QT Prolongation/ Arrhythmia hERG->QT_Prolongation Altered_Excitability Altered Neuronal Excitability Nav->Altered_Excitability Cav->Altered_Excitability Serotonin_R->Antiemesis Prokinetic_Modulation Modulation of Prokinetic Effect Serotonin_R->Prokinetic_Modulation

Caption: Potential On- and Off-Target Effects of Alizapride.

References

Alizapride Hydrochloride Administration in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizapride (B1662876) hydrochloride is a substituted benzamide (B126) with potent antiemetic properties, primarily attributed to its dopamine (B1211576) D2 receptor antagonist activity in the chemoreceptor trigger zone (CTZ) of the brain.[1][2] It may also exert prokinetic effects on the gastrointestinal tract and have some influence on serotonin (B10506) receptors, which can contribute to its overall antiemetic efficacy.[3] These characteristics make alizapride a compound of interest for managing nausea and vomiting, particularly in the context of chemotherapy and postoperative recovery.

These application notes provide detailed protocols for the administration of alizapride hydrochloride in established rodent models of emesis and nausea-like behavior. The following sections outline the mechanism of action, pharmacokinetic data, and step-by-step experimental procedures for evaluating the antiemetic potential of alizapride in rats.

Mechanism of Action

Alizapride's primary mechanism of action involves the blockade of D2 dopamine receptors within the CTZ, an area of the medulla oblongata that detects emetic signals in the blood and cerebrospinal fluid.[1][2][3] By antagonizing these receptors, alizapride prevents the activation of the vomiting reflex arc.

Alizapride_Mechanism_of_Action cluster_emetic_stimuli cluster_ctz Chemoreceptor Trigger Zone (CTZ) cluster_vomiting_center Emetic_Stimuli Chemotherapy, Apomorphine (B128758) D2_Receptor Dopamine D2 Receptor Emetic_Stimuli->D2_Receptor Activates Vomiting_Center Vomiting Center D2_Receptor->Vomiting_Center Signals Emesis Emesis / Nausea (Pica in Rats) Vomiting_Center->Emesis Induces Alizapride Alizapride Hydrochloride Alizapride->D2_Receptor Blocks

Figure 1: Simplified signaling pathway of alizapride's antiemetic action.

Pharmacokinetic and Formulation Data

Solubility and Vehicle Formulation

This compound exhibits solubility in various solvents suitable for in vivo administration. The choice of vehicle is critical for ensuring drug stability and bioavailability.

ParameterDetailsSource
Solubility H₂O: 100 mg/mL (with ultrasonic) DMSO: 33.33 mg/mL (with ultrasonic) PBS (pH 7.2): ~10 mg/mL[4][5]
Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]
Formulation 2 10% DMSO, 90% (20% SBE-β-CD in Saline)[4]
Formulation 3 10% DMSO, 90% Corn Oil[4]

Note: When using organic solvents, ensure the final concentration in the administered dose is minimal to avoid physiological effects.[5] For aqueous solutions, it is recommended to prepare them fresh daily.[5]

Pharmacokinetic Parameters (Human Data)

While comprehensive rodent pharmacokinetic data is limited in the public domain, human studies provide some insight into the drug's profile.

ParameterValue
Bioavailability Well absorbed after oral administration
Elimination Half-life Approximately 3 hours
Excretion Primarily excreted unchanged in the urine

Experimental Protocols

Two primary rodent models are detailed below for assessing the antiemetic efficacy of this compound: the apomorphine-induced emesis model and the cisplatin-induced pica model in rats.

Protocol 1: Apomorphine-Induced Emesis Model in Rats

This model is used to evaluate the central antiemetic effects of drugs that antagonize dopamine D2 receptors. Apomorphine, a potent D2 agonist, induces emetic-like responses. Since rats cannot vomit, the endpoint measured is often the inhibition of apomorphine-induced behaviors.

Experimental Workflow:

Apomorphine_Emesis_Workflow cluster_acclimation cluster_treatment cluster_challenge cluster_observation Acclimation Acclimate rats to experimental conditions Vehicle Administer Vehicle (e.g., Saline) Acclimation->Vehicle Alizapride Administer Alizapride HCl (e.g., 5 mg/kg, s.c.) Acclimation->Alizapride Apomorphine Administer Apomorphine (e.g., 0.1-1.0 mg/kg, s.c.) 30 min post-treatment Vehicle->Apomorphine Alizapride->Apomorphine Observation Observe for 60 min Record emetic-like events (e.g., retching, oral movements) Apomorphine->Observation

Figure 2: Workflow for the apomorphine-induced emesis model.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound

  • Apomorphine hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Appropriate vehicle for alizapride (see Table 1)

  • Syringes and needles for subcutaneous (s.c.) injection

Procedure:

  • Acclimation: House rats individually and allow them to acclimate to the testing environment for at least 30 minutes before the experiment.

  • Drug Preparation: Prepare a solution of this compound in the chosen vehicle. A dose of 5 mg/kg has been shown to be effective in antagonizing apomorphine-induced effects in rats.[6] Prepare a solution of apomorphine hydrochloride in sterile saline.

  • Administration:

    • Administer the vehicle or this compound (5 mg/kg) via subcutaneous injection.

    • After 30 minutes, administer apomorphine hydrochloride (e.g., 0.5 mg/kg) via subcutaneous injection.

  • Observation: Immediately after apomorphine administration, place the rats in individual observation cages and record the number of emetic-like episodes (retching, rhythmic mouth movements) for a period of 60 minutes.

  • Data Analysis: Compare the number of emetic-like episodes in the alizapride-treated group to the vehicle-treated group. A significant reduction indicates an antiemetic effect.

Quantitative Data Summary:

Treatment GroupDose (mg/kg, s.c.)NMean Emetic Episodes (± SEM)% Inhibition
Vehicle + Apomorphine-10Data to be collected-
Alizapride + Apomorphine510Data to be collectedCalculate
Protocol 2: Cisplatin-Induced Pica Model in Rats

This model is widely used to assess chemotherapy-induced nausea, as rats exhibit pica (the consumption of non-nutritive substances like kaolin) in response to emetic stimuli.[3][7][8]

Experimental Workflow:

Cisplatin_Pica_Workflow cluster_acclimation cluster_treatment cluster_challenge cluster_measurement Acclimation Acclimate rats to individual housing with access to kaolin (B608303) and food Vehicle Administer Vehicle Acclimation->Vehicle Alizapride Administer Alizapride HCl (e.g., 5-10 mg/kg, s.c.) Acclimation->Alizapride Cisplatin (B142131) Administer Cisplatin (e.g., 6 mg/kg, i.p.) 30 min post-treatment Vehicle->Cisplatin Alizapride->Cisplatin Measurement Measure kaolin and food intake at 24, 48, and 72 hours Cisplatin->Measurement

Figure 3: Workflow for the cisplatin-induced pica model.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound

  • Cisplatin

  • Kaolin pellets

  • Standard rat chow and water

  • Metabolic cages for individual housing and measurement of food/kaolin intake

Procedure:

  • Acclimation: House rats individually in metabolic cages and provide them with pre-weighed standard chow, water, and kaolin pellets for 3-5 days to acclimate.

  • Baseline Measurement: Record the baseline daily intake of kaolin and food for each rat.

  • Drug Preparation: Prepare a solution of this compound in the chosen vehicle. A dose range of 5-10 mg/kg can be investigated. Prepare a solution of cisplatin in sterile saline.

  • Administration:

    • On the day of the experiment, administer the vehicle or this compound (e.g., 5 or 10 mg/kg) via subcutaneous injection.

    • After 30 minutes, administer cisplatin (6 mg/kg) via intraperitoneal (i.p.) injection.[8]

  • Data Collection: Measure the amount of kaolin and food consumed by each rat at 24, 48, and 72 hours post-cisplatin administration.

  • Data Analysis: Compare the kaolin intake in the alizapride-treated groups to the vehicle-treated group. A significant reduction in kaolin consumption indicates an attenuation of nausea-like behavior. Food intake can also be analyzed as a measure of general well-being.

Quantitative Data Summary:

Treatment GroupDose (mg/kg)NMean Kaolin Intake (g) at 24h (± SEM)Mean Kaolin Intake (g) at 48h (± SEM)
Vehicle + Cisplatin-10Data to be collectedData to be collected
Alizapride + Cisplatin510Data to be collectedData to be collected
Alizapride + Cisplatin1010Data to be collectedData to be collected

Conclusion

The protocols outlined provide a framework for the preclinical evaluation of this compound's antiemetic properties in rodent models. The apomorphine-induced emesis model is suitable for investigating central D2 receptor antagonism, while the cisplatin-induced pica model offers insights into the compound's efficacy against chemotherapy-induced nausea. Careful consideration of the formulation and dosage is essential for obtaining robust and reproducible results. These studies will contribute to a better understanding of alizapride's therapeutic potential and inform further drug development efforts.

References

Alizapride Hydrochloride: Application Notes and Protocols for Investigating In Vivo Dopamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizapride (B1662876) hydrochloride is a substituted benzamide (B126) derivative known for its antiemetic properties, which are primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors.[1][2][3] This action is particularly prominent in the chemoreceptor trigger zone (CTZ) of the medulla, a key area involved in the vomiting reflex.[2][3] Structurally and pharmacologically related to metoclopramide, alizapride's mechanism of action also involves the modulation of the dopaminergic system.[4] Understanding the in vivo effects of alizapride hydrochloride on dopamine release is crucial for elucidating its full pharmacological profile and exploring its potential in other neurological contexts.

This document provides detailed application notes and experimental protocols for investigating the effects of this compound on dopamine release in vivo, with a focus on the widely used technique of intracerebral microdialysis.

Mechanism of Action: D2 Receptor Antagonism and Dopamine Release

Dopaminergic neurons possess presynaptic D2 autoreceptors that function as a negative feedback mechanism to regulate the synthesis and release of dopamine.[5] When dopamine is released into the synaptic cleft, it can bind to these autoreceptors, which in turn inhibits further dopamine release.[6][7]

This compound, as a D2 receptor antagonist, blocks these presynaptic autoreceptors.[2][3] This blockade disrupts the negative feedback loop, leading to an increase in the firing rate of dopaminergic neurons and consequently, an enhanced release of dopamine into the extracellular space.[1] This principle forms the basis for using alizapride as a tool to investigate the dynamics of dopamine release in various brain regions.

Signaling Pathway of D2 Receptor Antagonism by Alizapride

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Neuronal Firing D2_autoreceptor D2 Autoreceptor Dopamine_release->D2_autoreceptor Binds to Extracellular_DA Increased Extracellular Dopamine Dopamine_release->Extracellular_DA Leads to D2_autoreceptor->Dopamine_release Inhibits (-) Alizapride Alizapride HCl Alizapride->D2_autoreceptor Blocks

Caption: Alizapride blocks inhibitory D2 autoreceptors, increasing dopamine release.

Application: In Vivo Microdialysis for Measuring Alizapride-Induced Dopamine Release

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific brain regions in awake, freely moving animals.[2] This method allows for the direct measurement of neurotransmitter levels, providing real-time data on the effects of pharmacological agents like this compound.

While specific in vivo microdialysis studies quantifying dopamine release in response to alizapride are not extensively available in the current literature, the protocols and expected outcomes can be extrapolated from studies on other D2 receptor antagonists, particularly other benzamide derivatives.

Expected Outcomes

Based on the known mechanism of D2 receptor antagonism, administration of this compound is expected to produce a dose-dependent increase in extracellular dopamine levels in brain regions rich in dopaminergic innervation, such as the striatum and nucleus accumbens.

Drug ClassExample Compound(s)Expected Effect on Striatal Dopamine ReleaseReference
D2 Receptor AntagonistHaloperidol, SulpirideIncrease[1]
Benzamide Derivative (D2 Antagonist) This compound Predicted Increase Inferred from mechanism
D2 Receptor AgonistApomorphine, QuinpiroleDecrease[1]

Experimental Protocols

The following protocols are based on established methodologies for in vivo microdialysis in rodents to measure dopamine release.[5][8]

Protocol 1: In Vivo Microdialysis in the Rat Striatum

Objective: To measure the effect of systemically administered this compound on extracellular dopamine levels in the rat striatum.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Guide cannulae

  • Microinfusion pump

  • Fraction collector (refrigerated)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for injection

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Surgically expose the skull and implant a guide cannula targeted to the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm).

    • Secure the guide cannula with dental cement and allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum.

    • Connect the probe to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for 1-2 hours to establish a stable baseline of dopamine levels.

    • Collect baseline dialysate samples every 20 minutes for at least one hour into vials containing an antioxidant (e.g., perchloric acid).

    • Administer this compound via the desired route (e.g., intraperitoneal injection). A dose range should be determined from pilot studies.

    • Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine content using HPLC-ECD.

    • Quantify the dopamine concentration by comparing the peak heights or areas to those of known standards.

    • Express the results as a percentage of the baseline dopamine levels.

Experimental Workflow for In Vivo Microdialysis

Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-Surgical Recovery (≥ 48 hours) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion Perfusion with aCSF (1-2 µL/min) Probe_Insertion->Perfusion Equilibration System Equilibration (1-2 hours) Perfusion->Equilibration Baseline Baseline Sample Collection (≥ 1 hour) Equilibration->Baseline Drug_Admin Alizapride HCl Administration Baseline->Drug_Admin Post_Admin Post-Administration Sample Collection (2-3 hours) Drug_Admin->Post_Admin Analysis HPLC-ECD Analysis of Dopamine Post_Admin->Analysis Data_Quant Data Quantification and Analysis Analysis->Data_Quant

References

Application Notes and Protocols for the Investigation of Alizapride Hydrochloride in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alizapride (B1662876) hydrochloride is a substituted benzamide (B126) derivative that primarily functions as a dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) 5-HT3 receptor antagonist.[1][2] While clinically utilized for its antiemetic properties, its mechanism of action on key neurotransmitter systems implicated in the pathophysiology of neurodegenerative diseases suggests a potential, yet unexplored, therapeutic avenue.[1][3] Dopaminergic and serotonergic pathways play crucial roles in modulating cognitive function, motor control, and mood, all of which are frequently impaired in conditions such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[4][5] These application notes provide a theoretical framework and hypothetical protocols for investigating the potential neuroprotective effects of alizapride hydrochloride in relevant preclinical models of neurodegeneration.

Mechanism of Action and Therapeutic Rationale

This compound exerts its effects through the blockade of D2 and 5-HT3 receptors.[1][2] The rationale for its investigation in neurodegenerative diseases is based on the following:

  • Dopamine D2 Receptor Antagonism: Dysregulation of dopaminergic signaling is a hallmark of Parkinson's disease and is also implicated in the cognitive and behavioral symptoms of Alzheimer's and Huntington's diseases. While dopamine agonists are used for replacement therapy in PD, antagonists can be explored for their potential to modulate specific circuits and behaviors.[4][6] For instance, in Huntington's disease, where chorea is associated with hyperdopaminergic activity, D2 antagonism could be beneficial.

  • Serotonin 5-HT3 Receptor Antagonism: 5-HT3 receptors are ligand-gated ion channels expressed in brain regions critical for cognition, memory, and mood.[3] Antagonism of these receptors has been shown to modulate the release of other neurotransmitters, including acetylcholine (B1216132) and dopamine, and may offer a strategy to alleviate cognitive deficits and neuropsychiatric symptoms associated with neurodegeneration.[3][5]

Hypothetical Data Summary

The following tables present hypothetical quantitative data that could be expected from preclinical studies evaluating this compound. These are for illustrative purposes to guide researchers in their experimental design and data presentation.

Table 1: Hypothetical Efficacy of this compound in a Transgenic Mouse Model of Alzheimer's Disease (e.g., APP/PS1)

ParameterVehicle ControlAlizapride HCl (1 mg/kg)Alizapride HCl (5 mg/kg)Alizapride HCl (10 mg/kg)
Cognitive Performance (Morris Water Maze Escape Latency, seconds) 45 ± 538 ± 430 ± 328 ± 3**
Brain Amyloid-β (Aβ42) Plaque Load (%) 12 ± 210 ± 1.58 ± 17.5 ± 1
Hippocampal p-Tau Levels (relative to total Tau) 2.5 ± 0.32.1 ± 0.21.8 ± 0.21.6 ± 0.1
Neuroinflammation Marker (Iba1+ microglia count/mm²) 150 ± 20130 ± 18105 ± 15*98 ± 12

*p < 0.05, **p < 0.01 compared to Vehicle Control

Table 2: Hypothetical Neuroprotective Effects of this compound in a Neurotoxin-Induced Mouse Model of Parkinson's Disease (e.g., MPTP)

ParameterVehicle ControlMPTP + VehicleMPTP + Alizapride HCl (5 mg/kg)
Motor Performance (Rotarod Latency, seconds) 180 ± 2060 ± 10110 ± 15
Striatal Dopamine Levels (ng/mg tissue) 15 ± 24 ± 19 ± 1.5
Tyrosine Hydroxylase (TH)+ Neuron Count in Substantia Nigra 8000 ± 5003500 ± 4006000 ± 450
Apoptotic Marker (Caspase-3 Activity, relative units) 1.0 ± 0.13.5 ± 0.41.8 ± 0.3

*p < 0.05, **p < 0.01 compared to MPTP + Vehicle

Table 3: Hypothetical Effects of this compound on Involuntary Movements in a Genetic Mouse Model of Huntington's Disease (e.g., YAC128)

ParameterWild-Type + VehicleYAC128 + VehicleYAC128 + Alizapride HCl (2 mg/kg)
Chorea-like Movements (Abnormal Movement Score) 1 ± 0.515 ± 28 ± 1.5**
Striatal Volume (mm³) 12 ± 18 ± 19.5 ± 1
Autophagy Marker (LC3-II/LC3-I ratio) 1.2 ± 0.20.5 ± 0.11.0 ± 0.15

*p < 0.05, **p < 0.01 compared to YAC128 + Vehicle

Visualizations: Signaling Pathways and Experimental Workflows

G Proposed Signaling Pathway of Alizapride in Neuroprotection Alizapride Alizapride Hydrochloride D2R Dopamine D2 Receptor Alizapride->D2R Antagonism HT3R Serotonin 5-HT3 Receptor Alizapride->HT3R Antagonism Neuroinflammation ↓ Neuroinflammation D2R->Neuroinflammation ACh_Release ↑ Acetylcholine Release HT3R->ACh_Release Cognitive_Function Improved Cognitive Function ACh_Release->Cognitive_Function Neuronal_Survival ↑ Neuronal Survival Neuroinflammation->Neuronal_Survival Apoptosis ↓ Apoptosis Apoptosis->Neuronal_Survival Autophagy ↑ Autophagy Autophagy->Neuronal_Survival

Caption: Proposed neuroprotective signaling pathways of this compound.

G Experimental Workflow for In Vivo Testing cluster_0 Phase 1: Model & Treatment cluster_1 Phase 2: Behavioral Assessment cluster_2 Phase 3: Post-mortem Analysis Model Select Neurodegenerative Disease Model (e.g., APP/PS1, MPTP, YAC128) Grouping Randomize into Groups (Vehicle, Alizapride Doses) Model->Grouping Treatment Chronic Daily Administration of Alizapride HCl (i.p. or p.o.) Grouping->Treatment Behavior Conduct Behavioral Tests (e.g., Morris Water Maze, Rotarod) Treatment->Behavior Sacrifice Euthanasia and Brain Tissue Collection Behavior->Sacrifice Histo Immunohistochemistry (Aβ, p-Tau, TH, Iba1) Sacrifice->Histo Biochem Biochemical Assays (ELISA, Western Blot) Sacrifice->Biochem

Caption: General experimental workflow for in vivo evaluation of alizapride.

Detailed Experimental Protocols

Protocol 1: Evaluation in an Alzheimer's Disease Mouse Model (APP/PS1)

  • Animal Model: Use male APP/PS1 double transgenic mice and wild-type littermates, aged 6 months. House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation and Administration:

    • Dissolve this compound in sterile 0.9% saline.

    • Prepare fresh solutions daily.

    • Administer daily via intraperitoneal (i.p.) injection at doses of 1, 5, and 10 mg/kg for 12 consecutive weeks. The control group receives saline vehicle.

  • Behavioral Testing (Morris Water Maze):

    • Perform during the last week of treatment.

    • The maze consists of a circular pool (120 cm diameter) filled with opaque water.

    • Acquisition Phase: Train mice for 5 consecutive days (4 trials per day) to find a hidden platform. Record the escape latency.

    • Probe Trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.

  • Tissue Processing:

    • Following behavioral testing, anesthetize mice and perfuse transcardially with ice-cold phosphate-buffered saline (PBS).

    • Harvest the brain. Hemisect one hemisphere for immunohistochemistry (fix in 4% paraformaldehyde) and dissect the hippocampus and cortex from the other hemisphere for biochemical analysis (snap-freeze in liquid nitrogen).

  • Immunohistochemistry:

    • Prepare 30 µm thick cryosections.

    • Stain for amyloid plaques (using anti-Aβ 1-42 antibody), hyperphosphorylated tau (AT8 antibody), and microglia (Iba1 antibody).

    • Quantify the percentage of plaque area and the number of Iba1-positive cells using image analysis software.

  • Biochemical Analysis (ELISA):

    • Homogenize brain tissue to extract proteins.

    • Use commercially available ELISA kits to quantify the levels of soluble and insoluble Aβ40 and Aβ42.

Protocol 2: Evaluation in a Parkinson's Disease Mouse Model (MPTP)

  • Animal Model: Use male C57BL/6 mice, 10-12 weeks old.

  • MPTP Intoxication and Drug Treatment:

    • Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at 20 mg/kg (i.p.) four times at 2-hour intervals on a single day to induce nigrostriatal degeneration.[7]

    • Begin this compound treatment (5 mg/kg, i.p.) 24 hours after the last MPTP injection and continue daily for 7 days.

  • Motor Function Assessment (Rotarod Test):

    • Assess motor coordination on day 7 post-MPTP treatment.

    • Place mice on an accelerating rotating rod (4 to 40 rpm over 5 minutes).

    • Record the latency to fall in three separate trials.

  • Neurochemical Analysis (HPLC):

    • On day 8, sacrifice mice and dissect the striatum.

    • Homogenize the tissue and measure dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Immunohistochemistry:

    • Perfuse and fix brains as described in Protocol 1.

    • Section the substantia nigra and stain for tyrosine hydroxylase (TH) to identify dopaminergic neurons.

    • Perform stereological cell counting to quantify the number of TH-positive neurons.

Protocol 3: In Vitro Neuroprotection Assay using SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Experimental Setup:

    • Plate cells in 96-well plates.

    • Pre-treat cells with this compound (1, 10, 50 µM) for 2 hours.

    • Induce neurotoxicity by adding 100 µM of the neurotoxin 6-hydroxydopamine (6-OHDA) or 1 µM oligomeric Aβ42 for 24 hours.

  • Cell Viability Assay (MTT Assay):

    • After the 24-hour incubation, add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.

  • Apoptosis and Autophagy Assessment (Western Blot):

    • Treat cells in 6-well plates as described above.

    • Lyse cells and perform Western blot analysis for key markers of apoptosis (cleaved Caspase-3, Bax/Bcl-2 ratio) and autophagy (LC3-II/LC3-I ratio, p62).[8][9]

While direct evidence is currently lacking, the pharmacological profile of this compound as a dual D2/5-HT3 receptor antagonist provides a strong rationale for its investigation in neurodegenerative disease models. The protocols and hypothetical data presented here offer a comprehensive framework for researchers to explore its potential therapeutic efficacy. Such studies could reveal novel mechanisms of neuroprotection and potentially repurpose an existing drug for the treatment of these devastating disorders.

References

Application Notes and Protocols for In Vivo Receptor Occupancy Studies of Alizapride Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo receptor occupancy studies of Alizapride Hydrochloride. This compound is a substituted benzamide (B126) with antiemetic and prokinetic properties, primarily acting as a dopamine (B1211576) D2 receptor antagonist.[1][2][3][4][5] It may also have some activity at serotonin (B10506) 5-HT3 receptors, which can contribute to its antiemetic effects.[1] Understanding the relationship between the dose of Alizapride, its concentration in the plasma and brain, and the extent to which it binds to its target receptors is crucial for optimizing its therapeutic use and minimizing potential side effects.[6]

Introduction to this compound Receptor Occupancy

In vivo receptor occupancy (RO) studies are essential in drug development to establish the pharmacokinetic/pharmacodynamic (PK/PD) relationship of a drug candidate.[6] For this compound, these studies aim to quantify the percentage of dopamine D2 and serotonin 5-HT3 receptors bound by the drug in the brain at various doses. This information helps in:

  • Determining the therapeutic dose: Identifying the dose range that achieves sufficient receptor engagement for the desired antiemetic effect.

  • Predicting potential side effects: High occupancy of D2 receptors in the striatum is associated with extrapyramidal symptoms (EPS).[2] RO studies can help define a therapeutic window that maximizes efficacy while minimizing the risk of EPS.

  • Guiding clinical trial design: Informing dose selection and dosing schedules for clinical studies.

Key Target Receptors and Signaling Pathways

This compound's primary mechanism of action involves the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[1][2][3][5] Additionally, its interaction with 5-HT3 receptors may contribute to its antiemetic properties.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Alizapride, as an antagonist, blocks this action.

D2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_v Dopamine D2R D2 Receptor Dopamine_v->D2R Binds G_protein Gi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Emesis Signal) PKA->Cellular_Response Phosphorylates Targets Alizapride Alizapride Alizapride->D2R Blocks

Dopamine D2 Receptor Signaling Pathway Antagonized by Alizapride.
Serotonin 5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. When serotonin binds, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), which leads to neuronal depolarization. Alizapride may block this channel, preventing the transmission of emetic signals from the gastrointestinal tract.

HT3_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_v Serotonin 5HT3R 5-HT3 Receptor (Ion Channel) Serotonin_v->5HT3R Binds & Opens Na_Ca_in Na+, Ca2+ Influx Depolarization Depolarization Na_Ca_in->Depolarization Causes Emetic_Signal Emetic Signal Transmission Depolarization->Emetic_Signal Leads to Alizapride Alizapride Alizapride->5HT3R Blocks

Serotonin 5-HT3 Receptor Signaling Pathway Potentially Blocked by Alizapride.

Quantitative Data Summary

The following tables present hypothetical yet plausible data for this compound based on typical findings for D2 receptor antagonists. These values would be determined experimentally using the protocols outlined below.

Table 1: Hypothetical In Vivo Receptor Occupancy of this compound in Rodent Brain

Dose (mg/kg, i.p.)Plasma Concentration (ng/mL)Brain Concentration (ng/g)D2 Receptor Occupancy (%)5-HT3 Receptor Occupancy (%)
0.115 ± 35 ± 125 ± 510 ± 3
0.348 ± 716 ± 455 ± 822 ± 5
1.0155 ± 2552 ± 980 ± 645 ± 7
3.0450 ± 60150 ± 2092 ± 465 ± 9
10.01300 ± 150430 ± 5098 ± 285 ± 6

Table 2: Hypothetical Pharmacodynamic Parameters for this compound

ParameterReceptorValue
ED₅₀ (Receptor Occupancy) D20.25 mg/kg
5-HT30.9 mg/kg
EC₅₀ (Plasma Concentration) D240 ng/mL
5-HT3140 ng/mL
EC₅₀ (Brain Concentration) D213 ng/g
5-HT348 ng/g

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established techniques for in vivo receptor occupancy studies.[7][8]

General Experimental Workflow

Experimental_Workflow cluster_processing Processing Steps cluster_quantification Quantification Methods Animal_Dosing 1. Animal Dosing (Vehicle or Alizapride) Tracer_Admin 2. Tracer Administration (e.g., [¹¹C]raclopride for D2) Animal_Dosing->Tracer_Admin Tissue_Harvest 3. Tissue Harvesting (Brain and Blood) Tracer_Admin->Tissue_Harvest Sample_Processing 4. Sample Processing Tissue_Harvest->Sample_Processing Brain_Homogenization Brain Homogenization Sample_Processing->Brain_Homogenization Plasma_Separation Plasma Separation Sample_Processing->Plasma_Separation Quantification 5. Quantification Data_Analysis 6. Data Analysis & Modeling Quantification->Data_Analysis LC_MS_MS LC-MS/MS (Alizapride & Tracer Conc.) Brain_Homogenization->LC_MS_MS Gamma_Counting Gamma Counting (Radiotracer) Brain_Homogenization->Gamma_Counting Plasma_Separation->LC_MS_MS LC_MS_MS->Quantification Gamma_Counting->Quantification

General workflow for an in vivo receptor occupancy study.
Protocol 1: Ex Vivo Receptor Occupancy using a Radiotracer

This protocol describes the measurement of receptor occupancy by administering this compound followed by a radiolabeled ligand (tracer) that binds to the target receptor. The amount of tracer binding is then measured ex vivo.

Objective: To determine the dose-dependent occupancy of D2 receptors by this compound.

Materials:

  • This compound

  • Vehicle (e.g., saline or 20% SBE-β-CD in saline)[3]

  • Radiotracer for D2 receptor (e.g., [³H]raclopride or [¹¹C]raclopride)

  • Male Sprague-Dawley rats (200-250g)

  • Scintillation counter or gamma counter

  • Brain tissue homogenizer

  • Centrifuge

Procedure:

  • Animal Dosing:

    • Acclimatize animals for at least 3 days before the experiment.

    • Prepare solutions of this compound at various concentrations.

    • Administer this compound (or vehicle for the control group) via the desired route (e.g., intraperitoneal, i.p.). Doses could range from 0.1 to 10 mg/kg.

    • The pre-treatment time will depend on the pharmacokinetics of Alizapride but is typically 30-60 minutes.

  • Radiotracer Administration:

    • Administer a low, non-saturating dose of the radiotracer (e.g., [³H]raclopride) intravenously (i.v.).

  • Tissue Harvesting:

    • At a predetermined time after tracer administration (e.g., 30 minutes), euthanize the animals.

    • Rapidly dissect the brain, isolating regions rich in D2 receptors (e.g., striatum) and a reference region with low D2 receptor density (e.g., cerebellum).

  • Sample Processing and Measurement:

    • Weigh the dissected brain regions.

    • Homogenize the tissue in an appropriate buffer.

    • Measure the radioactivity in the homogenates using a scintillation or gamma counter.

  • Calculation of Receptor Occupancy:

    • Calculate the specific binding in the target region by subtracting the non-specific binding (measured in the cerebellum) from the total binding.

    • Receptor Occupancy (%) is calculated using the following formula: RO (%) = [1 - (Specific Binding in Drug-Treated / Specific Binding in Vehicle-Treated)] * 100

Protocol 2: In Vivo Receptor Occupancy using PET/SPECT Imaging

Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) allows for non-invasive measurement of receptor occupancy in living subjects.[9][10]

Objective: To visualize and quantify D2 receptor occupancy by this compound in real-time.

Materials:

  • This compound

  • PET or SPECT radiotracer (e.g., [¹¹C]raclopride for PET, [¹²³I]IBZM for SPECT)

  • Anesthetized subjects (e.g., non-human primates or human volunteers)

  • PET or SPECT scanner

  • Arterial line for blood sampling (for full kinetic modeling)

Procedure:

  • Baseline Scan:

    • Position the subject in the scanner.

    • Administer the radiotracer as a bolus injection.

    • Acquire dynamic scan data for 60-90 minutes.

  • Drug Administration:

    • Administer a single dose of this compound.

  • Post-Dose Scan:

    • After a sufficient time for the drug to reach peak brain concentration, perform a second PET/SPECT scan using the same procedure as the baseline scan.

  • Image Analysis and Occupancy Calculation:

    • Reconstruct the dynamic scan images.

    • Define regions of interest (ROIs) for the target (striatum) and reference (cerebellum) regions.

    • Calculate the binding potential (BP_ND) for each scan.

    • Receptor Occupancy (%) is calculated as: RO (%) = [1 - (BP_ND post-dose / BP_ND baseline)] * 100

Protocol 3: LC-MS/MS Method for Non-Radiolabeled Tracers

This modern approach avoids radioactivity by using a non-labeled tracer and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure tracer concentrations.[6][8]

Objective: To determine D2 receptor occupancy by this compound without using radiolabeled compounds.

Materials:

  • This compound

  • A selective D2 receptor ligand to be used as a tracer (e.g., a compound with high affinity and good brain penetration).

  • Animals and dosing solutions as in Protocol 4.2.

  • LC-MS/MS system.

Procedure:

  • Dosing and Tissue Harvesting: Follow steps 1 and 3 from Protocol 4.2, but instead of a radiotracer, administer a non-labeled tracer.

  • Sample Preparation:

    • Homogenize brain tissue and collect plasma samples.

    • Perform protein precipitation and/or solid-phase extraction to prepare the samples for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop and validate an LC-MS/MS method to simultaneously quantify the concentrations of Alizapride and the tracer in the brain homogenates and plasma.

  • Occupancy Calculation:

    • The calculation is analogous to the radiotracer method. The reduction in the concentration of the tracer in the target region of drug-treated animals compared to vehicle-treated animals reflects the level of receptor occupancy. RO (%) = [1 - (Tracer Conc. in Drug-Treated / Tracer Conc. in Vehicle-Treated)] * 100

Conclusion

The protocols and data presented provide a framework for evaluating the in vivo receptor occupancy of this compound. By quantifying the engagement of D2 and 5-HT3 receptors, researchers can gain critical insights into the drug's mechanism of action, establish a clear dose-response relationship, and optimize its clinical development for the treatment of nausea and vomiting.

References

Application Notes and Protocols for Alizapride Hydrochloride in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizapride (B1662876) is a substituted benzamide (B126) with primary activity as a dopamine (B1211576) D2 receptor antagonist. It is structurally related to metoclopramide (B1676508) and is used clinically as an antiemetic. While its primary mechanism of action is well-established, its effects on ion channels at the cellular level are less characterized. Patch clamp electrophysiology is a powerful technique to investigate the direct and indirect effects of compounds like alizapride hydrochloride on ion channel function. These application notes provide a framework for studying the potential effects of alizapride on key ion channels, based on its known receptor pharmacology and the established actions of related compounds.

Potential Mechanisms of Action on Ion Channels

Alizapride's interaction with dopamine and serotonin (B10506) receptors suggests several potential downstream effects on ion channels. The primary hypotheses for its action in a patch clamp setting are:

  • Modulation of potassium (K+) and calcium (Ca2+) channels secondary to D2 receptor antagonism: Activation of D2-like receptors has been shown to inhibit voltage-dependent Ca2+ channels and activate voltage-dependent potassium (Kv) channels.[1][2] Therefore, as a D2 antagonist, alizapride could potentially reverse these effects, leading to an increase in Ca2+ currents and a decrease in certain K+ currents.

  • Direct or indirect modulation of 5-HT3 receptor-channels: 5-HT3 receptors are ligand-gated ion channels permeable to cations.[3] While not its primary target, any agonist or antagonist activity of alizapride at these receptors would directly alter ion flow.

  • Modulation of ion channels via 5-HT4 receptor signaling: Activation of 5-HT4 receptors typically leads to an increase in intracellular cAMP.[4] This second messenger can, in turn, modulate the activity of various ion channels, including L-type calcium channels and potassium channels.

Data Presentation: Hypothetical Quantitative Data for this compound

The following tables summarize hypothetical, yet plausible, quantitative data for the effects of this compound on various ion channels. These values are intended to serve as a guide for expected outcomes in patch clamp experiments.

Ion ChannelCell TypeParameterAlizapride HCl ConcentrationEffect
hERG (Kv11.1) HEK293IC5010 µMInhibition of tail current
Hill Slope1.2
Nav1.5 HEK293IC50 (Peak)> 100 µMMinimal effect
IC50 (Late)30 µMInhibition of late current
Cav1.2 tsA-201EC505 µMPotentiation of peak current
Max Potentiation150% of control
Kv7.1/minK CHOIC5025 µMInhibition of current

Experimental Protocols

Protocol for Whole-Cell Voltage-Clamp Recording of hERG Potassium Channels

Objective: To determine the inhibitory effect of this compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel expressed in a stable cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing hERG channels

  • This compound stock solution (10 mM in DMSO)

  • Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular (pipette) solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP (pH 7.2 with KOH)

  • Patch clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Prepare a fresh dilution of this compound in the extracellular solution to the desired final concentrations.

  • Culture HEK293-hERG cells on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Approach a single, healthy cell with the patch pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 3-5 minutes.

  • Apply the following voltage-clamp protocol to elicit hERG currents:

    • Hold the membrane potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds to activate the channels.

    • Repolarize to -50 mV for 2 seconds to record the characteristic tail current.

    • Return to the holding potential of -80 mV.

    • Repeat this protocol at a frequency of 0.1 Hz.

  • Record baseline hERG currents for at least 3 minutes.

  • Perfuse the cell with the extracellular solution containing this compound at increasing concentrations.

  • Record the steady-state effect of each concentration.

  • After the highest concentration, perfuse with the control extracellular solution to assess washout.

Data Analysis:

  • Measure the peak amplitude of the tail current at -50 mV.

  • Normalize the current amplitude at each alizapride concentration to the baseline amplitude.

  • Plot the concentration-response curve and fit with the Hill equation to determine the IC50 and Hill slope.

Protocol for Whole-Cell Voltage-Clamp Recording of Voltage-Gated Sodium Channels (Nav1.5)

Objective: To assess the effect of this compound on the peak and late components of the cardiac sodium channel Nav1.5.

Materials:

  • HEK293 cells transiently or stably expressing Nav1.5 channels

  • This compound stock solution

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)

Procedure:

  • Follow steps 1-7 from the hERG protocol, using the appropriate cell line and solutions.

  • Apply the following voltage-clamp protocol to elicit Nav1.5 currents:

    • Hold the membrane potential at -120 mV.

    • Depolarize to -20 mV for 200 ms.

    • Return to the holding potential.

    • Repeat at 1 Hz.

  • Record baseline currents.

  • Apply this compound and record the effects at different concentrations.

  • Assess washout.

Data Analysis:

  • Measure the peak inward current (peak Nav1.5) and the sustained current at the end of the depolarizing pulse (late Nav1.5).

  • Calculate the percentage of inhibition for both peak and late currents at each concentration.

  • Determine the IC50 values for both components.

Signaling Pathways and Experimental Workflows

Signaling Pathway of D2 Receptor Antagonism by Alizapride

D2_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Alizapride Alizapride Alizapride->D2R Blocks AC Adenylyl Cyclase D2R->AC Inhibits K_channel Voltage-gated K+ Channel D2R->K_channel Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Modulates Ca_influx Ca2+ Influx Ca_channel->Ca_influx K_efflux K+ Efflux K_channel->K_efflux

Caption: Alizapride blocks dopamine's inhibitory effect on adenylyl cyclase and activation of K+ channels.

Experimental Workflow for Patch Clamp Analysis of Alizapride

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 with target channel) Seal Form Gigaohm Seal Cell_Culture->Seal Solution_Prep Prepare Intra- & Extracellular Solutions Solution_Prep->Seal Ali_Prep Prepare Alizapride HCl Working Solutions Application Apply Alizapride HCl (Increasing Concentrations) Ali_Prep->Application Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline Currents Whole_Cell->Baseline Baseline->Application Measure Measure Current Parameters Baseline->Measure Washout Washout with Control Solution Application->Washout Application->Measure Washout->Measure Normalize Normalize to Baseline Measure->Normalize Curve_Fit Generate Concentration- Response Curve & Fit Normalize->Curve_Fit Results Determine IC50/EC50 and other parameters Curve_Fit->Results

Caption: Workflow for investigating alizapride's effects on ion channels using patch clamp.

References

Troubleshooting & Optimization

Alizapride hydrochloride solubility in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alizapride (B1662876) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing detailed information on solubility, experimental protocols, and troubleshooting to facilitate your research.

Solubility Data

The solubility of Alizapride Hydrochloride can vary based on the solvent and the pH of aqueous solutions. Below is a summary of available solubility data in commonly used solvents.

Solvent SystemSolubilityMolar SolubilityNotes
Organic Solvents
Dimethyl Sulfoxide (DMSO)33.3 - 60 mg/mL[1][2][3]94.7 - 170.54 mM[1][3]Hygroscopic DMSO can significantly reduce solubility; use of fresh, anhydrous DMSO is recommended.[2] Sonication and warming can aid dissolution.[3]
Dimethylformamide (DMF)5 mg/mL[][5]~14.2 mM-
Ethanol< 1 mg/mL (practically insoluble)[2][6]< 2.84 mM-
MethanolSlightly soluble[7]-Quantitative data not specified.
Aqueous Systems
Water~70 mg/mL[2][6]~198.95 mM[6]Sonication may be required.[1]
Phosphate (B84403) Buffered Saline (PBS), pH 7.210 - 50 mg/mL[1][][5][8]28.4 - 142.11 mM[1]Sonication may be required to achieve higher concentrations.[1][6]
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[1][6]≥ 7.11 mM[1][6]Saturation unknown.[1][6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[1][6]≥ 7.11 mM[1][6]Saturation unknown.[1][6]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[1][6]≥ 7.11 mM[1][6]-

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for preparing stock solutions and determining aqueous solubility.

Preparation of this compound Stock Solutions

Objective: To prepare a concentrated stock solution of this compound in DMSO for further dilution in aqueous buffers or cell culture media.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 2.8423 mL of DMSO to 1 mg of this compound).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If undissolved particles remain, sonicate the solution in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.[3]

  • Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]

Thermodynamic Solubility Determination in Aqueous Buffers

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers using the shake-flask method followed by HPLC analysis.

Materials:

  • This compound (solid powder)

  • Aqueous buffers (e.g., citrate (B86180) buffer pH 4.0, phosphate buffer pH 7.4)

  • Orbital shaker or rotator

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a glass vial. This ensures that a saturated solution is formed.

  • Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Shake the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Dilute the filtered supernatant with the mobile phase to a concentration within the calibrated range of the HPLC method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.[9]

  • Calculate the solubility in the original buffer by accounting for the dilution factor.

Troubleshooting Guides and FAQs

This section addresses common issues that may be encountered during the handling and use of this compound.

Q1: My this compound is not fully dissolving in DMSO. What should I do?

A1: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Increase Sonication/Warming: Gently warm the solution to 37°C and sonicate for a longer duration.[3]

  • Use Fresh DMSO: DMSO is hygroscopic, and absorbed water can significantly decrease the solubility of many compounds.[2] Always use fresh, anhydrous DMSO from a newly opened bottle.

  • Check Compound Purity: Impurities in the compound can sometimes affect its solubility.

Q2: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is lower. To mitigate this:

  • Lower the Final Concentration: The final concentration in the aqueous buffer may be above the solubility limit. Try diluting to a lower final concentration.

  • Use Co-solvents: For in vivo studies or certain in vitro assays, formulations with co-solvents like PEG300 and Tween-80 can improve aqueous solubility.[1][6]

  • pH of the Aqueous Buffer: The solubility of this compound is pH-dependent. Ensure the pH of your buffer is suitable. It has been noted that solubility may decrease in more acidic conditions.

Q3: How stable is this compound in aqueous solutions?

A3: It is recommended to prepare fresh aqueous solutions of this compound for immediate use.[8] For stock solutions in DMSO, aliquoting and storing at -20°C or -80°C is advised to maintain stability and prevent degradation from repeated freeze-thaw cycles.[1] A study on the stability of an admixture of alizapride and ondansetron (B39145) in 0.9% sodium chloride solution found it to be physicochemically stable for up to 56 days when stored at 5 ± 3°C.[6] However, stability can be formulation and condition-dependent.

Q4: What is the primary mechanism of action of Alizapride?

A4: Alizapride acts as a dopamine (B1211576) D2 receptor antagonist.[8] Its antiemetic effects are primarily due to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, which is a key area involved in the vomiting reflex.[6]

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess Alizapride HCl B Add to known volume of aqueous buffer A->B C Shake for 24-48h at constant temperature B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtered supernatant E->F G Quantify concentration via HPLC-UV F->G H Calculate solubility G->H

Caption: A flowchart of the shake-flask method for determining thermodynamic solubility.

Signaling Pathway of Alizapride

G Alizapride Mechanism of Action Alizapride Alizapride Alizapride->Block D2R Dopamine D2 Receptor (in Chemoreceptor Trigger Zone) Emesis Emesis (Vomiting) Pathway D2R->Emesis Stimulates Dopamine Dopamine Dopamine->D2R Activates Block->D2R

Caption: Alizapride blocks dopamine D2 receptors, inhibiting the emesis pathway.

References

Technical Support Center: Alizapride Hydrochloride Stability in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of alizapride (B1662876) hydrochloride in experimental solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for alizapride hydrochloride?

A1: this compound is a dopamine (B1211576) D2 receptor antagonist.[1] Its antiemetic effects are primarily due to the blockade of D2 receptors in the chemoreceptive trigger zone (CTZ) of the medulla.[1]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: For long-term storage, this compound powder should be stored at -20°C for up to three years. Stock solutions are stable for up to one year at -80°C or for one month at -20°C. It is advisable to store the powder and solutions under an inert atmosphere.

Q3: In which common laboratory solvents is this compound soluble?

A3: this compound is soluble in water, methanol, Phosphate-Buffered Saline (PBS), and Dimethyl Sulfoxide (DMSO).

Q4: What are the main degradation pathways for this compound in experimental solutions?

A4: this compound is susceptible to degradation through hydrolysis and oxidation. Acid- and base-catalyzed hydrolysis leads to the formation of alizapride carboxylic acid (AL-CA), while oxidation results in the formation of alizapride N-oxide (AL-NO2).[2]

Q5: Is this compound sensitive to light?

A5: While specific photostability data is not extensively detailed in the provided search results, forced degradation studies, which typically include photolytic stress, are recommended for developing stability-indicating methods. Therefore, it is prudent to protect this compound solutions from light during storage and handling to minimize potential degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous solution The solubility limit may have been exceeded, or the pH of the solution may have shifted, affecting solubility.Ensure the concentration is within the known solubility limits. If preparing a solution in a buffer, verify the pH. Gentle warming and sonication can aid dissolution, but be cautious of potential degradation at elevated temperatures.
Unexpected peaks in HPLC chromatogram These may correspond to degradation products such as alizapride carboxylic acid (AL-CA) or alizapride N-oxide (AL-NO2).[2]Confirm the identity of the peaks by comparing their retention times with those of known standards of the degradation products. The provided HPLC protocol is designed to separate these products from the parent compound.
Discoloration of the solution (e.g., yellowing) This could indicate chemical degradation, possibly due to oxidation or exposure to light over time.Prepare fresh solutions for critical experiments. Store stock solutions protected from light and at the recommended low temperatures.
Loss of biological activity The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the experimental medium.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh working solutions before each experiment. Assess the stability of this compound in your specific experimental buffer and conditions.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubility
WaterSoluble
MethanolSoluble
Phosphate-Buffered Saline (PBS)50 mg/mL
Dimethyl Sulfoxide (DMSO)42 mg/mL

Table 2: Summary of this compound Stability under Forced Degradation Conditions

Stress ConditionDegradation ObservedPrimary Degradation Product(s)
Acidic Hydrolysis (e.g., 0.1 M HCl)Significant DegradationAlizapride Carboxylic Acid (AL-CA)[2]
Basic Hydrolysis (e.g., 0.1 M NaOH)Significant DegradationAlizapride Carboxylic Acid (AL-CA)[2]
Oxidation (e.g., 3% H₂O₂)Significant DegradationAlizapride N-oxide (AL-NO2)[2]
Thermal StressDegradation may occurDependent on temperature and duration
Photolytic StressPotential for degradationDependent on light intensity and duration

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)
  • Accurately weigh 3.52 mg of this compound (molar mass: 351.83 g/mol ).

  • Dissolve the powder in 1 mL of sterile DMSO to obtain a 10 mM stock solution.

  • Mix thoroughly by vortexing until fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is adapted from the validated procedure described by Tamaro et al. (2010) for the determination of alizapride and its degradation products.[2]

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A 150-mm reverse-phase C18 column with a hydrophilic linkage.

    • Detection Wavelength: 225 nm.[2]

    • Flow Rate: 1.5 mL/min.[2]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Mobile Phase:

  • Gradient Elution Program:

    • A gradient elution is used to achieve separation of alizapride and its degradation products. The specific gradient profile should be optimized based on the column and system used, with the aim of separating AL, AL-CA, and AL-NO2.

  • Sample Preparation:

    • Dilute the experimental samples containing this compound with the mobile phase to a suitable concentration within the linear range of the assay (e.g., 25-75 µg/mL for alizapride).

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Identify and quantify the peaks corresponding to alizapride, alizapride carboxylic acid, and alizapride N-oxide based on their retention times compared to standards.

Visualizations

Alizapride_Degradation_Pathway Alizapride This compound AL_CA Alizapride Carboxylic Acid (AL-CA) Alizapride->AL_CA  Acidic/Basic  Hydrolysis AL_NO2 Alizapride N-oxide (AL-NO2) Alizapride->AL_NO2 Oxidation

Caption: Degradation pathway of this compound.

D2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Alizapride Alizapride Alizapride->D2R Blocks Gi Gi Protein D2R->Gi PI3K PI3K D2R->PI3K PKC PKC D2R->PKC AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Emesis Emetic Response PKA->Emesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Emesis ERK ERK1/2 PKC->ERK ERK->Emesis

Caption: Simplified D2 receptor signaling and alizapride's inhibitory action.

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Sol Prepare Alizapride HCl Solution Acid Acidic Hydrolysis Prep_Sol->Acid Base Basic Hydrolysis Prep_Sol->Base Oxidation Oxidation Prep_Sol->Oxidation Thermal Thermal Prep_Sol->Thermal Photo Photolytic Prep_Sol->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for an this compound stability study.

References

Technical Support Center: Alizapride Hydrochloride Interference with Fluorescent Protein Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from alizapride (B1662876) hydrochloride in fluorescent protein assays.

Frequently Asked Questions (FAQs)

Q1: What is alizapride hydrochloride and why might it interfere with my fluorescent protein assay?

This compound is a dopamine (B1211576) D2 receptor antagonist used as an antiemetic. Its chemical structure contains a benzotriazole (B28993) and a pyrrolidine (B122466) moiety. Both of these structural components have been reported to exhibit intrinsic fluorescence, meaning they can absorb and emit light. This property can lead to direct interference in assays that rely on fluorescence detection, such as those using Green Fluorescent Protein (GFP), Red Fluorescent Protein (RFP), or other fluorescent reporters. The interference can manifest as high background fluorescence, leading to inaccurate quantification of your protein of interest.

Q2: What are the potential mechanisms of interference by this compound?

There are two primary mechanisms by which this compound can interfere with fluorescent protein assays:

  • Intrinsic Fluorescence: this compound itself is likely fluorescent, absorbing light in the ultraviolet (UV) range and emitting light in the blue-green region of the spectrum. This can lead to a high background signal that overlaps with the emission of fluorescent proteins like GFP.

  • Fluorescence Quenching: this compound may act as a quenching agent, reducing the fluorescence intensity of your protein of interest. This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) if there is sufficient spectral overlap between the emission of the fluorescent protein and the absorbance of this compound, or through collisional quenching.

Q3: My protein quantification results are inconsistent when using a Bradford or BCA assay in the presence of this compound. Why is this happening?

While this guide focuses on fluorescent protein assays, it's important to note that this compound can also interfere with colorimetric protein assays like the Bradford and Bicinchoninic Acid (BCA) assays.

  • Bradford Assay: This assay relies on the binding of Coomassie dye to proteins. Aromatic compounds can interfere with this interaction. The benzotriazole ring in alizapride is aromatic and could potentially interfere with the dye-protein binding, leading to inaccurate results.[1][2]

  • BCA Assay: The BCA assay is sensitive to the presence of reducing agents.[3][4][5][6][7] While this compound itself is not a strong reducing agent, its presence might affect the copper chelation step central to the assay, especially at high concentrations.

Troubleshooting Guides

Problem 1: High background fluorescence in my GFP/RFP expressing cells treated with this compound.

This is a common sign of interference due to the intrinsic fluorescence of this compound.

Troubleshooting Steps:

  • Run a "Compound Only" Control: Prepare a sample with your assay buffer and this compound at the same concentration used in your experiment, but without the fluorescent protein. Measure the fluorescence at the excitation and emission wavelengths of your fluorescent protein. A high signal in this control confirms that this compound is contributing to the background fluorescence.

  • Perform a Spectral Scan: If your plate reader or fluorometer has the capability, perform an excitation and emission scan of this compound in your assay buffer. This will help you identify its peak excitation and emission wavelengths and determine the extent of spectral overlap with your fluorescent protein.

  • Dilute the Sample: If the signal from your fluorescent protein is strong enough, you may be able to dilute your sample to a point where the interference from this compound is minimized while your protein's signal remains detectable.[7]

  • Use a Red-Shifted Fluorescent Protein: If you are using GFP, consider switching to a red-shifted fluorescent protein like RFP or others with emission wavelengths further away from the likely emission of this compound (estimated to be in the blue-green region).

Problem 2: Decreased fluorescence signal from my fluorescent protein after adding this compound.

This could be due to fluorescence quenching.

Troubleshooting Steps:

  • Perform a Titration Experiment: To assess quenching, titrate increasing concentrations of this compound into a solution of your purified fluorescent protein at a constant concentration. A dose-dependent decrease in fluorescence intensity would suggest a quenching effect.

  • Change the Excitation/Emission Wavelengths: If possible, try exciting your fluorescent protein at a wavelength where this compound has minimal absorbance to reduce the inner filter effect, a form of quenching.

  • Consider a Different Assay: If quenching is significant and cannot be mitigated, you may need to switch to a non-fluorescence-based method for quantifying your protein, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

Data Presentation

Table 1: Estimated Spectroscopic Properties of this compound and Common Fluorescent Proteins

CompoundEstimated Excitation Max (nm)Estimated Emission Max (nm)Potential for Interference
This compound~278~350-450High with Blue and Green FPs
Green Fluorescent Protein (GFP)~488~509High
Red Fluorescent Protein (RFP)~558~583Moderate

Disclaimer: The spectroscopic properties for this compound are estimations based on the known properties of its chemical moieties (benzotriazole and pyrrolidine). Experimental verification is highly recommended.

Table 2: Compatibility of Common Protein Assays with Interfering Substances

AssayPrincipleCommon Interfering Substances
Bradford Coomassie dye bindingDetergents, phenols, high concentrations of salts.[1][8][9]
BCA Copper reduction & chelationReducing agents (e.g., DTT, BME), chelating agents (e.g., EDTA), lipids.[3][4][5][6][7]
Fluorescent Assays Intrinsic or extrinsic fluorescenceCompounds with intrinsic fluorescence, quenching agents.

Experimental Protocols

Protocol 1: Determining the Intrinsic Fluorescence of this compound

  • Objective: To determine the excitation and emission spectra of this compound in the experimental buffer.

  • Materials:

    • This compound

    • Experimental assay buffer

    • Fluorometer or spectral scanning plate reader

    • Quartz cuvettes or appropriate microplates

  • Procedure:

    • Prepare a stock solution of this compound in the assay buffer at the highest concentration used in your experiments.

    • Perform an excitation scan by setting the emission wavelength to a value within the expected range (e.g., 450 nm) and scanning a range of excitation wavelengths (e.g., 250-400 nm).

    • Identify the excitation maximum (λex).

    • Perform an emission scan by setting the excitation wavelength to the determined λex and scanning a range of emission wavelengths (e.g., 300-600 nm).

    • Identify the emission maximum (λem).

Protocol 2: Assessing Fluorescence Quenching of a Fluorescent Protein by this compound

  • Objective: To determine if this compound quenches the fluorescence of a specific fluorescent protein.

  • Materials:

    • Purified fluorescent protein (e.g., GFP, RFP)

    • This compound

    • Experimental assay buffer

    • Fluorometer or plate reader

  • Procedure:

    • Prepare a solution of the purified fluorescent protein in the assay buffer at a fixed concentration.

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a multi-well plate, mix the fluorescent protein solution with each dilution of this compound. Include a control with only the fluorescent protein and buffer.

    • Incubate the plate for a short period (e.g., 15 minutes) at room temperature, protected from light.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent protein.

    • Plot the fluorescence intensity as a function of the this compound concentration. A downward trend indicates quenching.

Mandatory Visualization

Interference_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_troubleshooting Troubleshooting Start Inaccurate Fluorescent Protein Assay Results with This compound Control Run 'Compound Only' Control Start->Control Titrate Perform Quenching Titration Start->Titrate Decreased Signal? Spectral Perform Spectral Scan of Alizapride HCl Control->Spectral High Background? Dilute Dilute Sample Spectral->Dilute Spectral Overlap? RedShift Use Red-Shifted FP Spectral->RedShift ChangeWavelength Change Excitation/ Emission Wavelengths Titrate->ChangeWavelength Quenching Confirmed? AlternativeAssay Consider Alternative Assay (e.g., Western Blot, ELISA) Titrate->AlternativeAssay

Caption: Troubleshooting workflow for this compound interference.

Signaling_Pathway_Interference cluster_assay Fluorescent Protein Assay Excitation Excitation Light FP Fluorescent Protein (e.g., GFP) Excitation->FP Emission Emission Signal FP->Emission Quenching Fluorescence Quenching FP->Quenching Detector Detector Emission->Detector Alizapride Alizapride HCl (Intrinsic Fluorescence) Alizapride->Detector False Positive (High Background) Alizapride->Quenching Quenching->Emission

Caption: Mechanisms of this compound interference in fluorescent protein assays.

References

Technical Support Center: Alizapride Hydrochloride and Luciferase Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers encountering unexpected results in luciferase-based reporter assays when using alizapride (B1662876) hydrochloride. While direct and widespread interference of alizapride hydrochloride with luciferase assays has not been extensively reported in scientific literature, this guide addresses potential issues based on the principles of compound interference in high-throughput screening (HTS).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a dopamine (B1211576) D2 receptor antagonist, primarily used as an antiemetic to treat nausea and vomiting.[3][4][5] Its mechanism of action involves blocking dopamine receptors in the chemoreceptor trigger zone of the brain.[6][7] It is structurally related to metoclopramide.[4][7]

Q2: My luciferase signal is unexpectedly low after treating cells with this compound. Does this confirm my experimental hypothesis?

A decrease in luciferase signal could be a true biological effect. However, it might also be a false positive caused by direct inhibition of the luciferase enzyme by this compound or by quenching of the luminescent signal.[8] It is crucial to perform counter-screens to rule out these possibilities.[2][8]

Q3: Conversely, my luciferase signal is higher than expected after this compound treatment. What could be the cause?

An unexpected increase in signal can be an artifact. Some small molecules can stabilize the luciferase enzyme, extending its half-life and leading to its accumulation, which results in a stronger signal.[8][9] This would be a false-positive result requiring further validation.[8]

Q4: How can I determine if this compound is directly interfering with my luciferase enzyme?

The most direct method is a biochemical luciferase inhibition assay.[8] This cell-free assay involves combining purified luciferase enzyme, its substrate (luciferin), and ATP with varying concentrations of this compound. A dose-dependent decrease in luminescence would strongly suggest direct inhibition.[8]

Troubleshooting Guide

If you suspect this compound is interfering with your luciferase reporter assay, follow this step-by-step guide to diagnose the issue.

G cluster_Start Start cluster_Step1 Step 1: Cell-Free Counterscreen cluster_Step2 Step 2: Assess Cellular Health cluster_Step3 Step 3: Check for ATP Effects cluster_Step4 Step 4: Confirm On-Target Effect cluster_Results Results Interpretation Start Unexpected Luciferase Signal with Alizapride HCl Step1 Perform Biochemical Luciferase Inhibition Assay Start->Step1 Step2 Run Cell Viability / Cytotoxicity Assay Step1->Step2 No significant decrease Result1 Direct Luciferase Inhibition Step1->Result1 Dose-dependent signal decrease? Step3 Perform Cellular ATP Level Assay Step2->Step3 No significant cytotoxicity Result2 Compound-Induced Cytotoxicity Step2->Result2 Decreased viability? Step4 Use an Orthogonal Assay Step3->Step4 No significant change in ATP Result3 ATP Depletion/Enhancement Step3->Result3 Altered ATP levels? Result4 Likely On-Target Biological Effect Step4->Result4 Results consistent with luciferase data? Result5 Interference Unlikely Step4->Result5 Inconsistent results

Caption: Troubleshooting workflow for alizapride HCl interference.

Data Interpretation
Observation Potential Cause of Interference Recommended Action
Signal Decrease (Cell-based Assay) & Signal Decrease (Cell-free Assay) Direct inhibition of luciferase enzyme.[8]Consider using a different reporter system (e.g., Renilla luciferase, beta-lactamase) for an orthogonal assay.[10]
Signal Decrease (Cell-based Assay) & No Change (Cell-free Assay) Cytotoxicity or disruption of cellular metabolism (e.g., ATP depletion).[2]Perform cell viability and cellular ATP assays.
Signal Increase (Cell-based Assay) Stabilization of the luciferase enzyme.[8]Confirm with a cell-free assay; an increase in signal is likely an artifact.
High Variability Between Replicates Pipetting errors, reagent instability, or compound precipitation.[11]Use master mixes, ensure proper mixing, and visually inspect wells for precipitate.[11]

Experimental Protocols

Protocol 1: Biochemical Luciferase Inhibition Assay

Objective: To determine if this compound directly inhibits firefly luciferase in a cell-free system.

Materials:

  • Purified recombinant firefly luciferase

  • Luciferase assay buffer

  • D-Luciferin substrate

  • ATP

  • This compound stock solution

  • White, opaque 96-well or 384-well plates

  • Luminometer

Methodology:

  • Prepare a reaction mix containing luciferase assay buffer, D-luciferin, and ATP.

  • Serially dilute this compound in the reaction mix in the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding purified firefly luciferase to each well.

  • Incubate for a short period (e.g., 10-15 minutes) at room temperature, protected from light.

  • Measure luminescence using a luminometer.

Data Analysis:

  • Plot the luminescence signal against the concentration of this compound.

  • A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.[8]

Protocol 2: Cellular ATP Level Assay

Objective: To assess if this compound affects cellular ATP levels, which are critical for the luciferase reaction.[12]

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound

  • Commercial ATP quantitation kit (e.g., CellTiter-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Methodology:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of concentrations of this compound for the desired time period.

  • Lyse the cells and measure ATP levels according to the manufacturer's protocol for the ATP quantitation kit.[13][14]

  • Measure luminescence using a luminometer.

Data Analysis:

  • Compare the luminescence signals from treated and untreated cells.

  • A significant change in luminescence indicates that this compound may be affecting cellular metabolism and ATP production.[12]

Protocol 3: Cell Viability Assay

Objective: To determine if the observed effects of this compound on the luciferase signal are due to cytotoxicity.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound

  • A cell viability assay kit (e.g., MTT, XTT, or a non-colorimetric assay like CellTiter-Glo®)[15][16]

  • Plate reader (spectrophotometer or luminometer, depending on the assay)

Methodology:

  • Seed cells in a clear or white 96-well plate and allow them to attach.

  • Treat cells with various concentrations of this compound for the same duration as in the luciferase reporter assay.

  • Perform the cell viability assay according to the manufacturer's instructions.[17][18]

  • Measure the appropriate output (absorbance or luminescence).

Data Analysis:

  • Calculate the percentage of viable cells relative to the vehicle control.

  • A dose-dependent decrease in cell viability suggests that the effects seen in the luciferase assay may be due to cytotoxicity.

Signaling Pathway and Assay Workflow Diagrams

G cluster_Upstream Upstream Signaling cluster_Downstream Reporter Gene Expression cluster_Assay Luciferase Assay Stimulus External Stimulus (e.g., Hormone, Cytokine) Receptor Cell Surface Receptor Stimulus->Receptor Pathway Signaling Cascade (e.g., Kinases, Second Messengers) Receptor->Pathway TF Transcription Factor Pathway->TF Promoter Promoter with Response Element TF->Promoter Luciferase_Gene Luciferase Gene Promoter->Luciferase_Gene Transcription Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein Translation Lysis Cell Lysis Luciferase_Protein->Lysis Substrate Luciferin + ATP Light Light Production Substrate->Light Catalysis

Caption: A generalized signaling pathway for a luciferase reporter assay.

G cluster_CellCulture Cell Culture & Treatment cluster_AssaySteps Assay Procedure cluster_Analysis Data Analysis Seed Seed Cells in Microplate Treat Treat with Alizapride HCl Seed->Treat Incubate Incubate Treat->Incubate Lyse Lyse Cells Incubate->Lyse Add_Substrate Add Luciferase Substrate Lyse->Add_Substrate Measure Measure Luminescence Add_Substrate->Measure Analyze Normalize and Analyze Data Measure->Analyze Conclusion Draw Conclusion Analyze->Conclusion

Caption: Experimental workflow for a cell-based luciferase assay.

References

Troubleshooting Alizapride hydrochloride precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to Alizapride hydrochloride precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a dopamine (B1211576) D2 receptor antagonist used for its antiemetic and prokinetic effects.[1][2][3] It is the hydrochloride salt form of alizapride, a methoxy-2-benzamide derivative.[3][4]

Key Properties:

  • Molecular Formula: C₁₆H₂₂ClN₅O₂[1][2][4]

  • Molecular Weight: 351.83 g/mol [1][2]

  • Appearance: White to off-white solid powder[]

  • Storage: Should be stored at 2-8°C under an inert atmosphere, protected from moisture.[1][3][] Stock solutions are typically stored at -20°C or -80°C.[6][7]

Q2: What is the solubility of this compound in common laboratory solvents?

The solubility of this compound can vary slightly between batches. It is crucial to consult the manufacturer's datasheet for specific information. However, typical solubility data is summarized in the table below.

SolventSolubilityNotes
Water ~70 mg/mL (~198.95 mM)[3][8]Slightly soluble.[]
DMSO 33.3 - 42 mg/mL (94.7 - 119.4 mM)[3][9]Slightly soluble.[] Use fresh, anhydrous DMSO as moisture can reduce solubility.[7]
Ethanol < 1 mg/mL (Insoluble)[3][9]
PBS (pH 7.2) 10 mg/mL[]
DMF 5 mg/mL[]

Q3: What are the common causes of compound precipitation in cell culture media?

Precipitation of compounds like this compound in cell culture media can be attributed to several factors:

  • Poor Aqueous Solubility: Many small molecule drugs are hydrophobic and have limited solubility in aqueous solutions like cell culture media.[10]

  • Improper Stock Solution Preparation: The compound may not be fully dissolved in the initial stock solution.[10]

  • Suboptimal Dilution Method: Rapidly adding a concentrated stock solution (e.g., in DMSO) to the aqueous media can cause localized high concentrations, leading to precipitation.[10][11] This is a common issue when the drug is highly soluble in the organic solvent but poorly soluble in the aqueous media.[11]

  • High Final Concentration: The final concentration of the compound in the media may exceed its solubility limit.

  • Interactions with Media Components: Components in the cell culture media, such as salts, proteins (especially in serum-containing media), and amino acids, can interact with the compound and reduce its solubility.[12]

  • pH and Temperature Effects: The pH of the media and the temperature at which the compound is added can influence its solubility.[10][12] A sudden temperature change (e.g., adding a cold stock solution to warm media) can induce precipitation.[10]

  • Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the media might be too low to maintain the compound's solubility.[12][13]

Troubleshooting Guides

Issue: Precipitate Observed Immediately After Adding this compound to Cell Culture Media

This is a common issue and often relates to the compound's solubility and the dilution method.

Troubleshooting Workflow:

start Precipitate observed immediately after adding Alizapride HCl to media check_stock Is the stock solution clear and fully dissolved? start->check_stock stock_issue Stock solution issue. See Protocol 1. check_stock->stock_issue No check_dilution Was the dilution performed correctly (e.g., stepwise, with rapid mixing)? check_stock->check_dilution Yes dilution_issue Suboptimal dilution method. See Protocol 2. check_dilution->dilution_issue No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes concentration_issue Concentration exceeds solubility. Lower the final concentration. check_concentration->concentration_issue Yes check_media_temp Was the media pre-warmed to 37°C? check_concentration->check_media_temp No media_temp_issue Temperature shock. Always use pre-warmed media. check_media_temp->media_temp_issue No solution Problem likely resolved. check_media_temp->solution Yes

Caption: Troubleshooting workflow for immediate precipitation.

Recommended Solutions:

  • Verify Stock Solution: Before use, visually inspect your this compound stock solution for any precipitate. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve the compound.[10]

  • Optimize Dilution:

    • Stepwise Dilution: Perform a serial dilution of the stock solution in the solvent to a concentration closer to the final desired concentration before adding it to the media.[12]

    • Rapid Mixing: Add the stock solution dropwise to the pre-warmed (37°C) cell culture media while gently vortexing or swirling.[10][12] This helps to avoid localized high concentrations that can trigger precipitation.

  • Adjust Final Solvent Concentration: While high concentrations of solvents like DMSO are toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[12] Maintaining a sufficient final DMSO concentration can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.[12]

  • Lower the Final Concentration: If precipitation persists, the desired final concentration may be too high. Try a lower concentration to determine the solubility limit in your specific cell culture system.

Issue: Precipitate Forms Over Time in the Incubator

If the solution is initially clear but a precipitate forms during incubation, the cause may be related to the stability of the compound in the media or interactions with media components.

Troubleshooting Workflow:

start Precipitate forms over time in the incubator check_serum Are you using serum-containing media? start->check_serum serum_interaction Potential interaction with serum proteins. Consider reducing serum concentration or using serum-free media. check_serum->serum_interaction Yes check_ph Has the media pH changed (e.g., color change)? check_serum->check_ph No serum_interaction->check_ph ph_issue pH shift affecting solubility. Ensure proper buffering of media. check_ph->ph_issue Yes check_evaporation Is there evidence of evaporation (e.g., condensation on lid)? check_ph->check_evaporation No ph_issue->check_evaporation evaporation_issue Increased solute concentration due to evaporation. Ensure proper incubator humidity and sealed culture vessels. check_evaporation->evaporation_issue Yes consider_enhancers Consider using solubility enhancers. check_evaporation->consider_enhancers No evaporation_issue->consider_enhancers solution Problem likely resolved. consider_enhancers->solution

Caption: Troubleshooting workflow for delayed precipitation.

Recommended Solutions:

  • Serum Interactions: Proteins in serum, such as albumin, can sometimes bind to compounds and either keep them in solution or, in some cases, contribute to precipitation.[12] If you are using serum-containing media, consider reducing the serum concentration or, if your cell line permits, switching to a serum-free formulation.

  • pH Stability: Ensure your cell culture media is properly buffered and the pH remains stable (typically 7.2-7.4) throughout the experiment. A change in pH can affect the solubility of pH-dependent compounds.

  • Prevent Evaporation: Ensure the incubator has adequate humidity and that culture flasks and plates are properly sealed to prevent evaporation.[12] Water loss can increase the concentration of all media components, potentially leading to the precipitation of less soluble compounds.

  • Use Solubility Enhancers:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs and increase their aqueous solubility.[12] (2-Hydroxypropyl)-β-cyclodextrin is a commonly used option in cell culture.

    • Co-solvents: For some applications, a co-solvent system (e.g., a mixture of DMSO and polyethylene (B3416737) glycol (PEG)) for the initial stock solution can improve solubility upon dilution.[12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 351.83 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Weighing: Accurately weigh out 3.52 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[6][7]

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture media

  • Sterile tubes for dilution

Procedure:

  • Pre-warm Media: Ensure your complete cell culture media is pre-warmed to 37°C in a water bath.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration. For example, to make a 10 µM working solution in 10 mL of media:

    • (10 mM) x V₁ = (10 µM) x 10 mL

    • (10,000 µM) x V₁ = 100 µM·mL

    • V₁ = 0.01 mL = 10 µL

  • Dilution:

    • Dispense 10 mL of pre-warmed media into a sterile tube.

    • While gently vortexing or swirling the media, add the 10 µL of the 10 mM stock solution dropwise.

  • Final Mixing: Gently mix the final solution before adding it to your cell cultures.

Note: The final DMSO concentration in this example would be 0.1% (10 µL in 10 mL), which is generally well-tolerated by most cell lines.[12] Always include a vehicle control (media with 0.1% DMSO) in your experiments.

References

Minimizing Alizapride hydrochloride off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of Alizapride hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a dopamine (B1211576) antagonist.[1] Its primary therapeutic effect as an antiemetic is achieved by blocking dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) located in the medulla of the brainstem.[1] This action prevents nausea and vomiting that can be triggered by various stimuli.[1]

Q2: What are the known and potential off-target effects of this compound?

Q3: How can I proactively minimize off-target effects in my experimental design?

A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect. Additionally, including appropriate controls is essential. This includes a vehicle control and, if possible, a structurally similar but inactive compound to ensure the observed effects are not due to the chemical scaffold itself. For in vivo studies, careful dose-response experiments should be conducted to identify a therapeutic window that minimizes adverse effects.

Q4: Are there any known reactive metabolites of Alizapride that could cause off-target effects?

A4: In vitro metabolism studies of Alizapride have shown the formation of reactive metabolites, including acrolein and an epoxide.[2] These reactive species have the potential to bind to nucleophilic sites on proteins and other macromolecules, which could contribute to off-target effects and cellular toxicity.[2] It is important to consider these metabolic pathways when designing and interpreting long-term or high-concentration experiments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent or unexpected cellular phenotype Off-target effects due to high concentration of Alizapride.Perform a dose-response curve to determine the minimal effective concentration. Use a lower concentration if possible.
Cell-line specific expression of off-target proteins.Validate findings in a secondary cell line with a different genetic background. Consider using CRISPR/Cas9 or siRNA to knock down the intended D2 receptor target to confirm the phenotype is on-target.
High cellular toxicity not explained by D2 antagonism Interaction with critical off-target proteins or formation of toxic metabolites.Reduce the concentration of Alizapride and the duration of exposure. Perform cell viability assays (e.g., MTT or LDH) at a range of concentrations.
In vivo extrapyramidal side effects (e.g., catalepsy, abnormal movements) High D2 receptor occupancy in the nigrostriatal pathway.Reduce the administered dose. Conduct a thorough dose-finding study to establish a therapeutic window. Consider co-administration with an anticholinergic agent if the experimental design allows, as this can sometimes mitigate EPS.
Variability in experimental results Instability or improper storage of this compound solution.Prepare fresh solutions for each experiment from a solid form stored under appropriate conditions (cool and dry). Confirm the solubility and stability of the compound in your specific experimental buffer.

Data Presentation

As specific Ki values for Alizapride across a broad panel of off-target receptors are not publicly available, the following table provides a qualitative summary of its known and potential molecular interactions.

Target Class Specific Target Interaction Type Evidence Level Potential Experimental Implication
Dopamine Receptors Dopamine D2AntagonistHighPrimary, on-target antiemetic effect. Potential for extrapyramidal side effects at high doses.
Serotonin (B10506) Receptors 5-HT3, 5-HT4UnknownLow/InferredMay contribute to antiemetic and prokinetic effects. The affinity and functional consequence are not well-characterized.
Various Proteins Non-specific bindingCovalent modificationIn vitro evidenceThe formation of reactive metabolites (acrolein, epoxide) could lead to non-specific protein adduction and cellular stress.[2]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the direct binding of this compound to its intended target (Dopamine D2 receptor) in a cellular context.

Methodology:

  • Cell Culture: Culture cells stably expressing the human Dopamine D2 receptor (e.g., HEK293-D2R) to 80-90% confluency.

  • Compound Treatment:

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Divide the cell suspension into two aliquots. Treat one with this compound at the desired concentration (e.g., 10x the expected EC50) and the other with a vehicle control (e.g., DMSO).

    • Incubate at 37°C for 1 hour to allow for compound entry and binding.

  • Thermal Challenge:

    • Aliquot the treated and vehicle control cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling to 4°C for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble Dopamine D2 receptor in each sample by Western blotting or ELISA using a specific antibody.

  • Data Analysis:

    • Quantify the amount of soluble D2 receptor at each temperature for both the Alizapride-treated and vehicle-treated samples.

    • Normalize the data to the amount of soluble protein at the lowest temperature (e.g., 40°C).

    • Plot the normalized soluble protein fraction against the temperature to generate melt curves. A shift in the melting curve for the Alizapride-treated sample compared to the vehicle control indicates target engagement.

Visualizations

Alizapride_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (CTZ) Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Vomiting_Signal ↓ Vomiting Signal cAMP->Vomiting_Signal Alizapride Alizapride hydrochloride Alizapride->D2R Antagonizes

Caption: Alizapride's primary mechanism of action.

Off_Target_Mitigation_Workflow start Start: Experiment with Alizapride dose_response 1. Dose-Response Curve (Determine Lowest Effective Conc.) start->dose_response controls 2. Include Controls (Vehicle, Inactive Analog) dose_response->controls target_engagement 3. Confirm On-Target Effect (e.g., CETSA, Receptor Occupancy Assay) controls->target_engagement phenotype Observe Phenotype target_engagement->phenotype unexpected_effect Unexpected Phenotype or Toxicity? phenotype->unexpected_effect troubleshoot Troubleshoot: - Lower Concentration - Use Secondary Cell Line - Genetic Knockdown of Target unexpected_effect->troubleshoot Yes on_target_effect Phenotype is On-Target unexpected_effect->on_target_effect No troubleshoot->dose_response

Caption: Workflow for minimizing off-target effects.

References

Technical Support Center: Alizapride Hydrochloride Formulation for Oral Gavage in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing and administering Alizapride (B1662876) hydrochloride to mice via oral gavage. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to ensure successful and reproducible experiments.

Summary of Quantitative Data

For ease of comparison, the following tables summarize key quantitative data for Alizapride hydrochloride formulation and administration.

Table 1: Solubility of this compound

Solvent/VehicleSolubilityNotes
Water~70-100 mg/mLMay require sonication to fully dissolve.[1][2]
DMSO~33.3-42 mg/mLUse fresh, non-hygroscopic DMSO for best results.[3]
PBS (pH 7.2)10 mg/mL-
Ethanol< 1 mg/mL (Insoluble)Not a suitable solvent.[3]
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.5 mg/mLA common co-solvent formulation for in vivo studies.
10% DMSO + 90% Corn Oil≥ 2.5 mg/mLSuitable for lipophilic compounds.
0.5% Carboxymethylcellulose Sodium (CMC-Na)≥ 5 mg/mLForms a homogeneous suspension.[3]

Table 2: Recommended Oral Gavage Volumes and Needle Sizes for Mice

Mouse Weight (g)Maximum Dosing Volume (mL/kg)Recommended Gavage Needle Size (Gauge)
< 201022-24
20-301020-22
> 301018-20

Note: It is recommended to use the smallest possible volume to minimize the risk of reflux and aspiration.[4]

Experimental Protocols

Protocol 1: Preparation of this compound in Saline (Aqueous Solution)

This protocol is suitable for delivering a simple aqueous solution of this compound.

Materials:

  • This compound powder

  • Sterile 0.9% sodium chloride (saline) solution

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm) and syringes

Procedure:

  • Calculate the required amount: Determine the total volume of the formulation needed based on the number of mice, their weights, and the desired dose. Calculate the corresponding mass of this compound required.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder.

  • Dissolution: Add the powder to a sterile conical tube and add the required volume of sterile saline.

  • Mixing: Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[2]

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter to ensure sterility, especially for long-term studies.[2]

  • Storage: Store the prepared solution at 4°C, protected from light. Based on stability data for a similar compound in saline, the solution is expected to be stable for several weeks, but it is recommended to prepare fresh solutions for each experiment or validate the stability for longer storage.[5]

Protocol 2: Preparation of this compound in a Co-Solvent Formulation

This protocol is for formulations requiring co-solvents to achieve the desired concentration or improve stability.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile 0.9% sodium chloride (saline) solution

  • Sterile conical tubes or vials

  • Vortex mixer

Procedure:

  • Calculate volumes: Determine the required final volume and calculate the necessary volume of each component (e.g., for a 1 mL solution: 100 µL DMSO, 400 µL PEG300, 50 µL Tween 80, and 450 µL saline).

  • Initial Dissolution: Add the weighed this compound powder to a sterile tube. Add the DMSO and vortex until the powder is fully dissolved.

  • Add Co-solvents: Sequentially add the PEG300 and then the Tween 80, vortexing thoroughly after each addition.

  • Final Dilution: Add the saline to reach the final desired volume and vortex until the solution is homogeneous.

  • Storage: Store the formulation at 4°C. The stability of this specific formulation should be determined empirically, but stock solutions in DMSO are generally stable at -20°C for at least one month.[2]

Troubleshooting Guide & FAQs

This section addresses common issues that researchers may encounter during the formulation and administration of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the best vehicle for oral gavage of this compound in mice?

    • A1: The choice of vehicle depends on the required concentration and the experimental design. For lower concentrations, sterile saline is a good starting point due to its simplicity and physiological compatibility. For higher concentrations or if stability is a concern, a co-solvent system like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a commonly used alternative.[6] Corn oil can also be used if a lipid-based vehicle is preferred.

  • Q2: How can I increase the solubility of this compound in my formulation?

    • A2: If you are using an aqueous vehicle like saline, gentle heating or sonication can help to dissolve the compound.[2] If solubility is still an issue, consider using a co-solvent formulation as described in Protocol 2.

  • Q3: What is the recommended storage condition and stability of the prepared formulation?

    • A3: It is generally recommended to prepare fresh solutions for each experiment. However, aqueous solutions stored at 4°C and protected from light are likely stable for a short period. A study on a mixture of alizapride and ondansetron (B39145) in 0.9% sodium chloride solution showed stability for up to 56 days at 5 ± 3°C.[5] Stock solutions in DMSO can be stored at -20°C for up to a month or -80°C for up to six months.[2] Always visually inspect the solution for any precipitation or changes before use.

  • Q4: What are the potential side effects of the vehicle on the mice?

    • A4: While generally considered safe, some vehicles can have biological effects. For example, corn oil can have immunological effects, and DMSO can have pharmacological effects at high concentrations.[7] It is crucial to include a vehicle-only control group in your experiments to account for any potential effects of the formulation components.

  • Q5: Can I administer a suspension instead of a solution?

    • A5: Yes, if this compound does not fully dissolve at the desired concentration, a homogeneous suspension can be administered. A common suspending agent is 0.5% carboxymethylcellulose sodium (CMC-Na).[3] Ensure the suspension is well-mixed before and during administration to guarantee consistent dosing.

Troubleshooting Common Formulation and Administration Issues

IssuePossible CauseRecommended Solution
Precipitation in the formulation - Exceeded solubility limit- Temperature change- Interaction between components- Gently warm the solution while vortexing.- Use sonication to aid dissolution.- Prepare a more dilute solution.- Consider a different vehicle system (e.g., co-solvent or suspension).
Difficulty in drawing the formulation into the syringe - High viscosity of the formulation- Use a larger gauge needle for drawing up the solution.- Gently warm the formulation to reduce its viscosity.
Regurgitation or reflux during gavage - Administering too large a volume- Incorrect gavage technique- Adhere to the recommended dosing volumes (see Table 2).[4]- Ensure the gavage needle is correctly placed in the esophagus, not the trachea.- Administer the formulation slowly and smoothly.
Signs of distress in mice post-gavage (e.g., coughing, difficulty breathing) - Aspiration of the formulation into the lungs- Esophageal injury- Immediately stop the procedure. - Euthanize the animal if severe respiratory distress is observed.- Review and refine your gavage technique with an experienced researcher or veterinarian. Ensure proper restraint and gentle insertion of the gavage needle.

Visualizations

Experimental Workflow for Formulation Preparation

G cluster_prep Formulation Preparation start Start: Determine Dose & Volume weigh Weigh Alizapride HCl start->weigh choose_vehicle Choose Vehicle System weigh->choose_vehicle saline Aqueous (Saline) choose_vehicle->saline Simple Solution cosolvent Co-solvent choose_vehicle->cosolvent High Concentration suspension Suspension (CMC-Na) choose_vehicle->suspension Insoluble dissolve_saline Dissolve in Saline (Vortex/Sonicate) saline->dissolve_saline dissolve_cosolvent Dissolve in DMSO first, then add other co-solvents cosolvent->dissolve_cosolvent suspend_cmc Suspend in CMC-Na solution suspension->suspend_cmc filter Sterile Filter (0.22 µm) dissolve_saline->filter store Store at 4°C, protected from light dissolve_cosolvent->store suspend_cmc->store filter->store end_prep Ready for Gavage store->end_prep

Caption: Workflow for preparing this compound formulations.

Troubleshooting Logic for Formulation Issues

G cluster_troubleshooting Troubleshooting Formulation Issues start Issue Encountered precipitation Precipitation in solution? start->precipitation viscosity Formulation too viscous? precipitation->viscosity No warm_sonicate Warm gently & sonicate precipitation->warm_sonicate Yes larger_needle Use larger gauge needle viscosity->larger_needle Yes warm_formulation Warm formulation slightly viscosity->warm_formulation resolved Issue Resolved viscosity->resolved No check_solubility Check solubility limits warm_sonicate->check_solubility dilute Dilute the formulation check_solubility->dilute Exceeded change_vehicle Change vehicle system check_solubility->change_vehicle Within limits dilute->resolved change_vehicle->resolved larger_needle->resolved warm_formulation->resolved

Caption: Decision tree for troubleshooting formulation problems.

References

Technical Support Center: Assessing Mitochondrial Effects of Alizapride Hydrochloride and Other Novel Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of alizapride (B1662876) hydrochloride and other novel benzamide (B126) compounds on mitochondrial function assays. Given the limited direct public data on alizapride's mitochondrial effects, this guide focuses on a general framework for assessing the mitochondrial liabilities of such compounds, drawing parallels from related benzamide structures where information is available.

Frequently Asked Questions (FAQs)

Q1: What is the known effect of alizapride hydrochloride on mitochondrial function?

A1: As of late 2025, there is a lack of specific published studies directly detailing the effects of this compound on mitochondrial function assays. However, alizapride is a substituted benzamide, a class of compounds with varied interactions with mitochondria. For instance, the benzamide antipsychotic amisulpride, which also acts as a dopamine (B1211576) D2 antagonist, has been reported to have no significant effect on key mitochondrial parameters such as oxygen consumption rate (OCR) and cellular ATP levels in some studies, while others suggest an influence on the tricarboxylic acid (TCA) cycle metabolism[1][2]. Conversely, other benzamide derivatives, like benzamide riboside, have been shown to induce mitochondrial-mediated apoptosis[3][4]. Therefore, it is crucial to experimentally determine the specific mitochondrial profile of this compound.

Q2: Why is it important to test for mitochondrial toxicity early in drug development?

A2: Mitochondria are essential for producing over 90% of a cell's energy (ATP) and are involved in numerous critical cellular processes[2]. Drug-induced mitochondrial dysfunction can lead to significant organ toxicities, particularly in high-energy-demand tissues like the liver, heart, and central nervous system[1][5]. Identifying potential mitochondrial liabilities early in the drug development pipeline can help mitigate the risk of late-stage failures and prevent the withdrawal of pharmaceuticals from the market[1][6].

Q3: What are the primary mitochondrial functions to assess when evaluating a new compound like this compound?

A3: Key parameters to evaluate include:

  • Mitochondrial Respiration (Oxygen Consumption Rate - OCR): This is a direct measure of the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS) activity.

  • Mitochondrial Membrane Potential (ΔΨm): The proton gradient across the inner mitochondrial membrane is crucial for ATP synthesis. Its dissipation is a common indicator of mitochondrial dysfunction.

  • ATP Production: Measuring cellular ATP levels helps determine if a compound affects the primary energy-producing function of mitochondria.

  • Reactive Oxygen Species (ROS) Production: Disruption of the ETC can lead to increased production of ROS, causing oxidative stress and cellular damage.

Q4: How can I unmask potential mitochondrial toxicity of a compound that doesn't show effects in standard cell culture?

A4: Many cell lines, especially cancer-derived lines like HepG2, have high glycolytic activity and can compensate for mitochondrial dysfunction by producing ATP through glycolysis. To force cells to rely on oxidative phosphorylation, and thus reveal mitochondrial toxicants, you can culture them in a medium where glucose is replaced with galactose[2]. In galactose medium, the rate of glycolysis is much slower, making the cells more sensitive to drugs that impair mitochondrial function.

Troubleshooting Guides for Mitochondrial Function Assays

Oxygen Consumption Rate (OCR) Assays (e.g., Seahorse XF Analyzer)
Problem Potential Cause(s) Troubleshooting Steps
Low or no response to mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) 1. Poor cell health or low cell density.2. Instrument malfunction (e.g., clogged ports, sensor issue).3. Incorrect inhibitor concentrations.1. Ensure optimal cell seeding density and viability prior to the assay.2. Perform instrument calibration and maintenance as per the manufacturer's protocol.3. Titrate inhibitor concentrations to determine the optimal dose for your cell type.
High variability between replicate wells 1. Uneven cell seeding.2. Edge effects in the microplate.3. Inconsistent injection volumes.1. Use a calibrated multichannel pipette and ensure a single-cell suspension for even distribution.2. Avoid using the outermost wells of the plate, or fill them with media to maintain humidity.3. Ensure the instrument's injection ports are clean and functioning correctly.
Unexpected increase in OCR after adding an ETC inhibitor 1. Compound has off-target effects.2. Compound acts as a mitochondrial uncoupler at the tested concentration.1. Review literature for known off-target effects of the compound class.2. Perform a dose-response experiment to see if the effect is concentration-dependent. Uncoupling effects often occur within a narrow concentration range.
Mitochondrial Membrane Potential (ΔΨm) Assays (e.g., TMRM, TMRE, JC-1)
Problem Potential Cause(s) Troubleshooting Steps
High background fluorescence 1. Incomplete removal of the fluorescent dye.2. Autofluorescence from the compound or cells.3. Dye concentration is too high.1. Include sufficient wash steps after dye loading.2. Run an unstained control and a compound-only control to measure background.3. Optimize the dye concentration for your specific cell type and experimental conditions.
No change in fluorescence with a positive control (e.g., CCCP) 1. Cells are unhealthy or dead.2. Dye was not properly loaded.3. Incorrect imaging or flow cytometry settings.1. Check cell viability using a method like Trypan Blue exclusion.2. Verify the dye loading protocol, including incubation time and temperature.3. Ensure the correct excitation/emission wavelengths and instrument settings are used.
Signal quenching by the test compound 1. The compound absorbs light at the dye's excitation or emission wavelength.1. Measure the absorbance spectrum of the compound to check for overlap with the dye's spectra.2. If quenching is an issue, consider using a different fluorescent probe with a non-overlapping spectrum.
ATP Production Assays
Problem Potential Cause(s) Troubleshooting Steps
Low ATP levels in control cells 1. Cells are stressed, dying, or at too high a confluency.2. Reagents have expired or were improperly stored.1. Use healthy, sub-confluent cells for the assay.2. Check the expiration dates and storage conditions of all kit components. Prepare fresh reagents.
High background signal 1. Incomplete cell lysis.2. Contamination of reagents or samples.1. Ensure the lysis buffer is effective for your cell type.2. Use sterile techniques and fresh, high-quality reagents.

Quantitative Data Summary: Mitochondrial Effects of Benzamide Derivatives

The following table summarizes findings from studies on benzamide compounds structurally related to alizapride. This data can serve as a reference for expected outcomes when testing novel benzamides.

Compound Assay Cell/System Type Observed Effect Reference
Amisulpride Multiple mitochondrial parametersHepG2 cellsNo significant effect on OCR, ATP production, or other parameters.[1]
Amisulpride MetabolomicsCultured neuronsAltered tricarboxylic acid (TCA) cycle metabolite levels.[2]
Benzamide Riboside Apoptosis assaysHuman lung cancer cells (H520)Induced mitochondrial-mediated apoptosis, including cytochrome c release.[3][4]
N,N'-diphenyl-4-methoxy-benzamidine Mitochondrial respirationIsolated rat liver mitochondriaSlight inhibition of Complex I and the segment between ubiquinone and Complex III; mild uncoupling effect at higher concentrations.[7]

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Assessing Mitochondrial Toxicity

The following diagram outlines a typical workflow for screening a compound like this compound for potential mitochondrial toxicity.

G cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 Mechanism of Action A Compound Treatment (e.g., Alizapride HCl) B Cell Viability Assay (Glucose vs. Galactose Media) A->B C Oxygen Consumption Rate (OCR) (Seahorse Assay) B->C If viability is lower in galactose D Mitochondrial Membrane Potential (TMRM/JC-1 Assay) C->D E Cellular ATP Levels D->E F Reactive Oxygen Species (ROS) (MitoSOX Assay) E->F G Isolated Mitochondria Assays (Complex I-V Activity) F->G If dysfunction is confirmed H Western Blot (e.g., for ETC subunits) G->H

Caption: Workflow for mitochondrial toxicity assessment.

Signaling Pathway of Drug-Induced Mitochondrial Dysfunction

This diagram illustrates common pathways through which drugs can induce mitochondrial toxicity, leading to cellular damage.

G cluster_0 Mitochondrion A Test Compound (e.g., Alizapride HCl) B Electron Transport Chain (ETC) Complex I-IV A->B Inhibits D Mitochondrial DNA (mtDNA) Replication/Transcription A->D Inhibits C ATP Synthase (Complex V) E Inhibition of ETC B->E I mtDNA Damage D->I F Decreased ΔΨm (Membrane Depolarization) E->F H Increased ROS Production E->H G Decreased ATP Production F->G K Cellular Dysfunction / Apoptosis G->K J Oxidative Stress H->J I->K J->K

Caption: Mechanisms of drug-induced mitochondrial toxicity.

References

Alizapride Hydrochloride CNS Penetration Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the central nervous system (CNS) delivery of Alizapride hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that may influence its CNS penetration?

A1: The ability of a drug to cross the blood-brain barrier (BBB) is significantly influenced by its physicochemical properties. For this compound, the key properties are summarized in the table below. Generally, small, lipophilic molecules with a low number of hydrogen bond donors are more likely to passively diffuse across the BBB.

Q2: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp)?

A2: There is no direct experimental evidence to confirm whether this compound is a substrate for P-glycoprotein (P-gp) or other efflux transporters at the BBB. However, many drugs are substrates for these transporters, which can significantly limit their brain penetration.[1] It is crucial to experimentally determine the P-gp liability of this compound using in vitro models like the MDCK-MDR1 assay.

Q3: What are the initial steps to assess the CNS penetration potential of this compound?

A3: A tiered approach is recommended. Start with in silico predictions and in vitro assays before moving to more complex in vivo studies. The initial steps should include a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive permeability and an in vitro BBB model, such as one using bEnd.3 cells, to get a preliminary idea of its ability to cross a cell-based barrier.[2]

Q4: What are some potential strategies to enhance the CNS delivery of this compound?

A4: If native this compound shows poor CNS penetration, several strategies can be explored. These include formulation approaches like encapsulation in nanoparticles, chemical modification to create a more lipophilic prodrug, or co-administration with an inhibitor of efflux transporters like P-gp.[3][4] Another approach is the use of cell-penetrating peptides to facilitate transport across the BBB.[5]

Troubleshooting Guides

Issue 1: Low passive permeability observed in the PAMPA-BBB assay.

  • Question: My PAMPA assay results for this compound show a low permeability coefficient (Pe < 4.0 x 10⁻⁶ cm/s). What does this indicate and what are the next steps?

  • Answer: A low Pe value in the PAMPA-BBB assay suggests that this compound has poor passive permeability across a lipid membrane, which is a key characteristic for crossing the BBB via transcellular diffusion. This could be due to its polarity or molecular structure.

    • Next Steps:

      • Verify Physicochemical Properties: Re-evaluate the lipophilicity (LogP/LogD) of your specific batch of this compound.

      • Chemical Modification: Consider synthesizing prodrugs of Alizapride by masking polar functional groups to increase lipophilicity.

      • Formulation Strategies: Explore nanoformulations (e.g., lipid nanoparticles, polymeric nanoparticles) to bypass the traditional passive diffusion pathway.[3]

Issue 2: High efflux ratio observed in the MDCK-MDR1 assay.

  • Question: The efflux ratio for this compound in my MDCK-MDR1 cell assay is significantly greater than 2. What does this imply and how can I address it?

  • Answer: An efflux ratio greater than 2 in an MDCK-MDR1 assay is a strong indicator that this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.[6][7] This means that even if the drug can cross into the brain endothelial cells, it is actively pumped back into the bloodstream, limiting its CNS accumulation.

    • Troubleshooting Steps:

      • Confirm with Inhibitors: Repeat the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor will confirm P-gp mediated efflux.[8][9]

      • Explore Alternative Delivery Routes: Intranasal delivery could be a viable option to bypass the BBB and avoid P-gp efflux.[4][10]

      • Co-administration with P-gp Inhibitors: In an in vivo setting, co-administration of this compound with a P-gp inhibitor could be explored, though this can lead to systemic drug-drug interactions.[9]

      • Structural Modification: Modify the structure of Alizapride to reduce its affinity for P-gp. This is a more complex medicinal chemistry approach.

Issue 3: Low brain-to-plasma concentration ratio (Kp) in in vivo studies.

  • Question: My in vivo rodent study shows a low total brain-to-plasma ratio (Kp) for this compound. How do I interpret this and what should I investigate next?

  • Answer: A low Kp value indicates that the total concentration of this compound in the brain is lower than in the plasma at steady-state. This could be due to poor BBB permeability, high P-gp efflux, or high plasma protein binding.[11]

    • Investigative Steps:

      • Determine Unbound Fractions: Measure the fraction of unbound drug in both plasma (fu,p) and brain homogenate (fu,b). The unbound drug is the pharmacologically active species.[12]

      • Calculate Unbound Brain-to-Plasma Ratio (Kp,uu): Calculate Kp,uu = Kp * (fu,p / fu,b). A Kp,uu value close to 1 suggests passive diffusion is the primary mechanism of brain entry, while a value less than 1 suggests active efflux.[13] A value greater than 1 may indicate active uptake.

      • Correlate with In Vitro Data: Compare your in vivo findings with your in vitro PAMPA and MDCK-MDR1 results to build a comprehensive understanding of the barriers to this compound's CNS entry.

Data Presentation

Table 1: Physicochemical Properties of Alizapride and this compound

PropertyAlizaprideThis compoundReference(s)
Molecular Formula C16H21N5O2C16H22ClN5O2[14]
Molecular Weight ( g/mol ) 315.37351.83[5][15]
LogP (calculated) 1.79Not available[14]
Hydrogen Bond Donors 23[14]
Hydrogen Bond Acceptors 55[14][16]
Rotatable Bond Count 66[14][16]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability

This protocol is adapted from standard PAMPA-BBB methodologies to predict passive, transcellular permeability.[17]

  • Preparation of the PAMPA Plate:

    • A 96-well filter plate is coated with a lipid solution (e.g., porcine brain polar lipid extract in dodecane) to form the artificial membrane.

    • The acceptor plate is filled with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) that may contain a scavenger to improve the sink conditions.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in buffer to the final desired concentration (e.g., 100 µM), ensuring the final solvent concentration is low (<1%).

  • Assay Procedure:

    • Add the diluted this compound solution to the donor wells of the PAMPA plate.

    • Carefully place the filter plate onto the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where [drug] is the concentration, V is the volume of the respective compartments, Area is the filter area, and Time is the incubation time.

    • Compounds are often classified as high permeability (Pe > 6 x 10⁻⁶ cm/s), medium permeability (Pe 4-6 x 10⁻⁶ cm/s), and low permeability (Pe < 4.0 x 10⁻⁶ cm/s).

Protocol 2: In Vitro Blood-Brain Barrier Model using bEnd.3 Cells

This protocol outlines the use of the murine brain endothelial cell line bEnd.3 to assess permeability across a cell monolayer.[2][18]

  • Cell Culture:

    • Culture bEnd.3 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

    • Seed the cells onto permeable supports (e.g., Transwell inserts) at a high density.

  • Monolayer Integrity Assessment:

    • Allow the cells to form a confluent monolayer over 3-5 days.

    • Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the tight junctions. TEER values should be stable and sufficiently high before starting the permeability experiment.

  • Permeability Assay:

    • Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add this compound to the apical (upper) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber, replacing the volume with fresh buffer.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Protocol 3: In Vivo Rodent Model for CNS Penetration

This protocol describes a basic approach to determine the brain-to-plasma concentration ratio in rodents.[19]

  • Animal Dosing:

    • Administer this compound to rodents (e.g., mice or rats) via a chosen route (e.g., intravenous, intraperitoneal, or oral).

  • Sample Collection:

    • At various time points after administration, collect blood samples (via cardiac puncture or tail vein).

    • Immediately following blood collection, euthanize the animal and perfuse the brain with saline to remove residual blood.

    • Harvest the brain tissue.

  • Sample Processing:

    • Centrifuge the blood to separate the plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Bioanalysis:

    • Extract this compound from the plasma and brain homogenate.

    • Quantify the drug concentration in both matrices using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point by dividing the concentration in the brain by the concentration in the plasma.

    • The area under the curve (AUC) for both brain and plasma can also be determined to calculate an overall Kp.

Mandatory Visualizations

experimental_workflow cluster_in_silico In Silico / In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_optimization Optimization Strategies physchem Physicochemical Characterization pampa PAMPA-BBB Assay (Passive Permeability) physchem->pampa Predicts Passive Diffusion bbb_model In Vitro BBB Model (e.g., bEnd.3 cells) pampa->bbb_model Informs Cell-based Permeability mdck MDCK-MDR1 Assay (P-gp Efflux) bbb_model->mdck Assess Active Transport rodent_model Rodent Pharmacokinetic Study mdck->rodent_model Predicts In Vivo Efflux kp_ratio Determine Brain-to-Plasma Ratio (Kp and Kp,uu) rodent_model->kp_ratio prodrug Prodrug Synthesis kp_ratio->prodrug If Kp is low nano Nanoparticle Formulation kp_ratio->nano If Kp is low pgp_inhibit Co-administration with P-gp Inhibitor kp_ratio->pgp_inhibit If efflux is high

Caption: Experimental workflow for assessing and optimizing CNS penetration.

troubleshooting_logic start Start CNS Penetration Assessment pampa PAMPA-BBB Assay start->pampa low_pe Low Permeability (Pe < 4.0) pampa->low_pe Result high_pe High Permeability (Pe > 4.0) pampa->high_pe Result mdck MDCK-MDR1 Assay high_efflux High Efflux (ER > 2) mdck->high_efflux Result low_efflux Low Efflux (ER < 2) mdck->low_efflux Result invivo In Vivo Study low_kp Low Brain-to-Plasma Ratio invivo->low_kp Result high_kp Adequate Brain-to-Plasma Ratio invivo->high_kp Result optimize_permeability Optimize: Prodrug / Formulation low_pe->optimize_permeability high_pe->mdck address_efflux Address Efflux: P-gp Inhibition / Intranasal Delivery high_efflux->address_efflux low_efflux->invivo investigate_binding Investigate Plasma/Brain Protein Binding low_kp->investigate_binding proceed Proceed with Further Studies high_kp->proceed

Caption: Troubleshooting decision tree for CNS penetration studies.

bbb_transport_pathways cluster_bbb Blood-Brain Barrier blood Blood brain Brain endothelial_cell Luminal Membrane Endothelial Cell Abluminal Membrane endothelial_cell:abluminal->brain Entry into CNS pgp P-gp Efflux Pump drug_blood Alizapride HCl drug_blood->endothelial_cell:lumen Passive Diffusion pgp->drug_blood Efflux passive Passive Diffusion carrier Carrier-Mediated Transport

Caption: Potential transport pathways across the Blood-Brain Barrier.

References

Validation & Comparative

Alizapride hydrochloride vs metoclopramide in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Alizapride (B1662876) Hydrochloride and Metoclopramide (B1676508) in Preclinical Research

Introduction

Alizapride and metoclopramide are substituted benzamide (B126) derivatives widely recognized for their antiemetic and prokinetic properties. Both drugs are utilized in managing nausea and vomiting stemming from various causes, including chemotherapy, radiotherapy, and postoperative states.[1][2] Their primary mechanism involves the antagonism of dopamine (B1211576) D2 receptors. While structurally related, preclinical studies reveal differences in potency and receptor interaction profiles that may influence their therapeutic efficacy and side effect profiles. This guide provides a detailed comparison of alizapride hydrochloride and metoclopramide based on available preclinical data, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Pathway with Subtle Differences

Both alizapride and metoclopramide exert their primary antiemetic effects by blocking dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain's medulla oblongata.[1][3] The CTZ is a critical area for detecting emetic stimuli in the blood. By inhibiting dopamine's action here, these drugs suppress the signaling cascade that leads to nausea and vomiting.

Furthermore, their therapeutic action is augmented by their influence on serotonin (B10506) (5-HT) receptors:

  • 5-HT3 Receptor Antagonism: Both agents can block 5-HT3 receptors, which are located on vagal afferent nerves in the gastrointestinal tract and in the CTZ. This action is crucial for mitigating chemotherapy-induced nausea and vomiting, where serotonin release from enterochromaffin cells plays a significant role.[4]

  • 5-HT4 Receptor Agonism: Metoclopramide is known to act as a 5-HT4 receptor agonist in the enteric nervous system.[5][6] This agonism facilitates the release of acetylcholine, which enhances gastrointestinal motility and accelerates gastric emptying, contributing to their prokinetic effects.[1][5] Alizapride is understood to share this prokinetic property.[1]

The dual action on both dopaminergic and serotonergic pathways makes these compounds effective as both antiemetics and prokinetics.

Mechanism_of_Action cluster_CTZ Chemoreceptor Trigger Zone (CTZ) cluster_GI Gastrointestinal Tract cluster_Drugs D2_CTZ D2 Receptors Vomiting_Center Vomiting Center D2_CTZ->Vomiting_Center Emetic Signal HT3_CTZ 5-HT3 Receptors HT3_CTZ->Vomiting_Center Emetic Signal HT3_Vagal 5-HT3 Receptors (Vagal Afferents) HT3_Vagal->Vomiting_Center Emetic Signal HT4_Enteric 5-HT4 Receptors (Enteric Neurons) ACh_Release Acetylcholine Release HT4_Enteric->ACh_Release GI_Motility Increased GI Motility (Prokinetic Effect) ACh_Release->GI_Motility Alizapride Alizapride Alizapride->D2_CTZ Antagonism (-) Alizapride->HT3_CTZ Antagonism (-) Alizapride->HT3_Vagal Antagonism (-) Alizapride->HT4_Enteric Agonism (+) Metoclopramide Metoclopramide Metoclopramide->D2_CTZ Antagonism (-) Metoclopramide->HT3_CTZ Antagonism (-) Metoclopramide->HT3_Vagal Antagonism (-) Metoclopramide->HT4_Enteric Agonism (+)

Caption: Dual signaling pathways of Alizapride and Metoclopramide.

Comparative Efficacy in Preclinical Models

Direct preclinical comparisons provide valuable insights into the relative potency and effectiveness of these two agents.

Antiemetic Efficacy

The primary model for assessing antiemetic potential involves challenging an animal with a known emetogen and measuring the reduction in vomiting episodes following drug administration.

Key Finding: A pivotal preclinical study demonstrated that alizapride is approximately three times more potent than metoclopramide as an antagonist of apomorphine-induced emesis in dogs.[7] Apomorphine (B128758) is a potent dopamine agonist that directly stimulates the CTZ, making this model a direct measure of central D2 receptor antagonism.

Parameter This compoundMetoclopramidePreclinical ModelReference
Relative Potency ~3x higher1x (Baseline)Apomorphine-Induced Emesis (Dog)[7]

This finding suggests that a lower dose of alizapride may be required to achieve the same level of antiemetic effect against dopamine-mediated emesis compared to metoclopramide.

Antiemetic_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups Animal Test Animal (e.g., Dog, Ferret) Acclimation Acclimation Period Animal->Acclimation Vehicle Vehicle Control Acclimation->Vehicle Pre-treatment Drug_M Metoclopramide Acclimation->Drug_M Pre-treatment Drug_A Alizapride Acclimation->Drug_A Pre-treatment Emetogen Administer Emetogen (e.g., Apomorphine, Cisplatin) Vehicle->Emetogen Drug_M->Emetogen Drug_A->Emetogen Observation Observation Period (e.g., 1-4 hours) Emetogen->Observation Data Record Data: - Latency to first emesis - Number of emetic episodes Observation->Data Analysis Statistical Analysis (Comparison to Vehicle) Data->Analysis

Caption: General workflow for preclinical evaluation of antiemetic drugs.

Prokinetic (Gastrointestinal Motility) Efficacy

Both drugs are known to enhance gastrointestinal motility, an effect attributed largely to 5-HT4 receptor agonism.[1][5][8] Preclinical evaluation typically involves measuring the transit rate of a non-absorbable marker through the stomach and small intestine.

While both compounds are established prokinetics, comprehensive preclinical studies directly comparing the potency of alizapride and metoclopramide on gastric emptying and intestinal transit are not widely available in published literature. However, their shared mechanism of action suggests comparable effects.

Parameter This compoundMetoclopramidePreclinical Model
Gastric Emptying AcceleratesAcceleratesGastric emptying studies (e.g., Paracetamol absorption)[9]
Intestinal Transit IncreasesIncreasesSmall intestinal transit time tests

Preclinical Safety and Side Effect Profile

The most significant concern with D2 receptor antagonists is the potential for extrapyramidal symptoms (EPS) , which are drug-induced movement disorders.[10][11] These effects, such as dystonia, akathisia, and parkinsonism, arise from the blockade of dopamine receptors in the brain's nigrostriatal pathway.[12]

Preclinical models to predict EPS liability in humans often involve observing catalepsy or other motor disturbances in rodents. While clinical data has noted the occurrence of EPS with both drugs, direct preclinical comparisons on the propensity to induce these side effects are limited.[13][14] The risk of EPS is generally considered dose-dependent.[15] Given alizapride's higher potency as a D2 antagonist, careful dose consideration is critical.

Experimental Protocols

Apomorphine-Induced Emesis Model in Dogs

This protocol is a standard for assessing the central antiemetic activity of D2 antagonists.

  • Animals: Beagle dogs are commonly used due to their consistent emetic response to apomorphine. Animals are fasted overnight with water available ad libitum.

  • Acclimation: Dogs are acclimated to the laboratory environment and handling procedures to minimize stress-induced responses.

  • Drug Administration: Animals are divided into treatment groups. Alizapride, metoclopramide, or a vehicle control is administered, typically intravenously (IV) or subcutaneously (SC), at varying doses. A pre-treatment period (e.g., 30 minutes) is allowed for the drug to reach effective concentrations.

  • Emetic Challenge: Apomorphine hydrochloride is administered (e.g., 0.1 mg/kg, SC) to induce vomiting.

  • Observation: Each animal is observed continuously for a set period (e.g., 60 minutes) after the apomorphine challenge. The latency to the first emetic event and the total number of retches and vomits are recorded.

  • Data Analysis: The percentage of animals protected from emesis and the mean reduction in emetic episodes are calculated for each treatment group and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA, Chi-square test). The dose required to inhibit emesis by 50% (ED₅₀) can be determined to compare potency.

Conclusion

Based on available preclinical data, alizapride and metoclopramide are effective antiemetic and prokinetic agents that function primarily through dopamine D2 and serotonin receptor modulation. The key differentiator identified in preclinical models is the superior potency of alizapride , which was found to be approximately three times more potent than metoclopramide in a classic model of dopamine-induced emesis.[7] This suggests a potential for lower therapeutic dosing. Both drugs carry the inherent risk of extrapyramidal side effects due to their D2 antagonism, a factor that must be carefully considered in translational and clinical research. Further preclinical studies directly comparing their effects on gastrointestinal motility and their relative propensity to induce EPS would provide a more complete picture to guide future drug development and clinical application.

References

A Comparative Analysis of Blood-Brain Barrier Transport: Alizapride Hydrochloride vs. Domperidone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the blood-brain barrier transport of Alizapride (B1662876) Hydrochloride and Domperidone (B1670879), supported by experimental data and protocols.

The ability of a drug to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy and safety profile for centrally acting therapies and a key consideration for peripherally acting drugs to avoid central nervous system (CNS) side effects. This guide provides a comprehensive comparison of the BBB transport of two dopamine (B1211576) D2 receptor antagonists, alizapride hydrochloride and domperidone. While both are used for their antiemetic properties, their distinct capacities to penetrate the CNS lead to different clinical applications and adverse effect profiles.

Executive Summary

Domperidone is a well-established substrate of P-glycoprotein (P-gp), an efflux transporter at the BBB, which severely restricts its entry into the brain. This characteristic is fundamental to its use as a peripheral prokinetic and antiemetic agent with a low incidence of central side effects. In contrast, while direct experimental data on the BBB transport of this compound is scarce, its physicochemical properties and reported extrapyramidal side effects suggest a greater potential for CNS penetration compared to domperidone. This guide synthesizes available data to provide a comparative overview for researchers.

Physicochemical Properties and Predicted Blood-Brain Barrier Penetration

The potential of a molecule to cross the BBB can be initially assessed by its physicochemical properties. Key parameters influencing passive diffusion across the BBB include molecular weight (MW), lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

PropertyAlizaprideDomperidoneOptimal for BBB Penetration
Molecular Weight ( g/mol ) 315.38[1][2]425.9< 400-500 Da
logP ~1.79 - 2.53[1][3]~3.91-3
Topological Polar Surface Area (Ų) 83.1[3][4]73.5< 90 Ų
Hydrogen Bond Donors 2[3][5]1≤ 3-5
Hydrogen Bond Acceptors 5[3][5]5≤ 7-8

Table 1: Comparison of Physicochemical Properties of Alizapride and Domperidone.

Based on these properties, alizapride appears more likely to cross the BBB via passive diffusion than domperidone. Its molecular weight is well within the optimal range, and its logP and polar surface area are also favorable for CNS penetration[1][3][4][6]. Domperidone's higher molecular weight and logP value are less conducive to passive BBB transport.

Role of P-glycoprotein in Blood-Brain Barrier Transport

P-glycoprotein (P-gp) is a key efflux transporter at the BBB that actively removes a wide range of xenobiotics from the brain back into the bloodstream, significantly limiting their CNS exposure.

Domperidone is a well-characterized and avid substrate of P-gp[7][8]. This active efflux is the primary reason for its low BBB penetration, despite its relatively favorable physicochemical properties might suggest some level of passive diffusion.

Alizapride's interaction with P-gp has not been extensively studied experimentally. However, in silico models and its chemical structure can provide some predictive insights. Given its structural similarities to other benzamides, some of which are P-gp substrates, it is plausible that alizapride may also interact with P-gp, although likely to a lesser extent than domperidone. The occurrence of extrapyramidal side effects with alizapride suggests that any potential P-gp efflux is not sufficient to completely prevent its entry into the CNS.

Quantitative Experimental Data on Blood-Brain Barrier Transport

Direct comparative experimental data for alizapride and domperidone's BBB transport is limited. However, robust data exists for domperidone from various in vitro and in vivo studies.

ParameterDomperidoneAlizapride
In Vitro Permeability (Papp, cm/s) Low (specific values vary across models)Not available
Efflux Ratio (P-gp substrate) High (e.g., 87.5 in LLC-PK1-Mdr1a cells)[7]Not available
In Vivo Brain-to-Plasma Ratio (Kp) ~0.17 (rats)[7]Not available
In Vivo Brain Exposure (AUCbrain/AUCplasma) Low (1.8-fold lower than metoclopramide)[7][8]Not available

Table 2: Summary of Available Quantitative BBB Transport Data.

The high efflux ratio and low brain-to-plasma ratio for domperidone quantitatively confirm its poor BBB penetration due to P-gp mediated efflux[7]. The lack of similar data for alizapride is a significant knowledge gap.

Experimental Protocols

To facilitate further research, this section outlines the methodologies for key experiments used to assess BBB transport.

In Vitro P-glycoprotein Substrate Assay using Caco-2 Cells

This assay determines if a compound is a substrate of the P-gp transporter.

  • Cell Culture: Caco-2 cells are cultured on permeable Transwell® inserts to form a confluent monolayer that mimics the intestinal barrier, which also expresses P-gp.

  • Transport Study: The test compound is added to either the apical (AP) or basolateral (BL) chamber of the Transwell® system. Samples are taken from the opposite chamber at various time points.

  • Inhibition: To confirm P-gp involvement, the experiment is repeated in the presence of a known P-gp inhibitor, such as verapamil.

  • Quantification: The concentration of the test compound in the collected samples is measured using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both AP-to-BL and BL-to-AP directions. The efflux ratio (Papp(BL-to-AP) / Papp(AP-to-BL)) is then determined. An efflux ratio significantly greater than 1, which is reduced by a P-gp inhibitor, indicates that the compound is a P-gp substrate.

G cluster_0 In Vitro P-gp Substrate Assay Caco-2_cells Seed Caco-2 cells on Transwell inserts Monolayer Culture to form a confluent monolayer Caco-2_cells->Monolayer Add_compound Add test compound to AP or BL side Monolayer->Add_compound Inhibitor Repeat with P-gp inhibitor (e.g., verapamil) Monolayer->Inhibitor Incubate Incubate and collect samples from receiver side Add_compound->Incubate Quantify Quantify compound concentration (LC-MS/MS) Incubate->Quantify Inhibitor->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate Result Efflux Ratio > 1 indicates P-gp substrate Calculate->Result

Workflow for In Vitro P-gp Substrate Assay.
In Vivo Microdialysis for Measuring Brain Drug Concentration

This technique allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid (ECF) of a living animal.

  • Probe Implantation: A microdialysis probe is stereotactically implanted into the brain region of interest in an anesthetized animal.

  • Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a low flow rate.

  • Drug Administration: The test drug is administered systemically (e.g., intravenously or intraperitoneally).

  • Dialysate Collection: Small molecules from the brain ECF diffuse across the semi-permeable membrane of the probe into the perfusate. The resulting dialysate is collected at timed intervals.

  • Analysis: The concentration of the drug in the dialysate is measured by a sensitive analytical method like LC-MS/MS.

  • Pharmacokinetic Analysis: The data is used to determine the time-course of the unbound drug concentration in the brain, which can be compared to plasma concentrations to calculate the brain-to-plasma concentration ratio (Kp,uu).

Positron Emission Tomography (PET) Imaging for BBB Transport

PET is a non-invasive imaging technique that can quantify the distribution of a radiolabeled drug in the brain.

  • Radiolabeling: The drug of interest is labeled with a positron-emitting radionuclide (e.g., ¹¹C or ¹⁸F).

  • Radiotracer Administration: The radiolabeled drug is injected intravenously into the subject (typically a rodent in preclinical studies).

  • PET Scanning: Dynamic PET scans of the brain are acquired over a period of time to measure the radioactivity concentration in different brain regions.

  • Arterial Blood Sampling: Arterial blood samples are collected simultaneously to measure the concentration of the radiotracer in the plasma, which serves as the input function.

  • Kinetic Modeling: The dynamic brain and plasma data are analyzed using pharmacokinetic models to estimate parameters such as the rate of transport across the BBB (K₁) and the brain-to-plasma ratio.

  • P-gp Inhibition Study: To assess the role of P-gp, the PET scan can be repeated after the administration of a P-gp inhibitor. A significant increase in brain uptake of the radiotracer after P-gp inhibition confirms that the drug is a P-gp substrate.

G cluster_1 PET Imaging Experimental Workflow Radiolabel Radiolabel drug with positron emitter (e.g., ¹¹C) Administer Administer radiotracer intravenously Radiolabel->Administer Scan Perform dynamic PET scan of the brain Administer->Scan Sample Collect arterial blood samples Administer->Sample Inhibitor_Study Repeat scan with P-gp inhibitor Administer->Inhibitor_Study Model Apply kinetic modeling to data Scan->Model Sample->Model Outcome Quantify BBB transport and P-gp efflux Model->Outcome Analyze Compare brain uptake with and without inhibitor Inhibitor_Study->Analyze Analyze->Outcome

Workflow for PET Imaging of BBB Transport.

Signaling Pathways and Clinical Implications

Both alizapride and domperidone exert their primary antiemetic effects by antagonizing dopamine D2 receptors in the chemoreceptor trigger zone (CTZ), which is located in the area postrema of the brainstem. The CTZ is considered a circumventricular organ and has a more permeable capillary network than other brain regions, allowing circulating substances to be detected.

G cluster_0 Mechanism of Antiemetic Action Emetic_Stimuli Emetic Stimuli (e.g., chemotherapy, toxins) CTZ Chemoreceptor Trigger Zone (CTZ) (Area Postrema) Emetic_Stimuli->CTZ D2_Receptors Dopamine D2 Receptors CTZ->D2_Receptors Vomiting_Center Vomiting Center (Medulla) D2_Receptors->Vomiting_Center Emesis Nausea & Vomiting Vomiting_Center->Emesis Drugs Alizapride | Domperidone Drugs->D2_Receptors antagonize

Dopamine D2 Receptor Antagonism in the CTZ.

The key difference in their clinical profiles arises from their differential access to other CNS regions protected by a fully functional BBB.

  • Domperidone's limited CNS penetration minimizes the risk of centrally mediated side effects such as extrapyramidal symptoms (EPS), making it a preferred choice for long-term treatment of gastrointestinal motility disorders. However, rare cases of EPS have been reported, particularly in individuals with a compromised BBB or in the presence of P-gp inhibitors[6].

  • Alizapride's presumed higher CNS penetration leads to a greater potential for EPS, including dystonia and tardive dyskinesia. This risk may limit its use in certain patient populations and for chronic conditions.

Conclusion

The comparison of this compound and domperidone highlights the critical role of the blood-brain barrier and efflux transporters like P-glycoprotein in determining a drug's CNS effects. Domperidone's well-documented interaction with P-gp results in low brain penetration and a favorable CNS side effect profile. While direct experimental data for alizapride is lacking, its physicochemical properties and clinical observations suggest a greater propensity for crossing the BBB. Further research, particularly direct comparative in vitro and in vivo studies, is necessary to fully elucidate the BBB transport mechanisms of alizapride and to provide a more precise quantitative comparison with domperidone. Such studies would be invaluable for guiding the rational selection and development of antiemetic and prokinetic agents with optimized safety and efficacy profiles.

References

Alizapride Hydrochloride vs. Sulpiride: An In Vitro Dopamine Receptor Binding Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki) of sulpiride (B1682569) for various dopamine (B1211576) receptor subtypes. A lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeRadioligandCell SourceKi (nM)
(-)-Sulpiride Dopamine D2[³H]-SpiperoneNot Specified29
S-(-)-Sulpiride Dopamine D2[³H]-N-methylspiperoneCell Homogenates58
(±)-Sulpiride Dopamine D2Not SpecifiedNot Specified4.2
(-)-Sulpiride Dopamine D3[³H]-SpiperoneNot Specified88
(±)-Sulpiride Dopamine D3Not SpecifiedNot Specified15
(-)-Sulpiride Dopamine D4[³H]-SpiperoneNot Specified>10,000
(-)-Sulpiride Dopamine D1[³H]-SCH 23390Bovine Striatal Membranes50,000

Note: Data is compiled from multiple sources. Experimental conditions may vary.

Alizapride (B1662876) Hydrochloride: Publicly available literature describes alizapride as a potent dopamine D2 receptor antagonist with antiemetic and prokinetic effects.[2][3][4] However, specific quantitative in vitro binding data, such as Ki or IC50 values, for alizapride at dopamine receptor subtypes are not readily found in the surveyed scientific literature.

Sulpiride: Sulpiride demonstrates a clear selectivity for the D2-like family of dopamine receptors (D2, D3, D4) over the D1-like family.[1] Its highest affinity is for the D2 and D3 receptors, with significantly lower affinity for the D4 and D1 receptors. This profile is consistent with its classification as a selective D2/D3 antagonist.[5]

Experimental Protocols

The determination of in vitro binding affinities for compounds like sulpiride is typically performed using a competitive radioligand binding assay.

Objective:

To determine the affinity (Ki) of a test compound (e.g., sulpiride) for a specific dopamine receptor subtype by measuring its ability to displace a radiolabeled ligand with a known high affinity for that receptor.

Materials:
  • Membrane Preparations: Homogenates from tissues or cells expressing the dopamine receptor subtype of interest (e.g., rat striatum, CHO, or HEK293 cells stably expressing the human dopamine receptor).

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-Spiperone for D2-like receptors).

  • Test Compound: Unlabeled drug of interest (e.g., sulpiride).

  • Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Methodology:
  • Membrane Preparation:

    • The tissue or cells are homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

    • The pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Binding Assay:

    • A constant concentration of the radioligand and the membrane preparation are incubated in assay tubes.

    • Varying concentrations of the unlabeled test compound are added to the tubes to compete with the radioligand for binding to the receptor.

    • A set of tubes containing the radioligand and membranes but no test compound is used to determine total binding.

    • Another set of tubes containing a high concentration of a known potent unlabeled ligand is used to determine non-specific binding.

  • Incubation:

    • The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is plotted as the percentage of specific binding versus the concentration of the test compound.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve using non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane Membrane Preparation (with Dopamine Receptors) Incubate Incubate to Reach Equilibrium (Membranes + Radioligand + Test Compound) Membrane->Incubate Radio Radioligand Solution Radio->Incubate Test Test Compound (Serial Dilutions) Test->Incubate Filter Rapid Filtration (Separates Bound from Free Radioligand) Incubate->Filter Count Scintillation Counting (Measures Bound Radioactivity) Filter->Count Plot Plot % Specific Binding vs. [Test Compound] Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Workflow of a competitive radioligand binding assay.

Dopamine D2 Receptor Signaling Pathway and Antagonism

G D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates Dopamine Dopamine Dopamine->D2R binds & activates Antagonist Alizapride / Sulpiride Antagonist->D2R binds & blocks

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

References

Alizapride Hydrochloride: A Comparative Analysis of D2 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alizapride (B1662876), a substituted benzamide, is recognized for its antiemetic properties, which are primarily attributed to its antagonist activity at the dopamine (B1211576) D2 receptor.[1][2] This guide provides a comparative framework for understanding the D2 receptor selectivity of Alizapride hydrochloride. Due to the limited availability of comprehensive, publicly accessible quantitative binding data for Alizapride across a wide range of neurotransmitter receptors in a single comparative study, this guide will focus on the established mechanism of action and provide standardized experimental protocols for researchers to validate and compare its selectivity against other compounds.

Mechanism of Action

Alizapride exerts its therapeutic effect by blocking D2 dopamine receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[3] This action inhibits the stimulatory effects of dopamine, a key neurotransmitter involved in the emetic pathway. The clinical efficacy of Alizapride as an antiemetic underscores its significant interaction with the D2 receptor.

While Alizapride's primary pharmacological target is the D2 receptor, a complete understanding of its selectivity profile requires a comparative analysis of its binding affinity for other dopamine receptor subtypes (D1, D3, D4, D5), as well as for other neurotransmitter receptors, such as serotonin (B10506) (5-HT) and adrenergic receptors. Such a profile is crucial for predicting potential off-target effects and for the development of more selective therapeutic agents.

Comparative Binding Affinity Data

Table 1: Template for Comparative Binding Affinities (Ki in nM) of D2 Receptor Antagonists

CompoundD1D2D3D45-HT1A5-HT2Aα1-adrenergicα2-adrenergic
This compound Data not availableData not availableData not availableData not availableData not availableData not availableData not availableData not available
Haloperidol 2501.20.753303011940
Clozapine 8512625021155.6711
Risperidone 2803.37.37.21100.160.81.8
Olanzapine 311123272100419230

Note: The Ki values for comparator compounds are compiled from various sources and may vary depending on the experimental conditions. This table serves as an illustrative example.

Experimental Protocols

To validate the D2 receptor selectivity of this compound, researchers can employ the following established experimental protocols.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for various neurotransmitter receptors.

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (Expressing target receptor) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation protein_quant Protein Quantification centrifugation->protein_quant incubation Incubation (Membranes, Radioligand, Alizapride) protein_quant->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination counting->ic50 cheng_prusoff Cheng-Prusoff Equation (Ki Calculation) ic50->cheng_prusoff

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cell lines stably expressing the human receptor of interest (e.g., D2, D1, 5-HT2A, etc.).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times to remove endogenous substances.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the prepared cell membranes, a specific radioligand for the receptor of interest (e.g., [³H]-Spiperone for D2 receptors) at a concentration close to its dissociation constant (Kd), and a range of concentrations of this compound.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known antagonist for the target receptor.

    • Incubate the plates to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each Alizapride concentration.

    • Plot the percentage of specific binding against the logarithm of the Alizapride concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of Alizapride that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays (cAMP Inhibition Assay)

Functional assays measure the effect of a compound on receptor-mediated signaling pathways. For D2 receptors, which are Gαi/o-coupled, antagonism results in a blockade of the agonist-induced inhibition of cyclic AMP (cAMP) production.

D2 Receptor Signaling Pathway:

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Alizapride Alizapride Alizapride->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: D2 receptor-mediated inhibition of cAMP production.

Experimental Workflow:

G cell_plating Plate D2R-expressing cells pretreatment Pre-treat with Alizapride cell_plating->pretreatment stimulation Stimulate with Dopamine + Forskolin (B1673556) pretreatment->stimulation lysis Cell Lysis stimulation->lysis cAMP_detection cAMP Detection (e.g., HTRF, ELISA) lysis->cAMP_detection analysis Data Analysis (IC50 determination) cAMP_detection->analysis

Caption: Workflow for a D2 receptor functional cAMP assay.

Detailed Methodology:

  • Cell Culture:

    • Use a cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

    • Plate the cells in a 96-well plate and allow them to adhere and grow.

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add a D2 receptor agonist (e.g., dopamine or quinpirole) to stimulate the receptor.

    • Simultaneously or subsequently, add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Incubate to allow for changes in intracellular cAMP levels.

    • Lyse the cells to release the intracellular contents.

  • cAMP Detection:

    • Measure the concentration of cAMP in the cell lysates using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP levels against the logarithm of the Alizapride concentration.

    • Determine the IC50 value, which represents the concentration of Alizapride that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.

Conclusion

While this compound is established as a D2 receptor antagonist, a comprehensive evaluation of its selectivity requires rigorous in vitro testing against a broad panel of neurotransmitter receptors. The experimental protocols outlined in this guide provide a standardized approach for researchers to generate the necessary quantitative data to thoroughly characterize the binding profile of Alizapride and objectively compare its D2 receptor selectivity to that of other compounds. This information is critical for advancing our understanding of its pharmacological properties and for the development of future therapeutic agents with improved selectivity and safety profiles.

References

Alizapride Hydrochloride: A Comparative Analysis of Binding at Dopamine D2 and D3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Quantitative Binding Kinetics: Alizapride (B1662876) at Dopamine (B1211576) D2 vs. D3 Receptors

A thorough review of scientific literature did not yield specific quantitative binding kinetics data, such as inhibition constants (Ki), association rate constants (Kon), or dissociation rate constants (Koff), for alizapride hydrochloride at both dopamine D2 and D3 receptors. Such data is essential for a direct comparison of its binding affinity and kinetic profile at these two closely related receptor subtypes.

Table 1: Summary of this compound Binding Kinetics at Dopamine D2 and D3 Receptors

ParameterDopamine D2 ReceptorDopamine D3 Receptor
Binding Affinity (Ki) Data Not AvailableData Not Available
Association Rate (Kon) Data Not AvailableData Not Available
Dissociation Rate (Koff) Data Not AvailableData Not Available

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity (Ki) of a compound like this compound, a competitive radioligand binding assay is a standard and robust method.[4]

Objective:

To quantify the binding affinity of this compound for dopamine D2 and D3 receptors by measuring its ability to displace a specific radiolabeled ligand.

Materials:
  • Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing human recombinant D2 or D3 receptors.

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-spiperone).

  • Test Compound: this compound.

  • Assay Buffer: A buffer solution with appropriate pH and ionic composition to maintain receptor integrity.

  • Filtration System: A cell harvester with glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: For the detection and quantification of radioactivity.

Methodology:
  • Membrane Preparation: Cells expressing the receptor of interest are harvested, homogenized, and centrifuged to isolate the cell membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined.

  • Competitive Binding Reaction: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the prepared cell membranes in a 96-well plate.

  • Incubation: The reaction mixture is incubated at a controlled temperature for a specific duration to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation with D2 or D3 Receptors Incubation Incubation of Membranes, Radioligand, and Alizapride Membrane_Prep->Incubation Radioligand Radioligand ([3H]-Spiperone) Radioligand->Incubation Alizapride Alizapride HCl (Test Compound) Alizapride->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Measurement Scintillation Counting of Bound Radioactivity Filtration->Measurement Competition_Curve Generation of Competition Curve Measurement->Competition_Curve IC50_Determination IC50 Determination Competition_Curve->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Workflow of a Competitive Radioligand Binding Assay.

Signaling Pathways of Dopamine D2 and D3 Receptors

Dopamine D2 and D3 receptors are members of the D2-like family of G protein-coupled receptors (GPCRs). They share a common primary signaling pathway through their coupling to inhibitory G proteins (Gi/o).

Upon activation by an agonist like dopamine, both D2 and D3 receptors trigger a conformational change that leads to the activation of the associated Gi/o protein. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation of various downstream targets, including transcription factors that regulate gene expression. Alizapride, as an antagonist, blocks this signaling cascade by preventing dopamine from binding to and activating the D2 receptor.

G cluster_receptor Receptor Level cluster_intracellular Intracellular Signaling Dopamine Dopamine (Agonist) D2_D3_Receptor D2 / D3 Receptor Dopamine->D2_D3_Receptor Activates Alizapride Alizapride (Antagonist) Alizapride->D2_D3_Receptor Blocks G_Protein Gi/o Protein D2_D3_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP ATP ATP ATP->cAMP Catalyzed by Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: D2/D3 Receptor Signaling Pathway and Site of Alizapride Action.

References

Alizapride Hydrochloride: A Comparative Analysis of its Neurotransmitter Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alizapride, a substituted benzamide (B126) derivative, is primarily recognized for its antiemetic properties, which are attributed to its antagonist activity at dopamine (B1211576) D2 receptors. However, a comprehensive understanding of a drug's therapeutic window and potential side-effect profile necessitates a thorough evaluation of its interactions with other neurotransmitter receptors. This guide provides a comparative analysis of the cross-reactivity of Alizapride hydrochloride with other key neurotransmitter receptor families, supported by available experimental data and detailed methodologies.

Comparative Binding Affinity Profile

To quantify the selectivity of this compound, its binding affinity is compared across various neurotransmitter receptors. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. The following table summarizes the available data on the binding profile of Alizapride.

Receptor TargetLigand/AssaySpeciesKi (nM)IC50 (nM)Reference
Dopamine D2 [3H]SpiperoneRat-6.7DrugCentral
Adrenergic α2C Not SpecifiedHuman7-DrugCentral

Signaling Pathways of Key Receptors

The interaction of Alizapride with its primary and secondary targets initiates specific intracellular signaling cascades. Understanding these pathways is crucial for predicting the pharmacological effects of the drug.

Dopamine D2 Receptor Signaling

Alizapride is a potent antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Alizapride blocks this cascade by preventing dopamine from binding to the receptor.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP produces Dopamine Dopamine Dopamine->D2R Activates Alizapride Alizapride Alizapride->D2R Blocks PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Leads to

Dopamine D2 Receptor Signaling Pathway
Alpha-2C Adrenergic Receptor Signaling

Alizapride also exhibits high affinity for the α2C-adrenergic receptor, another Gi/o-coupled GPCR. Similar to the D2 receptor, its activation by endogenous ligands like norepinephrine (B1679862) leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Antagonism of this receptor by Alizapride would counteract these effects.

A2C_Signaling cluster_membrane Cell Membrane A2CR α2C-Adrenergic Receptor Gi Gi/o Protein A2CR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP produces Norepinephrine Norepinephrine Norepinephrine->A2CR Activates Alizapride Alizapride Alizapride->A2CR Blocks PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Leads to

α2C-Adrenergic Receptor Signaling

Experimental Protocols

The determination of binding affinities is critical for understanding the cross-reactivity of a compound. Radioligand binding assays are a standard method used for this purpose.

Radioligand Displacement Assay Workflow

This assay measures the affinity of a test compound (like Alizapride) by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Receptor Source (e.g., cell membranes, recombinant protein) Incubate Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubate Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]Spiperone) Radioligand_Prep->Incubate Compound_Prep Prepare Test Compound (Alizapride) at various concentrations Compound_Prep->Incubate Separate Separate Bound from Free Radioligand (e.g., filtration) Incubate->Separate Detect Quantify Radioactivity (e.g., scintillation counting) Separate->Detect Analyze Data Analysis: - Determine IC50 - Calculate Ki Detect->Analyze

Radioligand Displacement Assay Workflow
Detailed Methodology: Radioligand Displacement Assay

  • Receptor Preparation: A source of the target receptor is prepared. This can be a crude membrane preparation from tissues endogenously expressing the receptor, or membranes from cell lines recombinantly overexpressing the receptor of interest. The protein concentration of the membrane preparation is determined.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, ensuring optimal receptor binding. The composition of the buffer is specific to the receptor being studied.

  • Incubation: The assay is typically performed in microplates. A fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound) are added to wells containing the receptor preparation. Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand for the target receptor.

  • Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand must be separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification of Radioactivity: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. A sigmoidal competition curve is generated, from which the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.

Conclusion

The available data confirms that this compound is a potent antagonist of the dopamine D2 receptor and also exhibits high affinity for the α2C-adrenergic receptor. A comprehensive assessment of its cross-reactivity with a wider panel of neurotransmitter receptors is necessary to fully characterize its selectivity profile and to better predict its potential off-target effects. The methodologies outlined in this guide provide a framework for conducting such investigations, which are essential for the continued development and safe use of this and other pharmacologically active compounds.

A Comparative Analysis of Alizapride and Other Benzamide Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Alizapride and other prominent benzamide (B126) derivatives: Metoclopramide (B1676508), Sulpiride, and Amisulpride. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by presenting a side-by-side comparison of their pharmacological profiles, supported by experimental data.

Executive Summary

Benzamide derivatives are a class of drugs characterized by a substituted benzamide chemical structure. They are primarily known for their antagonist activity at dopamine (B1211576) D2 receptors, which underlies their clinical applications as antiemetics and antipsychotics. Alizapride, a potent D2 antagonist, is clinically used for the prevention and treatment of nausea and vomiting. This guide delves into a comparative analysis of Alizapride against other widely studied benzamides—Metoclopramide, Sulpiride, and Amisulpride—focusing on their receptor binding affinities, antiemetic efficacy in preclinical models, and their propensity to induce extrapyramidal side effects.

Data Presentation

The following tables summarize the key quantitative data for Alizapride and its comparators. It is important to note that direct head-to-head comparative studies for all parameters are limited; therefore, data from various sources are presented, and cross-study comparisons should be interpreted with caution.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

CompoundDopamine D2 Receptor (Ki, nM)Dopamine D3 Receptor (Ki, nM)Serotonin 5-HT3 Receptor (Ki, nM)Serotonin 5-HT7 Receptor (Ki, nM)
Alizapride Data not availableData not availableData not availableData not available
Metoclopramide ~483 (IC50)[1]Data not available~308 (IC50)[1]Data not available
Sulpiride (S-enantiomer) ~15[2]~13[2]Data not availableData not available
Amisulpride 2.8[3]3.2[3]Data not available22[4]
(S)-Amisulpride 4.43[5]0.72[5]Data not available900[5]
(R)-Amisulpride Data not availableData not availableData not available22[6]

Table 2: Comparative Preclinical Antiemetic Efficacy

CompoundAnimal ModelEmetogenEndpointEfficacy
Alizapride DogApomorphine (B128758)Antagonism of emesis3 times more potent than Metoclopramide[7]
Metoclopramide DogCisplatin (B142131) (low-dose)No effect on vomiting or nausea at 0.5 mg/kg[8]Ineffective[8]
DogCisplatin (1 mg/kg)Prolonged latency to emesis and reduced number of episodes at 1 mg/kg s.c.[9]Effective[9]
FerretCisplatinComplete protection from emesis[10]Effective[10]
Sulpiride DogApomorphine (i.v. and i.c.v.)Effective blockade of vomiting[3]Effective[3]
DogCisplatinNo effect on emesis[11]Ineffective[11]
Amisulpride Human (Clinical)Cisplatin-based chemotherapyComplete response (no emesis, no rescue antiemetics)11% (20 mg monotherapy), 83% (20 mg + ondansetron)[12][13]

Table 3: Comparative Profile of Extrapyramidal Side Effects (EPS)

CompoundIncidence/Risk of EPSNotes
Alizapride A single occurrence of severe extrapyramidal syndrome was reported in a clinical trial at a dose of 4 mg/kg x 5.[7]Dose reduction may be appropriate.[7]
Metoclopramide Higher incidence of neurologic toxicity, mainly extrapyramidal disturbances, compared to Alizapride in one study.[14]
Sulpiride Considered a first-generation antipsychotic with atypical properties and a low propensity for EPS.[11]
Amisulpride No significant difference in use of antiparkinson medication compared to olanzapine, risperidone, or ziprasidone (B1663615) in a meta-analysis.[8]Generally considered to have a lower risk of EPS compared to typical antipsychotics.

Mandatory Visualization

cluster_benzamides Benzamide Derivatives cluster_receptors Primary Targets Alizapride Alizapride D2 Dopamine D2 Receptor Alizapride->D2 Antagonist Metoclopramide Metoclopramide Metoclopramide->D2 Antagonist HT3 Serotonin 5-HT3 Receptor Metoclopramide->HT3 Antagonist Sulpiride Sulpiride Sulpiride->D2 Antagonist D3 Dopamine D3 Receptor Sulpiride->D3 Antagonist Amisulpride Amisulpride Amisulpride->D2 Antagonist Amisulpride->D3 Antagonist

Primary receptor targets of the compared benzamide derivatives.

Emetogen Emetogenic Stimulus (e.g., Cisplatin, Apomorphine) CTZ Chemoreceptor Trigger Zone (CTZ) Area Postrema Emetogen->CTZ Stimulates VC Vomiting Center (Nucleus Tractus Solitarius) CTZ->VC Signals to D2_receptor Dopamine D2 Receptors CTZ->D2_receptor HT3_receptor Serotonin 5-HT3 Receptors CTZ->HT3_receptor Vomiting Emesis VC->Vomiting Induces Benzamides Benzamide Derivatives (Alizapride, etc.) Benzamides->D2_receptor Antagonize Benzamides->HT3_receptor Antagonize (Metoclopramide)

Signaling pathway of emesis and the antagonistic action of benzamides.

start Start acclimatization Animal Acclimatization (e.g., Dog, Ferret) start->acclimatization baseline Baseline Observation acclimatization->baseline treatment Administer Test Compound (e.g., Alizapride) or Vehicle baseline->treatment emetogen Administer Emetogen (e.g., Cisplatin, Apomorphine) treatment->emetogen observation Observe and Record Emetic Episodes (Retching, Vomiting) emetogen->observation data_analysis Data Analysis (e.g., Calculate ED50) observation->data_analysis end End data_analysis->end

Experimental workflow for evaluating antiemetic efficacy in animal models.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., Dopamine D2, Serotonin 5-HT3).

Materials:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO or HEK293 cells).

  • Radioligand: A specific high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-GR65630 for 5-HT3 receptors).

  • Test Compounds: Alizapride, Metoclopramide, Sulpiride, Amisulpride, and a reference standard.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: 96-well harvester and glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the receptor of interest.

    • Homogenize cells in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • Perform the assay in a 96-well plate.

    • To each well, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + non-specific binding control).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Cisplatin-Induced Emesis in Dogs

Objective: To evaluate the antiemetic efficacy of a test compound against chemotherapy-induced emesis.

Materials:

  • Beagle dogs.

  • Cisplatin for injection.

  • Test compounds (Alizapride, Metoclopramide, Sulpiride, Amisulpride) and vehicle control.

  • Intravenous catheters and infusion pumps.

  • Observation cages equipped with video recording.

Procedure:

  • Animal Acclimatization: House dogs individually for at least one week before the experiment to adapt them to the laboratory environment.

  • Fasting: Fast the dogs overnight before the experiment, with free access to water.

  • Treatment Administration: On the day of the experiment, administer the test compound or vehicle via the appropriate route (e.g., intravenous, subcutaneous, or oral) at a predetermined time before cisplatin administration.

  • Cisplatin Administration: Administer cisplatin intravenously, typically at a dose of 3 mg/kg, to induce emesis.[15]

  • Observation: Observe the dogs continuously for a set period (e.g., 6-8 hours) and record the number of retching and vomiting episodes. Video recording can aid in accurate quantification.

  • Data Analysis: Compare the number of emetic episodes in the drug-treated groups to the vehicle-treated control group. Calculate the percentage of protection against emesis and determine the ED50 value (the dose that protects 50% of the animals from emesis).

Apomorphine-Induced Emesis in Dogs

Objective: To evaluate the central antiemetic activity of a test compound by antagonizing a D2 receptor agonist.

Materials:

  • Beagle dogs.

  • Apomorphine hydrochloride.

  • Test compounds (Alizapride, Metoclopramide, Sulpiride, Amisulpride) and vehicle control.

  • Subcutaneous or intravenous injection supplies.

  • Observation cages.

Procedure:

  • Animal Acclimatization and Fasting: As described in the cisplatin-induced emesis protocol.

  • Treatment Administration: Administer the test compound or vehicle via the appropriate route at a predetermined time before apomorphine administration.

  • Apomorphine Administration: Administer apomorphine subcutaneously or intravenously at a dose known to reliably induce emesis (e.g., 0.03-0.1 mg/kg).[10]

  • Observation: Observe the dogs for a set period (e.g., 30-60 minutes) and record the occurrence of emesis.

  • Data Analysis: Determine the percentage of animals in each treatment group that are protected from emesis. Calculate the ED50 value of the test compound.

Conclusion

This comparative analysis highlights the pharmacological similarities and differences among Alizapride, Metoclopramide, Sulpiride, and Amisulpride. While all are antagonists at the dopamine D2 receptor, they exhibit variations in their affinity for other receptors, their antiemetic efficacy in different preclinical models, and their side effect profiles. The provided data and experimental protocols offer a foundational resource for researchers to design and interpret studies aimed at further elucidating the therapeutic potential and mechanisms of action of these important benzamide derivatives. Further head-to-head preclinical studies are warranted to provide a more direct and comprehensive comparison of these compounds.

References

Alizapride Hydrochloride: A Comparative Guide to Receptor Occupancy and Functional Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alizapride (B1662876) hydrochloride is a substituted benzamide (B126) derivative primarily recognized for its antiemetic properties, which are largely attributed to its antagonist activity at dopamine (B1211576) D2 receptors within the chemoreceptor trigger zone (CTZ) of the central nervous system.[1][2] Structurally related to Metoclopramide, Alizapride is suggested to have a more potent antiemetic effect in some preclinical models.[3][4] The landscape of antiemetic therapy also includes selective serotonin (B10506) 5-HT3 receptor antagonists like Ondansetron, which offer a different mechanistic approach. This guide explores the nuances of receptor interaction and functional outcomes for these compounds.

Comparative Analysis of Receptor Engagement

A direct comparison of receptor occupancy (Ki) and functional antagonism (IC50) is crucial for understanding the therapeutic window and potential side-effect profile of a drug. While specific in vitro quantitative data for Alizapride is lacking, we can draw comparisons from available data for Metoclopramide and Ondansetron.

Table 1: Receptor Binding Affinity (Ki) of Antiemetic Agents

CompoundReceptorKi (nM)Notes
Alizapride Dopamine D2Data not availablePrimarily acts as a D2 receptor antagonist.[1][2]
Serotonin 5-HT3Data not availableSome sources suggest a potential minor interaction.
Metoclopramide Dopamine D2240
Serotonin 5-HT3120Also exhibits affinity for 5-HT3 receptors.
Ondansetron Dopamine D2>10,000Low affinity for dopamine receptors.
Serotonin 5-HT36.16Highly selective and potent 5-HT3 receptor antagonist.[5]

Table 2: Functional Antagonism (IC50) of Antiemetic Agents

CompoundReceptorAssay TypeIC50 (nM)
Alizapride Dopamine D2Data not available
Serotonin 5-HT3Data not available
Metoclopramide Dopamine D2Functional Assay483
Serotonin 5-HT3Functional Assay308[6]
Ondansetron Dopamine D2Functional AssayData not available
Serotonin 5-HT3Functional AssayData not available

Signaling Pathways and Antagonistic Action

The therapeutic effects of these antiemetics are a direct consequence of their interaction with specific receptor-mediated signaling pathways.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists like Alizapride and Metoclopramide block this interaction, thereby preventing the downstream signaling cascade initiated by dopamine.

D2_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates Alizapride Alizapride / Metoclopramide Alizapride->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of emesis) PKA->Cellular_Response Phosphorylates

Dopamine D2 receptor signaling pathway and antagonist action.
Serotonin 5-HT3 Receptor Signaling

The 5-HT3 receptor is a ligand-gated ion channel. Activation by serotonin leads to a rapid influx of cations (Na+, K+, Ca2+), causing depolarization of the neuronal membrane and initiating the vomiting reflex. 5-HT3 receptor antagonists like Ondansetron and, to a lesser extent, Metoclopramide, physically block the ion channel, preventing this depolarization.

Serotonin 5-HT3 receptor signaling and antagonist action.

Experimental Protocols

The determination of receptor occupancy and functional antagonism relies on specific in vitro assays. Below are generalized protocols for the key experimental methodologies.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation & Measurement cluster_2 Data Analysis Receptor_Prep Receptor Preparation (e.g., cell membranes expressing D2 or 5-HT3 receptors) Incubation Incubate receptor, radioligand, and test compound Receptor_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]Spiperone for D2, [3H]Granisetron for 5-HT3) Radioligand->Incubation Test_Compound Test Compound (Alizapride, Metoclopramide, or Ondansetron) Test_Compound->Incubation Separation Separate bound and free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity (e.g., scintillation counting) Separation->Quantification IC50_Calc Determine IC50 value (concentration of test compound that inhibits 50% of radioligand binding) Quantification->IC50_Calc Ki_Calc Calculate Ki value (using Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Workflow for a Radioligand Binding Assay.
Functional Assays (for IC50 determination)

Dopamine D2 Receptor Functional Assay (cAMP Assay): This assay measures the ability of an antagonist to inhibit the dopamine-induced decrease in intracellular cAMP levels.

  • Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

  • Assay Preparation: Plate cells in a suitable microplate format.

  • Compound Addition: Pre-incubate cells with varying concentrations of the antagonist (Alizapride or Metoclopramide).

  • Agonist Stimulation: Add a D2 receptor agonist (e.g., dopamine or quinpirole) at a concentration that elicits a sub-maximal response (e.g., EC80) to stimulate the receptor and induce a decrease in cAMP.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable detection method (e.g., HTRF, ELISA, or reporter gene assay).

  • Data Analysis: Plot the percentage of inhibition of the agonist response against the antagonist concentration to determine the IC50 value.

Serotonin 5-HT3 Receptor Functional Assay (Calcium Influx Assay): This assay measures the ability of an antagonist to block the serotonin-induced influx of calcium into the cell.

  • Cell Culture: Use a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 or CHO-K1).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Pre-incubate the dye-loaded cells with varying concentrations of the antagonist (Ondansetron or Metoclopramide).

  • Agonist Stimulation: Add a 5-HT3 receptor agonist (e.g., serotonin) at a concentration that elicits a sub-maximal response (e.g., EC80) to stimulate calcium influx.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the percentage of inhibition of the agonist-induced fluorescence signal against the antagonist concentration to determine the IC50 value.

Conclusion

Alizapride hydrochloride functions as a potent antiemetic primarily through the antagonism of dopamine D2 receptors. While direct in vitro comparisons of its receptor occupancy and functional antagonism with other agents are limited by the availability of public data, preclinical evidence suggests it is a more potent antiemetic than its structural analog, Metoclopramide.[3] In contrast, Ondansetron offers a highly selective and potent antagonism of 5-HT3 receptors with minimal interaction with the dopaminergic system. The choice of antiemetic in a clinical or research setting will depend on the specific context, including the emetogenic stimulus and the desired side-effect profile. Further research to quantify the in vitro receptor binding and functional antagonism of Alizapride at both D2 and 5-HT3 receptors is warranted to provide a more complete understanding of its pharmacological profile.

References

Preclinical Comparative Analysis: Alizapride Hydrochloride vs. Risperidone

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of alizapride (B1662876) hydrochloride and risperidone (B510), two dopamine (B1211576) D2 receptor antagonists. While risperidone is a well-established atypical antipsychotic with a broad preclinical and clinical research history, alizapride is primarily recognized for its antiemetic properties. This document aims to objectively present the available preclinical data for both compounds to aid researchers, scientists, and drug development professionals in evaluating their potential antipsychotic-related profiles. The information is organized into clearly structured tables, detailed experimental protocols, and illustrative diagrams to facilitate a thorough comparison.

Pharmacological Profile: Receptor Binding Affinities

The affinity of a compound for various neurotransmitter receptors is a critical determinant of its therapeutic efficacy and side-effect profile. The following table summarizes the in vitro binding affinities (Ki, in nM) of alizapride and risperidone for key receptors implicated in the pathophysiology of psychosis and in the mechanisms of action of antipsychotic drugs. Lower Ki values indicate higher binding affinity.

Receptor SubtypeAlizapride (Ki, nM)Risperidone (Ki, nM)
Dopamine D270.8[1]1.4 - 3.13[1][2]
Serotonin (B10506) 5-HT2AData Not Available0.16[1][2]
Adrenergic α1Data Not Available0.8[1]
Adrenergic α2~100 (α2C)[1]7.54[1]
Histamine H1Data Not Available2.23[1]

In Vivo Preclinical Models of Antipsychotic Activity

Animal models are crucial for predicting the potential therapeutic efficacy of compounds for psychosis. Key models include the conditioned avoidance response (CAR) and the amphetamine-induced hyperlocomotion test.

Conditioned Avoidance Response (CAR)

The CAR test is a well-validated model for predicting antipsychotic activity. Antipsychotic drugs selectively suppress the conditioned avoidance response at doses that do not impair the unconditioned escape response.

DrugSpeciesDoses TestedEffect on CAR
AlizaprideData Not AvailableData Not AvailableData Not Available
RisperidoneRat0.33 and 1.0 mg/kg, s.c.Dose-dependent disruption of avoidance responding.
Amphetamine-Induced Hyperlocomotion

This model assesses the ability of a compound to antagonize the stimulant effects of amphetamine, which are mediated by increased dopamine transmission.

DrugSpeciesDoses TestedEffect on Amphetamine-Induced Hyperlocomotion
AlizaprideData Not AvailableData Not AvailableData Not Available
RisperidoneRatNot specifiedAntagonizes amphetamine-induced hyperlocomotion.

Preclinical Safety and Toxicology

Preclinical safety data provides essential information about the potential adverse effects of a compound. The following table summarizes the available acute toxicity data for alizapride and risperidone.

CompoundSpeciesRouteLD50
AlizaprideRatIntravenous92.7 mg/kg[3]
MouseOralData Not Available
RisperidoneMouseOral82.1 mg/kg[4]
RatOralData Not Available

Experimental Protocols

Radioligand Receptor Binding Assay (General Protocol)

Objective: To determine the in vitro binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).

  • Radioligand specific for the receptor (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).

  • Test compound (alizapride or risperidone) at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Equilibrium: Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conditioned Avoidance Response (CAR) in Rats

Objective: To assess the potential antipsychotic activity of a test compound.

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric foot shock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the foot shock.

Procedure:

  • Acquisition Training: Rats are trained to avoid the foot shock by moving from one compartment to the other upon presentation of the CS. A trial consists of the CS followed by the US. If the rat moves to the other compartment during the CS, it is recorded as an avoidance response, and the US is not delivered. If the rat moves after the onset of the US, it is an escape response.

  • Drug Testing: Once the rats have reached a stable baseline of avoidance responding, they are administered the test compound (e.g., risperidone) or vehicle at various doses before the test session.

  • Data Collection: The number of avoidance responses, escape responses, and failures to respond are recorded for each animal.

  • Analysis: The effect of the drug on the percentage of avoidance responses is analyzed. A significant decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Amphetamine-Induced Hyperlocomotion in Rats

Objective: To evaluate the dopamine-blocking activity of a test compound.

Apparatus: An open-field arena equipped with automated photobeam detectors to measure locomotor activity.

Procedure:

  • Habituation: Rats are individually placed in the open-field arena for a period to allow them to habituate to the novel environment.

  • Drug Administration: Animals are pre-treated with the test compound (e.g., risperidone) or vehicle. After a specified time, they are administered d-amphetamine to induce hyperlocomotion.

  • Activity Monitoring: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration following amphetamine administration.

  • Data Analysis: The locomotor activity of the drug-treated groups is compared to the vehicle- and amphetamine-treated control groups. A significant reduction in amphetamine-induced hyperlocomotion suggests dopamine receptor antagonism.

Signaling Pathways and Experimental Workflows

cluster_Alizapride Alizapride Signaling Pathway Alizapride Alizapride D2_A Dopamine D2 Receptor Alizapride->D2_A Antagonist AC_A Adenylyl Cyclase D2_A->AC_A Inhibition cAMP_A ↓ cAMP AC_A->cAMP_A PKA_A ↓ PKA Activity cAMP_A->PKA_A CellularResponse_A Modulation of Neuronal Excitability PKA_A->CellularResponse_A

Alizapride's primary mechanism of action.

cluster_Risperidone Risperidone Signaling Pathways Risperidone Risperidone D2_R Dopamine D2 Receptor Risperidone->D2_R Antagonist SHT2A_R Serotonin 5-HT2A Receptor Risperidone->SHT2A_R Antagonist AC_R Adenylyl Cyclase D2_R->AC_R Inhibition PLC_R Phospholipase C SHT2A_R->PLC_R Activation cAMP_R ↓ cAMP AC_R->cAMP_R IP3_DAG_R ↑ IP3 & DAG PLC_R->IP3_DAG_R PKA_R ↓ PKA Activity cAMP_R->PKA_R Ca_PKC_R ↑ Ca²⁺ & PKC Activity IP3_DAG_R->Ca_PKC_R CellularResponse_R1 Modulation of Dopaminergic Neurotransmission PKA_R->CellularResponse_R1 CellularResponse_R2 Modulation of Serotonergic/Dopaminergic Balance Ca_PKC_R->CellularResponse_R2

Risperidone's dual D2 and 5-HT2A antagonism.

cluster_Workflow Preclinical Antipsychotic Evaluation Workflow start Compound Synthesis (Alizapride or Risperidone) in_vitro In Vitro Receptor Binding Assays (D2, 5-HT2A, etc.) start->in_vitro behavioral_models In Vivo Behavioral Models in_vitro->behavioral_models car Conditioned Avoidance Response (CAR) behavioral_models->car hyperlocomotion Amphetamine-Induced Hyperlocomotion behavioral_models->hyperlocomotion catalepsy Catalepsy Test behavioral_models->catalepsy toxicology Toxicology Studies (e.g., LD50) behavioral_models->toxicology end Data Analysis & Comparative Assessment car->end hyperlocomotion->end catalepsy->end toxicology->end

A typical workflow for preclinical evaluation.

Summary and Conclusion

This comparative guide highlights the significant differences in the available preclinical data for alizapride hydrochloride and risperidone in the context of their potential antipsychotic activity. Risperidone has been extensively characterized, demonstrating high affinity for both dopamine D2 and serotonin 5-HT2A receptors, and showing efficacy in established animal models of psychosis.

In contrast, the preclinical data for alizapride in this area is sparse. While it is confirmed as a dopamine D2 receptor antagonist, its affinity for other key receptors relevant to antipsychotic action, such as the 5-HT2A receptor, has not been widely reported in the public domain. Furthermore, there is a lack of published studies evaluating its efficacy in predictive animal models of psychosis like the conditioned avoidance response or amphetamine-induced hyperlocomotion. The available toxicological data for alizapride is also limited compared to the more extensive profile of risperidone.

For researchers and drug development professionals, this guide underscores that while both compounds share a common mechanism of D2 receptor antagonism, their preclinical profiles for antipsychotic potential are vastly different based on the currently available literature. Further preclinical investigation would be necessary to fully assess the antipsychotic-like properties of alizapride and to enable a more direct and comprehensive comparison with established atypical antipsychotics like risperidone.

References

Safety Operating Guide

Proper Disposal of Alizapride Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of Alizapride hydrochloride, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to ensure personnel safety and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2][3] If ventilation is inadequate or dust is present, a suitable respirator should be used.[3]

  • Engineering Controls: Handle the material in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling.[1] Prevent the chemical from entering drains, waterways, or the soil.[1][2]

Step-by-Step Disposal Protocol

The disposal of pharmaceutical chemicals is regulated by multiple agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] The following protocol outlines a compliant pathway for disposing of this compound waste.

Step 1: Waste Classification

The first and most critical step is to determine if the this compound waste is considered hazardous under RCRA or local regulations.

  • Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for waste classification and disposal procedures specific to your location.

  • Review Regulations: Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification.[2] The EPA defines hazardous waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[7]

  • Conservative Approach: In the absence of a definitive classification, it is best practice to manage the waste as hazardous to ensure the highest level of safety and compliance.

Step 2: Segregation of Waste

Proper segregation is crucial to prevent dangerous chemical reactions.[8][9]

  • Keep this compound waste separate from incompatible materials. The SDS indicates incompatibility with strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Do not mix solid and liquid waste forms.[9]

  • Segregate this waste from other chemical waste streams like flammable solvents, oxidizers, or corrosive materials.[8][9]

Step 3: Containerization

Select an appropriate and correctly labeled container for waste accumulation.

  • Container Selection: Use a container that is chemically compatible with this compound. The container must be in good condition, leak-proof, and have a secure, tightly-fitting lid.[7][10]

  • Labeling: Clearly label the container with the words "Hazardous Waste" (if classified as such) and the full chemical name: "this compound".[11] List all constituents if it is a mixture.[8] The date of accumulation should also be marked.

  • Keep Containers Closed: Waste containers must remain closed except when adding waste.[11]

Step 4: Accumulation and Storage

Waste must be stored in a designated and controlled area pending disposal.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be located at or near the point of generation and under the control of laboratory personnel.[8][10][11]

  • Secondary Containment: Place the waste container in a secondary containment system, such as a spill tray, to prevent leaks or spills from spreading.[9]

  • Storage Limits: Do not exceed the storage limits for an SAA (typically 55 gallons of hazardous waste). Once a container is full, it must be moved to a central storage area within three days.[8]

Step 5: Final Disposal

Final disposal must be handled by a licensed and approved waste management vendor. Never dispose of this compound down the drain or in the regular trash. [5][7]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full waste container. They will coordinate with a licensed hazardous waste disposal company.[11]

  • Treatment Method: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[5][6]

  • Documentation: Ensure all required documentation for waste generation and disposal is completed and maintained as per regulatory requirements.[7]

Regulatory and Waste Management Summary

The following table summarizes key aspects of the disposal process for quick reference.

AspectGuidelineRegulatory Basis
Primary Regulation Resource Conservation and Recovery Act (RCRA)Governs the management and disposal of hazardous waste, including pharmaceuticals.[4][5][6]
Sewering/Drain Disposal Prohibited for hazardous waste pharmaceuticals in healthcare facilities.EPA Subpart P finalized in 2019.[5][12]
Waste Containers Must be chemically compatible, leak-proof, securely closed, and clearly labeled.OSHA and EPA regulations.[7]
Container Color Coding Black containers are often used for RCRA hazardous pharmaceutical waste.Industry best practice and may be required by state regulations.[6]
Storage Location Designated Satellite Accumulation Area (SAA) near the point of generation.RCRA regulations for hazardous waste generators.[8]
Final Disposal Method Typically incineration via a licensed hazardous waste management company.EPA requirements for hazardous pharmaceutical waste.[5][6]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound in a laboratory setting.

G cluster_start Start: Waste Generation cluster_eval Step 1: Evaluation cluster_pathways Step 2 & 3: Segregation & Containerization cluster_storage Step 4: Accumulation cluster_disposal Step 5: Final Disposal start Unused or Expired This compound eval Determine Waste Classification (Consult SDS, EHS, and Local Regulations) start->eval hazardous Treat as RCRA Hazardous Waste eval->hazardous Hazardous or Unknown Status non_hazardous Treat as Non-Hazardous Pharmaceutical Waste eval->non_hazardous Confirmed Non-Hazardous segregate_haz Segregate from Incompatible Chemicals hazardous->segregate_haz segregate_nonhaz Segregate from Other Waste Streams non_hazardous->segregate_nonhaz container_haz Place in Labeled RCRA Hazardous Waste Container (e.g., Black Container) segregate_haz->container_haz storage Store in Designated & Secured Satellite Accumulation Area (SAA) with Secondary Containment container_haz->storage container_nonhaz Place in Labeled Non-Hazardous Pharmaceutical Waste Container (e.g., Blue/White) segregate_nonhaz->container_nonhaz container_nonhaz->storage disposal Contact EHS to Arrange Pickup by Licensed Waste Vendor for Incineration storage->disposal

References

Essential Safety and Operational Guidance for Handling Alizapride Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Alizapride hydrochloride. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling practices, and disposal plans to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. It is harmful if swallowed[1]. Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsTo prevent eye contact which can cause serious irritation[1][2].
Hand Protection Protective glovesTo avoid skin contact which can cause irritation[1][2].
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Suitable respirator (e.g., NIOSH-certified N95 or N100)To be used in areas with inadequate ventilation or when dust/aerosols may be generated to prevent respiratory tract irritation[1][2][3].

Note: No specific occupational exposure limit values have been identified for this compound in the provided search results[1].

Procedural Guidance for Safe Handling

Proper handling of this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from receiving the compound to its final disposal.

G cluster_receiving Receiving and Storage cluster_preparation Preparation and Handling cluster_disposal Spill Management and Disposal Receiving Receive this compound Storage Store in a cool, well-ventilated area in a tightly sealed container. Store at 4°C under inert gas. Receiving->Storage Prep Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Storage->Prep Weighing Weigh compound in a ventilated enclosure (e.g., fume hood) Prep->Weighing Dissolving Prepare solutions in a well-ventilated area Weighing->Dissolving Waste Collect waste in a suitable, sealed container. Dissolving->Waste Spill In case of a spill, absorb with inert material and decontaminate surfaces with alcohol. Spill->Waste Disposal Dispose of waste according to local, state, and federal regulations. Waste->Disposal

Figure 1. Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so. Seek prompt medical attention[1][2].

  • Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with plenty of soap and water. Seek medical advice if irritation occurs[1][2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[1][2].

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately[1].

Disposal Plan

The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination and potential exposure.

  • Unused Product: Unused this compound should be disposed of in accordance with local, state, and federal regulations. It is recommended to consult with your institution's environmental health and safety department for specific guidance.

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and empty containers should be collected in a sealed, properly labeled hazardous waste container[1].

  • General Disposal: For smaller quantities, some sources suggest they can be disposed of with household waste after being mixed with an undesirable substance like coffee grounds or kitty litter and sealed in a plastic bag[4][5][6][7]. However, due to its hazardous properties, disposal through a certified hazardous waste handler is the recommended and safer option[6]. Do not release into the environment[1].

G cluster_precautions Core Safety Precautions cluster_response Emergency Response Engineering_Controls Use in a well-ventilated area (e.g., fume hood) PPE Wear appropriate Personal Protective Equipment Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. First_Aid Know the location of and how to use safety showers and eyewash stations. Spill_Control Have spill control materials readily available. Safe_Handling Safe Handling of this compound Safe_Handling->Engineering_Controls Safe_Handling->PPE Safe_Handling->Hygiene Safe_Handling->First_Aid Safe_Handling->Spill_Control

Figure 2. Logical Relationship of Safety Precautions.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.